1-Deoxysphingosine (m18:1(14Z))
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z,2S,3R)-2-aminooctadec-14-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUVXWJPCOCMG-FDICQLOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCCC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Deoxysphingosine (m18:1(14Z))
Introduction
1-Deoxysphingosine (m18:1(14Z)), a member of the 1-deoxysphingolipid (deoxySL) family, is an atypical sphingolipid characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1] This structural feature prevents its degradation through canonical sphingolipid catabolic pathways, leading to its accumulation in various pathological conditions.[1] It is synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine for condensation with palmitoyl-CoA.[2][3] Initially considered a mere cytotoxic dead-end metabolite, recent discoveries have unveiled its role as a potent signaling molecule, particularly as a physiological ligand for the orphan nuclear receptors NR2F1/2 (COUP-TFs).[4] Elevated levels of 1-deoxysphingosine are strongly associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and metabolic syndrome, making it a critical molecule of interest in disease diagnostics and therapeutic development.[3][5]
Unlike canonical sphingosine, which possesses a (4E) double bond, native 1-deoxysphingosine features a double bond at the delta-14 position with Z-stereochemistry (14Z).[6][7] This distinction underscores that deoxysphingolipids are metabolized differently from their canonical counterparts.[6]
Biochemical and Physicochemical Properties
The fundamental properties of 1-Deoxysphingosine (m18:1(14Z)) are summarized below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| Formal Name | (2S,3R,14Z)-2-amino-14-octadecen-3-ol | [2] |
| Synonyms | 1-deoxySO, 14Z-1-Deoxysphingosine (d18:1) | [2] |
| CAS Number | 2190487-94-4 | [2][8] |
| Molecular Formula | C₁₈H₃₇NO | [2][8] |
| Formula Weight | 283.5 g/mol | [2] |
| Purity | ≥95% (Commercially available standard) | [2] |
| Formulation | A solution in ethanol | [2] |
| Solubility | DMF: 10 mg/ml; DMSO: 2 mg/ml; Ethanol: miscible | [2] |
| Storage | -20°C | [2][8] |
| Stability | ≥ 2 years (under proper storage) | [2] |
Biosynthesis and Metabolism
The metabolic pathway of 1-deoxysphingosine is distinct from canonical sphingolipids, primarily due to its unique synthesis and the absence of the C1-hydroxyl group.
Biosynthesis
1-deoxysphingosine is synthesized by the enzyme serine palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in sphingolipid synthesis.[1] Under physiological conditions where L-serine availability is low or L-alanine levels are high, or due to specific mutations in SPT subunits (e.g., in HSAN1), the enzyme exhibits promiscuity and condenses palmitoyl-CoA with L-alanine instead of L-serine.[1][9] This reaction produces 1-deoxysphinganine (doxSA), the metabolic precursor to all deoxysphingolipids.[10] A desaturase, distinct from the canonical sphingolipid Δ4-desaturase, then introduces a double bond at the Δ14 position to form 1-deoxysphingosine (m18:1(14Z)).[6][7]
Degradation
For a long time, 1-deoxysphingolipids were considered non-degradable "dead-end" metabolites.[3] However, recent studies have identified a cytochrome P450 (CYP)-dependent pathway capable of metabolizing these lipids.[2][3] Specifically, enzymes belonging to the CYP4A and CYP4F subfamilies have been shown to hydroxylate 1-deoxysphingosine, initiating its degradation and detoxification.[2][3][8] This pathway represents a previously unknown clearance mechanism for these cytotoxic compounds.[3]
Cellular Signaling and Biological Function
1-deoxysphingosine is a bioactive lipid that functions as a signaling molecule by directly binding to and modulating the activity of nuclear receptors.
Modulation of NR2F1/2 (COUP-TFs)
Research has identified 1-deoxysphingosines as physiological modulators of the orphan nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TF1 and COUP-TF2.[4] These transcription factors are critical for the development of the nervous system, heart, veins, and lymphatic vessels. 1-Deoxysphingosine (m18:1(14Z)) binds to the ligand-binding domain (LBD) of NR2F1/2 with high affinity, with reported dissociation constants (Kd) in the nanomolar range (19 nM by SPR, 68 nM by FPA).[4] This binding event modulates the transcriptional activity of NR2F1/2, thereby regulating the expression of target genes involved in key developmental programs, such as cardiomyocyte differentiation and lymphatic vessel development.[4]
Pathophysiological Relevance and Cytotoxicity
The accumulation of 1-deoxysphingosine is cytotoxic and implicated in several human diseases.
| Disease | Relevance | Typical Plasma Levels | Reference |
| Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | Causal; results from SPT mutations leading to increased synthesis. Neurotoxic. | Up to 1.2 µM | [10][11] |
| Type 2 Diabetes Mellitus (T2DM) | Predictive biomarker; elevated levels precede disease onset. Implicated in β-cell dysfunction and diabetic neuropathy. | Significantly elevated vs. controls. | [3][5][6] |
| Metabolic Syndrome | Associated biomarker; elevated in patients with metabolic dysregulation. | Significantly elevated vs. controls. | [5][6] |
The cytotoxicity of 1-deoxysphingosine is multifactorial, involving the disruption of several key cellular processes:
-
Endoplasmic Reticulum (ER) Stress: Accumulation of deoxysphingolipids can induce ER stress and trigger the unfolded protein response (UPR).[10]
-
Mitochondrial Dysfunction: Deoxysphingolipids have been shown to accumulate in mitochondria, leading to morphological changes, fragmentation, and impaired function.[6][11]
-
Inflammasome Activation: DeoxySLs can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system, which may contribute to the chronic inflammation seen in metabolic diseases.[10]
-
Autophagy Disruption: DeoxySLs induce the accumulation of autophagosomes and lysosomes, impairing the cellular degradation and recycling machinery.[10][11]
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drc.bmj.com [drc.bmj.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Deoxysphingosine (m18:1(14Z)) - Immunomart [immunomart.com]
- 9. biorxiv.org [biorxiv.org]
- 10. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to the Biosynthetic Pathway of 1-Deoxysphingosine (m18:1(14Z))
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxysphingolipids (1-deoxySLs) represent an atypical class of sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural alteration prevents their canonical degradation and conversion into complex sphingolipids, leading to their accumulation and associated cellular toxicity. The most prominent endogenous 1-deoxysphingosine species is 1-deoxysphingosine (m18:1(14Z)), which is formed through a non-canonical biosynthetic pathway initiated by the enzyme Serine Palmitoyltransferase (SPT).
Pathologically elevated levels of 1-deoxySLs are the hallmark of Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a rare inherited peripheral neuropathy caused by mutations in the genes encoding SPT subunits.[1][2] Furthermore, increased 1-deoxySL levels have been implicated in the pathogenesis of type 2 diabetes and chemotherapy-induced neuropathy, suggesting a broader role in metabolic and neurodegenerative diseases.[1][2]
This technical guide provides an in-depth overview of the core biosynthetic pathway of 1-deoxysphingosine (m18:1(14Z)), summarizing key enzymatic steps, quantitative data, and detailed experimental protocols for its study.
Core Biosynthetic Pathway
The biosynthesis of 1-deoxysphingosine (m18:1(14Z)) is a multi-step process originating in the endoplasmic reticulum (ER). It begins with an atypical condensation reaction catalyzed by SPT, followed by desaturation.
Serine Palmitoyltransferase: The Initiating Enzyme
Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of all sphingolipids.[3] The mammalian SPT is a complex of at least two core subunits, SPTLC1 and SPTLC2, with SPTLC3 acting as a third subunit that can modulate its activity and substrate preference. While the canonical function of SPT is to catalyze the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids, the enzyme exhibits substrate promiscuity.[4][5]
The synthesis of 1-deoxySLs is initiated when SPT utilizes L-alanine instead of L-serine as its amino acid substrate.[4] This reaction yields 1-deoxysphinganine (also known as m18:0 deoxysphinganine), the saturated precursor to 1-deoxysphingosine. Under normal physiological conditions, the affinity of wild-type SPT for L-serine is much higher than for L-alanine. However, certain mutations in SPTLC1 or SPTLC2, characteristic of HSAN1, alter the enzyme's active site, increasing its affinity for L-alanine and leading to the pathological production of 1-deoxysphinganine.[1][6]
References
- 1. Deoxysphingolipids as candidate biomarkers for a novel SPTLC1 mutation associated with HSAN-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 5. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
The Pivotal Role of Serine Palmitoyltransferase in the Pathogenic Synthesis of 1-Deoxysphingolipids: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the enzymatic role of serine palmitoyltransferase (SPT) in the synthesis of neurotoxic 1-deoxysphingolipids. This whitepaper details the biochemical mechanisms, pathological implications, and analytical methodologies crucial for advancing research and therapeutic strategies targeting diseases associated with elevated 1-deoxysphingolipid levels, such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).
Executive Summary
Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in cellular structure and signaling.[1][2][3][4][5] While SPT canonically condenses L-serine and palmitoyl-CoA to initiate sphingolipid synthesis, alterations in substrate availability or pathogenic mutations in SPT subunits can lead to the utilization of L-alanine.[6][7][8][9][10][11] This substrate promiscuity results in the formation of 1-deoxysphingolipids (deoxySLs), a class of atypical and cytotoxic sphingolipids.[6][10][11][12] Lacking the C1 hydroxyl group characteristic of canonical sphingolipids, deoxySLs cannot be readily metabolized or degraded, leading to their accumulation and subsequent cellular toxicity, particularly in neuronal tissues.[6][13][14] This guide provides a detailed exploration of the mechanisms governing SPT's role in 1-deoxysphingosine synthesis, the associated pathologies, and the experimental protocols for their investigation.
The Enzymatic Mechanism of Serine Palmitoyltransferase
SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located on the endoplasmic reticulum membrane.[5][7][15] The catalytic core of human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits, with SPTLC3 also contributing to the holoenzyme.[7][16] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[5][7]
Substrate Specificity and the Synthesis of 1-Deoxysphingolipids
Under physiological conditions, SPT exhibits high specificity for L-serine. However, this specificity can be altered under two primary conditions:
-
Pathogenic Mutations: Missense mutations in the SPTLC1 and SPTLC2 genes are the primary cause of HSAN1.[14][15][16][17] These mutations, often located near the active site, alter the enzyme's conformation, reducing its affinity for L-serine and increasing its affinity for L-alanine.[7][18] This shift in substrate preference leads to the condensation of L-alanine with palmitoyl-CoA, producing 1-deoxysphinganine (a type of 1-deoxysphingosine).[6][14]
-
Substrate Availability: Even in the absence of mutations, conditions of L-serine deficiency or L-alanine excess can drive the synthesis of 1-deoxysphingolipids by the wild-type enzyme.[8][9][10][11] This has been observed in cancer cells under serine starvation and is a growing area of research in metabolic diseases.[8][9][10][19]
The defining structural feature of 1-deoxysphingolipids is the absence of the C1 hydroxyl group.[6] This seemingly minor alteration has profound biological consequences, as it prevents their phosphorylation and subsequent conversion into complex sphingolipids.[6] Furthermore, the lack of the C1 hydroxyl group renders them resistant to the canonical sphingolipid degradation pathway, leading to their accumulation in cells.[6]
Pathophysiological Consequences of 1-Deoxysphingolipid Accumulation
The accumulation of 1-deoxysphingolipids is cytotoxic, with neurons being particularly vulnerable.[13][14] The neurotoxicity of these lipids is a key factor in the progressive sensory loss and autonomic dysfunction characteristic of HSAN1.[14][17] The proposed mechanisms of toxicity include:
-
Mitochondrial Dysfunction: 1-deoxysphingolipids have been shown to localize to mitochondria, leading to mitochondrial fragmentation, impaired calcium handling, and increased production of reactive oxygen species (ROS).[14][15][20]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of these atypical lipids can induce ER stress and trigger the unfolded protein response (UPR).[13]
-
Autophagy and Lysosomal Dysfunction: Recent studies indicate that 1-deoxysphingolipids can induce the accumulation of autophagosomes and lysosomes, suggesting a disruption in the autophagic flux.[13][21][22]
-
Cytoskeletal Alterations: 1-deoxysphingolipids have been observed to disrupt the actin cytoskeleton, which can impact neurite morphology and axonal integrity.[13]
Elevated levels of 1-deoxysphingolipids are not exclusive to HSAN1 and have also been implicated in type 2 diabetes and metabolic syndrome.[13][23]
Quantitative Data on SPT Activity and 1-Deoxysphingolipid Levels
The following tables summarize key quantitative data from various studies, providing a comparative overview of enzyme kinetics and cellular concentrations of 1-deoxysphingolipids.
| Substrate | Enzyme Source | Km | Vmax | Reference |
| L-Serine | Mammalian SPT | 1.2 mM | - | [4] |
| Palmitoyl-CoA | Mammalian SPT | ~0.05-0.1 mM (optimal) | - | [4] |
| L-Serine | Sphingobacterium multivorum SPT | 0.45 ± 0.050 mM | - | [24] |
| L-Alanine | Sphingobacterium multivorum SPT | - | Lower efficiency than L-Serine | [24] |
| Glycine (B1666218) | Sphingobacterium multivorum SPT | - | Lower efficiency than L-Serine | [24] |
| Condition | Analyte | Concentration | Reference |
| Healthy Human Plasma | 1-deoxysphingolipids | 0.1–0.3 µM | [13] |
| HSAN1 Patient Plasma | 1-deoxysphingolipids | Up to 1.2 µM | [13] |
| Healthy Human Serum | 1-deoxysphinganine | ≤0.25 ng/mL | [23] |
| Healthy Human Serum | 1-deoxysphingosine | ≤0.05 ng/mL | [23] |
| Mouse Embryonic Fibroblasts (LD50) | 1-deoxysphinganine | 7 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of SPT and 1-deoxysphingolipids.
Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-based)
This protocol is adapted from an improved, non-radioactive method for determining SPT activity.[1][2][3][4]
1. Preparation of Cell Lysate:
-
Harvest cultured cells (e.g., HEK293) and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer (e.g., 10 mM HEPES pH 7.4, 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Determine the protein concentration of the total cell lysate using a standard method (e.g., Bradford assay).
2. Enzymatic Reaction:
-
Prepare a 20x assay mix containing:
-
L-serine (e.g., 200 mM)
-
Pyridoxal 5'-phosphate (PLP) (e.g., 5 mM)
-
Palmitoyl-CoA (e.g., 5 mM)
-
-
In a microcentrifuge tube, combine:
-
Cell lysate (e.g., 100-300 µg of protein)
-
Assay buffer (e.g., 100 mM HEPES pH 8.3, 2.5 mM EDTA, 5 mM DTT)
-
20x assay mix
-
Bring the final volume to 100 µL with water.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.
3. Product Reduction and Extraction:
-
Stop the reaction by adding an equal volume of 0.5 M KOH in methanol (B129727) and incubate for 30 minutes at 37°C to hydrolyze the palmitoyl-CoA.
-
Add NaBH4 (freshly prepared, e.g., 5 mg/mL in water) to reduce the 3-ketodihydrosphingosine product to dihydrosphingosine. Incubate for 30 minutes at room temperature.
-
Add an internal standard (e.g., C17-sphinganine).
-
Extract the lipids using a suitable method, such as the Bligh and Dyer or Folch extraction.[25][26][27][28] A common procedure involves adding chloroform (B151607) and methanol to create a biphasic system, vortexing, centrifuging, and collecting the lower organic phase.
4. HPLC-Fluorescence Detection:
-
Dry the extracted lipids under a stream of nitrogen.
-
Derivatize the sphingoid bases with a fluorescent tag (e.g., o-phthalaldehyde, OPA).
-
Analyze the derivatized samples by reverse-phase HPLC with a fluorescence detector.
-
Quantify the dihydrosphingosine product by comparing its peak area to that of the internal standard and a standard curve.
LC-MS/MS Analysis of 1-Deoxysphingolipids
This protocol outlines a general workflow for the quantification of 1-deoxysphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30][31][32][33]
1. Sample Preparation and Lipid Extraction:
-
For plasma or serum, take a defined volume (e.g., 50-100 µL). For cells or tissues, homogenize a known amount (e.g., 1-10 mg wet weight or 106 cells).[29]
-
Add a cocktail of internal standards, including a stable isotope-labeled 1-deoxysphinganine.
-
Perform lipid extraction using a method optimized for sphingolipids. A common approach is a single-phase extraction with a mixture of chloroform, methanol, and water, followed by phase separation.[26][27][28]
-
Collect the organic phase containing the lipids.
2. Liquid Chromatography Separation:
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC injection.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
3. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform detection using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of the target 1-deoxysphingolipid and monitoring for a specific product ion generated by collision-induced dissociation.
-
Example MRM transition for 1-deoxysphinganine: Precursor ion (m/z) -> Product ion (m/z)
-
-
Include MRM transitions for the internal standards.
4. Quantification:
-
Generate a standard curve by analyzing known concentrations of 1-deoxysphingolipid standards.
-
Calculate the concentration of the endogenous 1-deoxysphingolipids in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
Conclusion and Future Directions
The role of serine palmitoyltransferase in the synthesis of 1-deoxysphingolipids is a critical area of study with direct implications for human health. The promiscuous nature of SPT, whether induced by genetic mutations or altered substrate availability, leads to the production of cytotoxic metabolites that contribute to the pathology of HSAN1 and other metabolic disorders. Understanding the precise mechanisms that regulate SPT's substrate specificity is paramount for the development of targeted therapies.
Future research should focus on:
-
Developing selective inhibitors of 1-deoxysphingolipid synthesis: This could involve small molecules that specifically block the binding of L-alanine to the SPT active site without affecting the canonical reaction with L-serine.
-
Investigating the downstream targets of 1-deoxysphingolipids: A more comprehensive understanding of the molecular pathways disrupted by these lipids will reveal new therapeutic targets.
-
Exploring the role of 1-deoxysphingolipids in a broader range of diseases: Given their link to metabolic stress, their involvement in other neurodegenerative and metabolic conditions warrants further investigation.
This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of sphingolipid metabolism and its impact on human disease. The provided data and protocols are intended to facilitate further research and accelerate the development of novel therapeutic interventions.
References
- 1. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 7. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 8. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hereditary sensory and autonomic neuropathy type 1 (HSANI) caused by a novel mutation in SPTLC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 29. lipidmaps.org [lipidmaps.org]
- 30. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 33. researchgate.net [researchgate.net]
neurotoxic effects of 1-Deoxysphingosine (m18:1(14Z))
An In-depth Technical Guide on the Neurotoxic Effects of 1-Deoxysphingosine (m18:1(14Z))
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxysphingolipids (deoxySLs), including 1-deoxysphingosine (m18:1(14Z)), are a class of atypical sphingolipids implicated in the pathology of several neurological and metabolic disorders. Unlike canonical sphingolipids, they lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation.[1][2] This accumulation is the primary pathogenic driver in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a condition caused by gain-of-function mutations in the serine palmitoyltransferase (SPT) enzyme.[2][3][4] Elevated levels are also observed in type 2 diabetes and metabolic syndrome, suggesting a broader role in disease.[1][5] This guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 1-deoxysphingosine, details common experimental protocols, presents quantitative data on its effects, and visualizes the key pathological signaling pathways.
Biosynthesis and Pathophysiology
1-Deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT), which normally condenses L-serine and palmitoyl-CoA, utilizes L-alanine as a substrate instead.[1][5] This substrate shift can be caused by mutations in the SPTLC1 or SPTLC2 subunits of the SPT enzyme, which is the genetic basis of HSAN1.[4][6][7] The resulting product, 1-deoxysphinganine (doxSA), is the precursor to all other deoxySLs, including 1-deoxysphingosine (deoxySO).[5] A key structural feature of the native form of 1-deoxysphingosine is a cis double bond at the Δ14 position, indicating it is metabolized differently from canonical sphingolipids which typically have a trans double bond at the Δ4 position.[8][9]
Because they lack the C1-hydroxyl group, deoxySLs cannot be phosphorylated to form signaling molecules like sphingosine-1-phosphate, nor can they be degraded by the canonical catabolic pathway.[2][10] This leads to their accumulation within cells, where they exert cytotoxic effects, particularly in neurons.[2][5] While once considered dead-end metabolites, recent evidence suggests a slow degradation process via a cytochrome P450-dependent pathway.[11][12]
Core Mechanisms of Neurotoxicity
The neurotoxicity of 1-deoxysphingosine and its precursors is multifactorial, impacting several critical cellular organelles and signaling pathways.
Mitochondrial Dysfunction and ER Stress
1-Deoxysphingolipids, particularly N-acylated metabolites like 1-deoxydihydroceramides, have been shown to localize to and accumulate within mitochondria.[5][10] This accumulation leads to significant mitochondrial distress, characterized by:
-
Morphological Changes: Swelling, fragmentation, and distorted tubular structures.[10][13][14]
-
Functional Impairment: Loss of mitochondrial membrane potential and reduced oxygen consumption, indicating compromised respiratory function.[6][15]
Concurrently, deoxySLs induce endoplasmic reticulum (ER) stress.[5][10] They accumulate in the ER, leading to morphological changes and activation of the Unfolded Protein Response (UPR), a hallmark of ER dysfunction.[14][16] The combined assault on mitochondria and the ER creates a severe energy deficit and cellular stress, predisposing neurons to apoptosis.[14]
Calcium Dysregulation and Excitotoxicity
A primary mechanism of 1-deoxySL-induced neurotoxicity involves the disruption of intracellular calcium (Ca²⁺) homeostasis.[6][17] These lipids cause abnormal Ca²⁺ handling, including leakage from the ER and uncontrolled influx through store-operated calcium (SOC) channels in the plasma membrane.[6][18] This leads to elevated cytosolic Ca²⁺ levels, a condition that is highly toxic to neurons.[15][19][20]
Furthermore, 1-deoxysphinganine targets N-methyl-D-aspartate receptor (NMDAR) signaling.[21] It can irreversibly depolarize the neuronal membrane potential, an effect observed only in neurons with functional NMDARs.[21] The neurotoxicity can be significantly prevented by NMDAR antagonists like MK-801 and memantine, indicating that 1-deoxySLs promote excitotoxicity.[21] This pathway also involves the cleavage of p35 to p25, a known activator of cyclin-dependent kinase 5 (Cdk5), which is implicated in neurodegeneration.[21]
Cytoskeletal Disruption and Axonopathy
Sensory neurons, particularly dorsal root ganglion (DRG) neurons, are highly vulnerable to 1-deoxySLs.[3][22][23] Exposure leads to pronounced effects on the neuronal cytoskeleton, including the disassembly of actin stress fibers.[5][24] This results in impaired neurite formation, the appearance of neurite swellings, and ultimately, a dying-back axonopathy that is characteristic of HSAN1.[2][3][12]
Autophagy and Lysosomal Impairment
At lower concentrations, 1-deoxySLs trigger an accumulation of autophagosomes and lysosomes.[5][14] While autophagy is typically a cellular recycling and survival mechanism, its dysregulation by deoxySLs leads to the buildup of lipid substrates within lysosomes, impairing their function.[5][24] This blockage of the autophagic flux contributes to cellular stress and eventual cell death.[5]
Inflammasome Activation
Recent studies have shown that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome in macrophages.[5] This leads to the secretion of pro-inflammatory cytokines. While the direct role in neurons is less clear, this finding suggests that deoxySLs can promote a chronic inflammatory state, which may contribute to the overall pathology observed in conditions like HSAN1, where patients often suffer from chronic skin ulcers and impaired wound healing.[5]
Quantitative Data on 1-Deoxysphingolipid Levels and Effects
The concentration of 1-deoxysphingolipids is a critical determinant of their pathological effects. The following table summarizes key quantitative data from patient studies and in vitro experiments.
| Parameter | Healthy Control | HSAN1 Patient | Type 2 Diabetes Patient | Experimental Condition | Effect | Reference(s) |
| Total Plasma DeoxySLs | 0.1–0.3 µM | Up to 1.2 µM | Elevated levels reported | N/A | Pathological threshold | [5][10] |
| 1-deoxySA / 1-deoxySO | Not specified | Significantly elevated | Significantly elevated | N/A | Biomarker for disease | [3][25][26] |
| LD₅₀ (Mouse Embryonic Fibroblasts) | N/A | N/A | N/A | 7 µM (doxSA) | Cytotoxicity | [5] |
| Neurite Outgrowth Inhibition (DRG Neurons) | N/A | N/A | N/A | Dose-dependent (µM range) | Neurotoxicity | [12] |
| Mitochondrial Fragmentation | N/A | N/A | N/A | 1 µM (doxSA) for 24h | Organelle dysfunction | [5] |
| NMDAR-mediated Depolarization | N/A | N/A | N/A | Micromolar concentrations | Excitotoxicity | [21] |
Experimental Protocols
Investigating the neurotoxic effects of 1-deoxysphingosine requires specialized methodologies. Below are protocols for key experiments.
Cell Culture and Treatment
-
Primary Dorsal Root Ganglion (DRG) Neuron Culture:
-
Source: DRGs are dissected from embryonic or neonatal rodents.[27][28]
-
Dissociation: Ganglia are enzymatically dissociated using collagenase and trypsin, followed by mechanical trituration.
-
Plating: Neurons are plated on substrates coated with poly-D-lysine and laminin (B1169045) to promote attachment and neurite growth.
-
Media: Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) is typically used.
-
Treatment: 1-deoxysphinganine (doxSA) or 1-deoxysphingosine (deoxySO) is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and added to the culture medium at final concentrations typically ranging from 1 to 10 µM.[5][12]
-
-
HEK293 and MEF Cell Culture:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Mouse Embryonic Fibroblasts (MEFs) are commonly used for their ease of culture and transfection.[5][9]
-
Media: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum and 1% penicillin/streptomycin.[5]
-
Treatment: For tracing experiments, cells can be treated with alkyne-analogs of doxSA, which can be later visualized via click chemistry.[5][10]
-
Assessment of Neurotoxicity
-
Neurite Outgrowth Assay:
-
DRG neurons are cultured as described above and treated with varying concentrations of deoxySLs for 24-48 hours.
-
Cells are fixed and immunostained for neuronal markers like β-III tubulin.
-
Images are captured using fluorescence microscopy, and neurite length and number are quantified using software such as ImageJ. A dose-dependent reduction in neurite length is a key indicator of neurotoxicity.[12]
-
-
Cell Viability Assay (LD₅₀ Determination):
-
Cells (e.g., MEFs) are plated in 96-well plates and treated with a range of doxSA concentrations.
-
After 24-48 hours, cell viability is assessed using assays such as MTT or PrestoBlue, which measure metabolic activity.
-
The LD₅₀ value is calculated as the concentration that reduces cell viability by 50%.[5]
-
Lipid Analysis by Mass Spectrometry
-
Lipid Extraction: Lipids are extracted from cell pellets or plasma using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol.[5]
-
Hydrolysis (Optional): To measure total sphingoid bases, lipid extracts can be subjected to acid and base hydrolysis to cleave N-acyl chains from ceramides.[29]
-
LC-MS/MS Analysis: The lipid extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation.
-
Quantification: DeoxySLs are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, using deuterated internal standards for accurate measurement.[30]
Electrophysiology (Patch-Clamp)
-
Cell Preparation: Primary neurons are cultured on glass coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ionic currents.
-
NMDA Receptor Activation: NMDA-induced currents are elicited by applying NMDA and its co-agonist glycine.
-
DeoxySL Application: The effect of acutely applied 1-deoxySA on membrane potential and NMDA-gated currents is recorded to assess its impact on neuronal excitability.[21]
Visualization of Pathological Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the SPTLC2 subunit of serine palmitoyltransferase cause hereditary sensory and autonomic neuropathy type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Calcium dysregulation combined with mitochondrial failure and electrophysiological maturity converge in Parkinson’s iPSC-dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Progress in dorsal root ganglion neurosteroidogenic activity: basic evidence and pathophysiological correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dorsal root ganglion neurons and tyrosine hydroxylase – An intriguing association with implications for sensation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dorsal root ganglia control nociceptive input to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Metabolism of 1-Deoxysphingosine: A Novel Detoxification Pathway with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Deoxysphingolipids (1-deoxySLs), including 1-deoxysphingosine, are atypical and cytotoxic sphingolipids implicated in the pathogenesis of hereditary sensory autonomic neuropathy type 1 (HSAN1) and diabetic sensory polyneuropathy.[1][2] For years, these molecules were considered metabolic "dead-end" products due to the absence of a C1-hydroxyl group, which is crucial for canonical sphingolipid degradation.[1][2][3][4] However, recent groundbreaking research has unveiled a novel metabolic pathway for 1-deoxySLs, orchestrated by cytochrome P450 (CYP) enzymes. This discovery not only challenges previous dogma but also presents new therapeutic avenues for debilitating neuropathies. This technical guide provides an in-depth exploration of this newly identified metabolic pathway, focusing on the central role of CYP4F enzymes, and offers detailed experimental protocols for its investigation.
The Canonical Challenge: Why 1-Deoxysphingolipids Were Considered "Dead-End" Metabolites
The de novo synthesis of sphingolipids typically begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[3] However, under certain conditions, SPT can utilize alanine (B10760859) instead of serine, leading to the formation of 1-deoxysphingolipids, which lack the C1-hydroxyl group.[1][2][3] This structural anomaly renders them resistant to the canonical degradation pathway, which is initiated by sphingosine (B13886) kinases that phosphorylate the C1-hydroxyl group.[3] Consequently, 1-deoxySLs were thought to accumulate in cells, exerting their cytotoxic effects.[2][3]
A Paradigm Shift: The Discovery of a CYP450-Dependent Metabolic Pathway
Recent studies have demonstrated that 1-deoxysphingosine and other 1-deoxySLs are not, in fact, dead-end metabolites. Instead, they are substrates for a previously unknown metabolic pathway mediated by cytochrome P450 enzymes.[1][2][3][4] This pathway is capable of degrading 1-deoxySLs, thereby representing a novel detoxification mechanism.
The Central Role of CYP4F Enzymes
The key players in this newfound metabolic route are members of the cytochrome P450 4F (CYP4F) subfamily.[1][2][3][4] In vitro studies using mouse embryonic fibroblasts (MEFs) and HEK293 cells have shown that comprehensive inhibition of CYP4F enzymes blocks the formation of downstream 1-deoxySL metabolites, while their induction stimulates it.[1][3] Specifically, overexpression of mouse Cyp4f13 in HEK cells significantly increased the levels of hydroxylated 1-deoxysphinganine metabolites.[4] Human CYP4F2 is known to be involved in the metabolism of various lipids, including leukotrienes and fatty acids, and this new role in 1-deoxySL metabolism expands its functional significance.[4][5][6]
The Metabolic Cascade: From 1-Deoxysphingosine to Hydroxylated Metabolites
Metabolic labeling studies coupled with high-resolution mass spectrometry have identified at least eight downstream metabolites of 1-deoxySLs.[1][2][3][4] The primary metabolic transformation is hydroxylation, leading to the formation of hydroxylated and dihydroxylated species of 1-deoxysphinganine and 1-deoxysphingosine.[4] This process increases the hydrophilicity of the molecules, likely facilitating their further metabolism and eventual excretion.[7]
The metabolic conversion of 1-deoxySLs is a relatively slow process compared to the degradation of canonical sphingolipids.[3][4] Pulse-chase experiments have shown that while canonical sphingoid bases are almost completely degraded within 48 hours, a significant portion of labeled 1-deoxySLs remains, albeit with a noticeable decrease.[3][4]
Below is a diagram illustrating the proposed metabolic pathway:
Data Presentation: Quantitative Effects of CYP4F Modulation
The following tables summarize the quantitative data from key experiments demonstrating the role of CYP4F enzymes in 1-deoxySL metabolism. The data is synthesized from descriptions of significant changes in metabolite levels upon treatment with a CYP4F inhibitor or inducer.
Table 1: Effect of CYP4F Inhibition on d3-deoxySA Metabolite Levels
| Metabolite | Control (Relative Abundance) | HET0016 (5 µM) Treated (Relative Abundance) | Fold Change | Significance |
| d3-deoxySA | 1.0 | ~1.0 | No significant change | NS |
| d3-deoxySO | 1.0 | ~1.0 | No significant change | NS |
| d3-deoxySA-OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |
| d3-deoxySA-2OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |
| d3-deoxySO-OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |
Data synthesized from descriptions in Alecu et al., 2017.[3] HET0016 is a selective inhibitor of CYP4F enzymes.
Table 2: Effect of CYP4F Induction on d3-deoxySA Metabolite Levels
| Metabolite | Control (Relative Abundance) | ATRA (20 µM) Treated (Relative Abundance) | Fold Change | Significance |
| d3-deoxySA | 1.0 | Significantly lower | < 1.0 | p < 0.05 |
| d3-deoxySO | 1.0 | Significantly lower | < 1.0 | p < 0.05 |
| d3-deoxySA-OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |
| d3-deoxySA-2OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |
| d3-deoxySO-OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |
Data synthesized from descriptions in Alecu et al., 2017.[3][4] ATRA (all-trans retinoic acid) is an inducer of CYP4F enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the metabolism of 1-deoxysphingosine by cytochrome P450.
In Vitro CYP450 Metabolism Assay in Cultured Cells
This protocol describes the treatment of cultured cells with a labeled 1-deoxySL precursor and subsequent analysis of its metabolites.
Objective: To determine the metabolic fate of 1-deoxysphinganine and the effect of CYP4F modulation.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
d3-1-deoxysphinganine (d3-deoxySA)
-
HET0016 (CYP4F inhibitor)
-
All-trans retinoic acid (ATRA, CYP4F inducer)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture MEFs or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
-
Treatment:
-
For inhibition studies, pre-incubate cells with 5 µM HET0016 for 1 hour.
-
For induction studies, pre-incubate cells with 20 µM ATRA for 24 hours.
-
Add 1 µM d3-deoxySA to the cell culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold methanol.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 1 mL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of d3-deoxySA and its metabolites.
-
The following diagram outlines the experimental workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 1-Deoxysphingolipid Analysis
Objective: To separate, identify, and quantify 1-deoxysphingolipids and their metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
d3-deoxySA: Example transition m/z 289.3 -> 271.3
-
d3-deoxySO: Example transition m/z 287.3 -> 269.3
-
d3-deoxySA-OH: Example transition m/z 305.3 -> 287.3
-
-
Data Analysis: Peak areas are integrated, and concentrations are calculated using a calibration curve generated with authentic standards.
Toxicological Implications and Therapeutic Opportunities
The accumulation of 1-deoxySLs is neurotoxic and has been linked to the pathology of HSAN1 and diabetic neuropathy.[1][2][8] These lipids can induce mitochondrial dysfunction and disrupt cytoskeletal integrity in neurons.[8][9][10] The discovery of the CYP4F-mediated detoxification pathway opens up new therapeutic possibilities.
Therapeutic Hypothesis: Enhancing the activity of CYP4F enzymes could lower the cellular levels of toxic 1-deoxySLs, thereby ameliorating the symptoms of associated neuropathies.
The following diagram illustrates the logical relationship between 1-deoxySLs, disease, and potential therapeutic intervention:
Conclusion
The identification of a cytochrome P450-dependent pathway for the metabolism of 1-deoxysphingosine represents a significant advancement in our understanding of sphingolipid biology and the pathology of related diseases. The CYP4F enzyme subfamily has emerged as a key player in the detoxification of these neurotoxic lipids. This newfound knowledge provides a strong rationale for the development of novel therapeutic strategies aimed at inducing CYP4F activity to combat the debilitating effects of HSAN1 and diabetic neuropathy. Further research is warranted to fully elucidate the regulation of this pathway and to identify specific and safe inducers of CYP4F enzymes for clinical application.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP4F2 cytochrome P450 family 4 subfamily F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 8. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1-Deoxysphingosine (m18:1(14Z)) as a Key Player in Metabolic Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atypical sphingolipids, particularly 1-deoxysphingosine (m18:1(14Z)) and its related metabolites, are increasingly recognized for their significant roles in the pathophysiology of various metabolic diseases, including type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. Unlike canonical sphingolipids, the unique structural properties of 1-deoxysphingolipids prevent their degradation through conventional pathways, leading to their accumulation and subsequent cellular dysfunction. This guide provides a comprehensive overview of the current understanding of 1-deoxysphingosine (m18:1(14Z)), detailing its biosynthesis, its association with metabolic disorders, the underlying signaling pathways, and the experimental protocols used for its investigation. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, aiming to accelerate research and therapeutic innovation in this promising area.
Introduction
Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in a myriad of cellular signaling processes. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. However, under conditions of altered amino acid metabolism, SPT can utilize alanine (B10760859) instead of serine, leading to the formation of 1-deoxysphingolipids (1-deoxySLs).[1] The defining structural feature of these atypical sphingolipids is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways.[2] The native and most common form of 1-deoxysphingosine has been identified as having a cis double bond at the 14th position (m18:1(14Z)).[2][3]
The accumulation of 1-deoxySLs has been strongly implicated in the pathogenesis of several metabolic diseases. Elevated plasma levels of these lipids are not only associated with established T2DM and NAFLD but are also emerging as predictive biomarkers for the future development of these conditions.[4][5][6] This guide will delve into the quantitative evidence linking 1-deoxysphingosine (m18:1(14Z)) to metabolic diseases, elucidate the signaling pathways through which it exerts its cytotoxic effects, and provide detailed experimental methodologies for its study.
Quantitative Data on 1-Deoxysphingolipid Levels in Metabolic Diseases
A growing body of evidence demonstrates a significant elevation of 1-deoxySLs in individuals with metabolic disorders. The following tables summarize the key quantitative findings from various clinical studies.
| Condition | Analyte | Concentration/Observation | Significance | Reference(s) |
| Healthy Individuals | Total Plasma 1-deoxySLs | 0.1 - 0.3 µM | Baseline | [7] |
| Metabolic Syndrome | Total Plasma 1-deoxySLs | 0.11 ± 0.04 µmol/L (vs. 0.06 ± 0.02 µmol/L in controls) | p < 0.000005 | [8] |
| Type 2 Diabetes Mellitus (T2DM) | Plasma 1-deoxysphingosine | Independent predictor for T2DM development (Adjusted OR = 2.1) | p = 0.010 | [4][9] |
| Incident T2DM | Baseline Plasma 1-deoxySLs | Significantly elevated in individuals who later developed T2DM | p < 0.001 | [5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) with Steatosis | Plasma deoxysphinganine and deoxysphingosine | Significantly associated with the presence of steatosis | p < 0.001 | [6] |
Signaling Pathways Implicated in 1-Deoxysphingosine (m18:1(14Z)) Pathophysiology
The cytotoxic effects of 1-deoxysphingosine (m18:1(14Z)) are mediated through its interference with several critical cellular signaling pathways. These include the disruption of insulin signaling, the activation of inflammatory pathways, and the modulation of nuclear receptor activity.
Biosynthesis and Metabolism of 1-Deoxysphingosine (m18:1(14Z))
The formation of 1-deoxysphingosine is a result of the promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine or high alanine concentrations, SPT condenses palmitoyl-CoA with alanine, initiating the synthesis of 1-deoxySLs. Lacking the C1-hydroxyl group, these lipids cannot be phosphorylated by sphingosine (B13886) kinases and are thus not degraded by the canonical sphingosine-1-phosphate lyase pathway. Instead, they undergo a slower metabolism mediated by cytochrome P450 enzymes.[10]
Interference with Insulin Signaling
Elevated levels of 1-deoxySLs have been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells.[11] While the precise mechanism is still under investigation, it is hypothesized to involve the disruption of the canonical insulin signaling pathway. Structurally related ceramides (B1148491) are known to inhibit the activity of Protein Kinase B (Akt), a crucial kinase downstream of the insulin receptor that is responsible for the translocation of GLUT4 glucose transporters to the cell membrane.
Activation of the NLRP3 Inflammasome
The accumulation of 1-deoxySLs, particularly their N-acylated forms (deoxyceramides), can lead to the formation of intracellular lipid aggregates and crystals. These crystalline structures can be recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome in macrophages. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, thereby promoting a state of chronic inflammation characteristic of metabolic diseases.[12]
Modulation of COUP-TF Activity
Recent studies have identified 1-deoxysphingosines as signaling molecules that can directly interact with and modulate the activity of the nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TFs (Chicken Ovalbumin Upstream Promoter-Transcription Factors). By binding to the ligand-binding domain of these receptors, 1-deoxysphingosines can influence their transcriptional regulatory activities, thereby affecting the expression of genes involved in development, metabolism, and cellular differentiation.
Experimental Protocols
The investigation of 1-deoxysphingosine (m18:1(14Z)) and its role in metabolic diseases requires a range of specialized experimental techniques. This section provides an overview of the key methodologies.
Quantification of 1-Deoxysphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the levels of 1-deoxysphingosine and other related sphingolipids in biological samples (e.g., plasma, cells, tissues).
Methodology Overview:
-
Sample Preparation and Lipid Extraction:
-
Biological samples are homogenized and proteins are precipitated.
-
Lipids are extracted using a biphasic solvent system, typically a mixture of chloroform (B151607) and methanol (B129727).
-
An internal standard (e.g., a deuterated analog of the analyte) is added at the beginning of the extraction process for accurate quantification.
-
-
Chromatographic Separation:
-
The extracted lipids are separated using high-performance liquid chromatography (HPLC).
-
A C18 reversed-phase column is commonly used to separate sphingolipids based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for 1-deoxysphingosine and the internal standard are monitored.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated using known concentrations of the analyte.
-
The concentration of 1-deoxysphingosine in the sample is calculated based on the peak area ratio and the calibration curve.
-
Cell Viability Assays
Objective: To assess the cytotoxic effects of 1-deoxysphingosine on various cell types (e.g., pancreatic β-cells, myotubes, hepatocytes).
Common Methodologies:
-
MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
ATP Assay: This luminescent assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The assay utilizes the luciferase enzyme, which produces light in the presence of ATP.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Insulin-Stimulated Glucose Uptake Assay in Myotubes
Objective: To determine the effect of 1-deoxysphingosine on insulin sensitivity in skeletal muscle cells.
Methodology Overview:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of 1-deoxysphingosine for a specified period.
-
Insulin Stimulation: Cells are serum-starved and then stimulated with insulin to induce glucose uptake.
-
Glucose Uptake Measurement:
-
Radiolabeled Method: Cells are incubated with radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG). After incubation, cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Fluorescent Method: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG). The fluorescence intensity within the cells is measured using a fluorescence microscope or plate reader.
-
-
Data Analysis: Glucose uptake is normalized to the protein content of the cell lysate. The effect of 1-deoxysphingosine is determined by comparing glucose uptake in treated cells to that in untreated controls.
Conclusion and Future Directions
The atypical sphingolipid 1-deoxysphingosine (m18:1(14Z)) has emerged as a critical molecule in the intricate network of metabolic disease pathogenesis. Its accumulation, driven by alterations in amino acid metabolism, contributes to cellular dysfunction through various mechanisms, including the impairment of insulin signaling, the promotion of chronic inflammation via NLRP3 inflammasome activation, and the modulation of nuclear receptor activity. The quantitative data strongly support its role as both a biomarker and a potential therapeutic target.
Future research should focus on further elucidating the precise molecular interactions of 1-deoxysphingosine with its cellular targets. A deeper understanding of the downstream consequences of COUP-TF modulation and the specific components of the insulin signaling pathway affected by this lipid is crucial. Furthermore, the development of specific inhibitors of SPT's promiscuous activity or enhancers of the cytochrome P450-mediated degradation pathway for 1-deoxySLs could represent novel therapeutic strategies for the treatment and prevention of T2DM, NAFLD, and other related metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.
References
- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development [ouci.dntb.gov.ua]
- 9. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 12. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1-Deoxysphingosine (m18:1(14Z)) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with L-alanine instead of its canonical substrate, L-serine.[1][2] This substitution results in the absence of the C1-hydroxyl group, a defining structural feature of this lipid class. The native and most common isoform of 1-deoxysphingosine is 1-deoxysphingosine (m18:1(14Z)).[1][3][4] Unlike canonical sphingolipids, deoxySLs cannot be catabolized by the sphingosine-1-phosphate lyase pathway and are instead metabolized by cytochrome P450 enzymes.[1][2] Accumulation of 1-deoxysphingolipids has been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[3] Consequently, accurate and sensitive quantification of 1-deoxysphingosine (m18:1(14Z)) is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of 1-deoxysphingosine (m18:1(14Z)) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The biosynthesis of 1-deoxysphingosine (m18:1(14Z)) and a general experimental workflow for its quantification are depicted below.
Caption: Biosynthesis and signaling of 1-Deoxysphingosine (m18:1(14Z)).
Caption: Experimental workflow for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
1-Deoxysphingosine (m18:1(14Z)) standard (e.g., from Cayman Chemical or Avanti Polar Lipids)
-
Deuterated 1-deoxysphingosine (e.g., d7-1-deoxysphingosine) as an internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (EDTA-anticoagulated)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d7-1-deoxysphingosine in methanol) to each plasma sample, calibrator, and quality control sample.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Deoxysphingosine (m18:1(14Z)) | 284.3 | 266.3 | 100 | 15 |
| 1-Deoxysphingosine (m18:1(14Z)) (Qualifier) | 284.3 | 60.1 | 100 | 25 |
| d7-1-Deoxysphingosine (IS) | 291.3 | 273.3 | 100 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Calibration Curve and Quantification
-
Prepare a stock solution of 1-deoxysphingosine (m18:1(14Z)) in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Prepare calibration standards by spiking the working standards into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of 4% bovine serum albumin in phosphate-buffered saline) to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Process the calibration standards and quality control samples alongside the unknown plasma samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression with a 1/x weighting to fit the calibration curve.
-
Determine the concentration of 1-deoxysphingosine (m18:1(14Z)) in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes expected concentration ranges of 1-deoxysphingosine in human plasma. It is important to note that these values can vary depending on the cohort, analytical method, and pre-analytical sample handling.
| Biological Matrix | Condition | Concentration Range (ng/mL) | Reference |
| Human Plasma | Healthy Controls | 1 - 10 | [5] |
| Human Plasma | Type 2 Diabetes | 10 - 50 | [3] |
| Human Plasma | Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | 50 - 200+ | [3] |
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of 1-deoxysphingosine (m18:1(14Z)) in human plasma by LC-MS/MS. The described method is suitable for use in clinical research and drug development to investigate the role of this atypical sphingolipid in various physiological and pathological processes. The provided workflow, from sample preparation to data analysis, along with the quantitative data summary, offers a valuable resource for researchers in the field of lipidomics.
References
Application Notes and Protocols for Atypical Sphingolipid Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical sphingolipids are a class of lipids that deviate from the canonical sphingoid base structure, often lacking the C1-hydroxyl group, such as in the case of 1-deoxysphingolipids.[1] These molecules are gaining significant attention in biomedical research due to their association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cancer.[2][3] Unlike canonical sphingolipids, atypical sphingolipids like 1-deoxysphingolipids cannot be degraded through standard catabolic pathways due to the absence of the C1-hydroxyl group, leading to their accumulation and cellular toxicity.[1][4]
Accurate quantification of these low-abundance and structurally unique lipids by mass spectrometry is crucial for understanding their roles in disease and for the development of novel therapeutics. However, their unique physicochemical properties present challenges for sample preparation, requiring optimized extraction and handling procedures to ensure reliable and reproducible results.
This document provides detailed application notes and protocols for the sample preparation of atypical sphingolipids for mass spectrometry analysis, with a focus on 1-deoxysphingolipids. It includes a comparison of common extraction methods, step-by-step experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of atypical sphingolipids. Below is a summary of commonly used methods and their reported efficiencies for sphingolipid extraction. While comprehensive quantitative data specifically for a wide range of atypical sphingolipids is still an area of active research, the following tables provide a general overview based on studies of canonical and some atypical sphingolipids.
Table 1: Quantitative Comparison of Sphingolipid Extraction Methods
| Extraction Method | Principle | Reported Recovery for General Sphingolipids | Key Advantages | Key Disadvantages | Citations |
| Methanol-based Single-Phase Extraction | Protein precipitation and lipid extraction using a high concentration of methanol (B129727). | 96-101% | Simple, rapid, uses less toxic solvents, and requires small sample volumes. | May have lower recovery for very nonpolar lipids compared to two-phase methods. | |
| Bligh-Dyer (Two-Phase) | Partitioning of lipids into a chloroform (B151607) phase from a methanol/water mixture. | 35-72% (can be lower for certain species) | Well-established and effective for a broad range of lipids. | Lower recovery for some polar sphingolipids, more laborious, and uses chlorinated solvents.[5][6] | [5][6][7] |
| Folch (Two-Phase) | Similar to Bligh-Dyer but with a higher solvent-to-sample ratio. | 69-96% | Considered a "gold standard" for lipid extraction with high recovery for many lipid classes. | Requires large solvent volumes and is time-consuming.[5][6] | [5][6] |
| Butanol-based Single-Phase Extraction | Extraction using 1-butanol, which can be effective for polar lipids. | 60-70% for polar sphingolipids | Good for polar sphingolipids and can be performed as a single-phase extraction.[8] | May have lower efficiency for nonpolar lipids. | [8] |
| Methyl-tert-butyl ether (MTBE) (Two-Phase) | Lipids partition into the upper MTBE phase, simplifying collection. | 48-84% | Avoids chlorinated solvents and the upper organic phase is easier to collect. | Variable recovery for different lipid classes. | [5] |
Note: The reported recovery rates can vary depending on the specific lipid species, the biological matrix, and the exact protocol used. For atypical sphingolipids, it is highly recommended to validate the chosen extraction method using appropriate internal standards.
Experimental Protocols
The following are detailed protocols for the extraction of atypical sphingolipids from plasma and cultured cells, primarily adapted for the analysis of 1-deoxysphingolipids.
Protocol 1: Methanol-Based Single-Phase Extraction from Plasma
This protocol is a simple and rapid method suitable for the analysis of sphingoid bases, including 1-deoxysphingolipids, from small volumes of plasma.
Materials:
-
Plasma samples (stored at -80°C)
-
Methanol (LC-MS grade)
-
Internal standards (e.g., d7-sphingosine, d7-sphinganine)
-
Methanolic HCl (1 N HCl in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Thermo-mixer or equivalent
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 0.5 mL of methanol containing the internal standards (e.g., 200 pmol each of d7-sphingosine and d7-sphinganine).
-
Vortex briefly to mix.
-
Incubate the mixture for 1 hour at 37°C with agitation in a thermo-mixer to precipitate proteins and extract lipids.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Optional Hydrolysis Step (for total sphingoid bases): To release sphingoid bases from their N-acylated forms (ceramides), add 75 µL of methanolic HCl to the supernatant and incubate for 16 hours at 65°C. This step will yield the total concentration of a specific sphingoid base backbone.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
Protocol 2: Two-Phase Extraction (Bligh-Dyer) from Cultured Cells
This protocol is a classic method for extracting a broad range of lipids, including sphingolipids, from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8, v/v)
-
Chloroform (LC-MS grade)
-
Glass centrifuge tubes with Teflon-lined caps
-
Cell scraper
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 3 mL of the methanol:water solution to the plate and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add 1 mL of chloroform to the tube.
-
Vortex vigorously for 30 seconds and allow the phases to separate. Centrifugation at low speed (e.g., 1000 x g) for 1 minute can aid phase separation.
-
Carefully collect the lower chloroform phase into a new glass tube.
-
Re-extract the upper aqueous phase by adding another 1 mL of chloroform, vortexing, and collecting the lower phase.
-
Combine the two chloroform extracts.
-
Back-wash the combined chloroform phase by adding 3 mL of the methanol:water solution. Vortex for 30 seconds and allow the phases to separate.
-
Aspirate and discard the upper aqueous phase.
-
Transfer the lower chloroform phase to a small glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
Atypical Sphingolipid Biosynthesis
The biosynthesis of atypical 1-deoxysphingolipids occurs when the enzyme serine palmitoyltransferase (SPT) utilizes alternative amino acid substrates, L-alanine or L-glycine, instead of its canonical substrate, L-serine.[1] This leads to the formation of 1-deoxysphinganine and 1-deoxymethylsphinganine, respectively. These atypical sphingoid bases can be further acylated to form 1-deoxyceramides but cannot be phosphorylated at the C1 position, thus blocking their entry into the canonical degradation and complex sphingolipid synthesis pathways.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Deoxysphingosine using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that have garnered significant interest in the scientific community due to their association with several pathological conditions. Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), deoxySLs are formed when SPT utilizes L-alanine as a substrate.[1][2] This seemingly subtle shift in substrate preference leads to the formation of 1-deoxysphinganine (doxSA), the precursor to all deoxySLs, including 1-deoxysphingosine (doxSO).[2]
The absence of the C1 hydroxyl group in deoxySLs prevents their further metabolism into complex sphingolipids and also blocks their canonical degradation pathway.[3][4] This leads to their accumulation in cells and tissues, which has been implicated in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][5] The accumulation of 1-deoxysphingolipids has been shown to induce mitochondrial dysfunction and endoplasmic reticulum stress, contributing to cellular toxicity.[5][6] Recent studies have also revealed a metabolic pathway for 1-deoxysphingolipids involving cytochrome P450 enzymes, which hydroxylate these compounds to facilitate their excretion.[1][7][8]
Given the growing evidence of their role in disease, the accurate and precise quantification of 1-deoxysphingosine in biological matrices is crucial for both basic research and clinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.[4]
This document provides detailed application notes and protocols for the quantification of 1-deoxysphingosine in plasma and cell culture samples using a stable isotope-labeled internal standard.
Signaling and Metabolic Pathways
The formation and subsequent metabolic fate of 1-deoxysphingosine are critical to understanding its physiological and pathological roles. The following diagram illustrates the key steps in the biosynthesis of 1-deoxysphingosine and its subsequent metabolism.
Caption: Biosynthesis and metabolism of 1-deoxysphingosine.
Experimental Workflow for Quantification
A robust and reproducible workflow is essential for the accurate quantification of 1-deoxysphingosine. The following diagram outlines the key steps from sample collection to data analysis.
Caption: Workflow for 1-deoxysphingosine quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data from a validated LC-MS/MS method for 1-deoxysphingosine. These values are provided as an example and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Calibration Curve and Linearity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 1-Deoxysphingosine | d7-1-Deoxysphingosine | 0.1 - 100 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1-Deoxysphingosine | LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| Mid QC | 10 | < 10 | 90 - 110 | < 10 | 90 - 110 | |
| High QC | 80 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| 1-Deoxysphingosine | Low QC | 85 - 95 | 90 - 110 |
| High QC | 88 - 98 | 92 - 108 |
Experimental Protocols
Protocol 1: Quantification of Total 1-Deoxysphingosine in Human Plasma
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
1-Deoxysphingosine (analytical standard)
-
d7-1-Deoxysphingosine (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Hydrochloric acid (HCl) in methanol (1 N)
-
Potassium hydroxide (B78521) (KOH)
-
Ammonium (B1175870) hydroxide (2 N)
-
Alkaline water (pH 10.3)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2. Sample Preparation
-
To 100 µL of human plasma in a glass tube, add 10 µL of the internal standard working solution (e.g., 20 µM d7-1-deoxysphingosine in methanol).
-
Add 0.5 mL of methanol and vortex for 1 minute to precipitate proteins.[1]
-
Incubate at 37°C for 1 hour with agitation.[1]
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new glass tube.
-
For hydrolysis of N-acylated and conjugated forms, add 75 µL of methanolic HCl (1 N HCl and 10 M H₂O in methanol) and incubate at 65°C for 16 hours.[1]
-
Neutralize the acid by adding 100 µL of 10 M KOH.[1]
-
Add 625 µL of chloroform, 100 µL of 2 N ammonium hydroxide, and 0.5 mL of alkaline water (pH 10.3) to induce phase separation.[1]
-
Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes.[1]
-
Carefully transfer the lower organic phase to a new tube.
-
Wash the organic phase twice with 0.5 mL of alkaline water.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 1-deoxysphingosine from other lipids (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
1-Deoxysphingosine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 286.3 -> 268.3)
-
d7-1-Deoxysphingosine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 293.3 -> 275.3) (Note: The exact m/z values should be optimized for the specific instrument.)
-
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-deoxysphingosine in the unknown samples using the regression equation from the calibration curve.
Protocol 2: Quantification of 1-Deoxysphingosine in Cultured Cells
1. Materials and Reagents
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade, pre-chilled to -20°C)
-
Chloroform (LC-MS grade, pre-chilled to -20°C)
-
Water (LC-MS grade)
-
d7-1-Deoxysphingosine or D3-deoxysphinganine (internal standard)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
2. Sample Preparation
-
Wash cultured cells (e.g., in a 6-well plate) twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 0.25 mL of -20°C methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 0.25 mL of -20°C chloroform and 0.1 mL of water.[8]
-
Vortex the mixture for 5 minutes.[8]
-
Centrifuge at 20,000 x g for 5 minutes at 4°C.[8]
-
Carefully collect the lower organic phase.[8]
-
Re-extract the remaining aqueous phase by adding 2 µL of formic acid and 0.25 mL of -20°C chloroform, vortexing, and centrifuging as before.[8]
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried extract in 80 µL of a suitable buffer (e.g., 0.2% formic acid and 1 mM ammonium formate in methanol), sonicate for 10 minutes, and centrifuge at 20,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis
-
Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the quantification of 1-deoxysphingosine in biological samples using stable isotope-labeled internal standards and LC-MS/MS. The use of these validated methods will enable researchers to obtain accurate and reliable data, which is essential for advancing our understanding of the role of 1-deoxysphingolipids in health and disease and for the development of novel therapeutic strategies. The provided diagrams offer a clear visualization of the relevant signaling pathways and the experimental workflow, further aiding in the implementation of these techniques.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uni-luebeck.de [research.uni-luebeck.de]
In Vitro Models for Studying 1-Deoxysphingosine (m18:1(14Z)) Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingosine (m18:1(14Z)), an atypical sphingolipid, has garnered significant attention due to its accumulation in pathological conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers. Unlike canonical sphingolipids, 1-deoxysphingosine lacks the C1 hydroxyl group, rendering it resistant to canonical degradation pathways and leading to its accumulation and subsequent cellular toxicity. Understanding the mechanisms of this toxicity is crucial for developing therapeutic interventions. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study 1-deoxysphingosine (m18:1(14Z)) toxicity.
Recommended In Vitro Models
A variety of cell lines can be employed to investigate the cytotoxic effects of 1-deoxysphingosine. The choice of cell model depends on the specific research question and the desire to model a particular disease context.
| Cell Line | Type | Relevance to 1-Deoxysphingosine Toxicity Research |
| Mouse Embryonic Fibroblasts (MEFs) | Fibroblast | A robust and versatile model to study fundamental mechanisms of cellular toxicity, including mitochondrial dysfunction and ER stress.[1] |
| HEK293 | Human Embryonic Kidney | Easily transfectable and suitable for overexpression or knockdown studies to investigate specific signaling pathways.[2] |
| SH-SY5Y | Human Neuroblastoma | A valuable model for studying neurotoxicity, a key feature of HSAN1.[3] |
| Primary Cortical Neurons | Primary Neurons | Provide a more physiologically relevant model for neurotoxicity studies, allowing for the investigation of effects on neuronal morphology and function.[3] |
| Human Retinal Organoids (ROs) | 3D Organoid | An advanced model to study the toxic effects of 1-deoxysphingolipids in a complex, tissue-like environment, particularly relevant for retinal toxicity.[4] |
| Immortalized Bone Marrow-Derived Macrophages (iBMDMs) | Macrophage | Ideal for investigating the role of the innate immune system and inflammasome activation in response to 1-deoxysphingosine.[5] |
Key Toxicity Mechanisms and Signaling Pathways
Accumulating evidence points to a multi-faceted mechanism of 1-deoxysphingosine-induced toxicity, primarily involving mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and activation of the NLRP3 inflammasome. These events are orchestrated by complex signaling networks.
Signaling Pathways in 1-Deoxysphingosine Toxicity
Experimental Protocols
Detailed protocols are provided below for key assays to assess 1-deoxysphingosine toxicity in vitro.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y, MEFs)
-
Complete culture medium
-
1-Deoxysphingosine (m18:1(14Z)) stock solution (in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 1-deoxysphingosine in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 1-deoxysphingosine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest 1-deoxysphingosine concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6]
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for Cell Viability Assay
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This assay uses the cationic dye JC-1 to determine mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells of interest
-
Complete culture medium
-
1-Deoxysphingosine (m18:1(14Z)) stock solution
-
JC-1 reagent
-
Assay Buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of 1-deoxysphingosine for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution by diluting the JC-1 stock in pre-warmed culture medium or assay buffer to a final concentration of 1-10 µM.[5]
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.[5]
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[5]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol is for detecting the upregulation of key ER stress marker proteins, GRP78 (BiP) and CHOP.
Materials:
-
Cells of interest
-
Complete culture medium
-
1-Deoxysphingosine (m18:1(14Z)) stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRP78/BiP, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with 1-deoxysphingosine as described in Protocol 1.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. Use an antibody against a housekeeping protein like β-actin for normalization.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Measurement of IL-1β Release by ELISA for NLRP3 Inflammasome Activation
This protocol quantifies the release of mature IL-1β into the cell culture supernatant, a hallmark of NLRP3 inflammasome activation.
Materials:
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
-
Complete culture medium
-
LPS (Lipopolysaccharide)
-
1-Deoxysphingosine (m18:1(14Z)) stock solution
-
Nigericin (positive control for NLRP3 activation)
-
Human or Mouse IL-1β ELISA kit
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed iBMDMs in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3 components.
-
Remove the LPS-containing medium and replace it with fresh medium.
-
Treat the cells with different concentrations of 1-deoxysphingosine for the desired time. Include a vehicle control and a positive control (e.g., Nigericin).
-
Collect the cell culture supernatants.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.[5][7]
-
Read the absorbance on a plate reader and calculate the concentration of IL-1β in the supernatants based on a standard curve.
Quantitative Data Summary
The following table summarizes available quantitative data on the toxicity of deoxysphingolipids. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay used.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| 1-Deoxysphinganine (doxSA) | MEFs | Cell Viability | LD50 | 7 µM | [1] |
| 1-Deoxysphinganine (1-dSA) | Human Retinal Organoids | TUNEL Assay | Apoptosis | Increased at 1 µM after 4 days | [4] |
Note: Specific IC50 values for 1-deoxysphingosine (m18:1(14Z)) are not widely reported in the literature and should be determined empirically for each cell line and experimental condition.
Conclusion
The in vitro models and protocols outlined in this document provide a robust framework for investigating the cellular and molecular mechanisms underlying 1-deoxysphingosine (m18:1(14Z)) toxicity. By employing a combination of these assays, researchers can gain valuable insights into the pathophysiology of diseases associated with elevated deoxysphingolipid levels and identify potential therapeutic targets for intervention. Careful optimization of experimental conditions for each specific cell model is recommended to ensure reproducible and reliable results.
References
- 1. Rac1 modulates sphingosine 1-phosphate-mediated activation of phosphoinositide 3-kinase/Akt signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Developing Cellular Assays for 1-Deoxysphingosine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that are implicated in a range of metabolic and neurological disorders.[1][2] Unlike canonical sphingolipids, 1-deoxySLs lack the C1-hydroxyl group, a feature that prevents their degradation through standard catabolic pathways and leads to their accumulation.[2][3] This accumulation is cytotoxic and has been linked to conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and diabetic neuropathy.[1][4]
The synthesis of 1-deoxySLs occurs when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its usual substrate, L-serine.[1][2] The primary product, 1-deoxysphinganine (doxSA), is the precursor to other 1-deoxySLs, including 1-deoxysphingosine (1-deoxySO).[4] The cellular toxicity of these lipids is attributed to several mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, impaired autophagy, and disruption of intracellular calcium homeostasis.[4][5][6]
Given their pathological significance, there is a critical need for robust cellular assays to screen for compounds that can modulate 1-deoxySL levels or mitigate their cytotoxic effects. This document provides detailed protocols for a suite of cellular assays designed to measure the biological activity of 1-deoxysphingosine and related compounds.
Pathophysiological Signaling of 1-Deoxysphingosine
The accumulation of 1-deoxySLs triggers multiple stress pathways within the cell. Lacking the C1-OH group, they cannot be phosphorylated to form signaling molecules like sphingosine-1-phosphate (S1P) and are resistant to degradation by S1P lyase.[1] This leads to their buildup, causing ER stress, mitochondrial fragmentation, and dysfunction.[3][6] These events can subsequently lead to the activation of apoptotic pathways and disrupt cellular processes like calcium signaling and autophagy.[4][7] Recent evidence also suggests that 1-deoxySLs can act as signaling molecules themselves, binding to nuclear receptors to modulate gene transcription.[8]
Figure 1: Simplified signaling pathway of 1-deoxysphingosine.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of 1-deoxysphinganine (1-DSA or doxSA), the precursor to 1-deoxySO, on various cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Compound | Exposure Time | IC50 / LD50 Value | Assay Type | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | doxSA | Not Specified | ~7 µM (LD50) | Not Specified | [4] |
| C2C12 Myoblasts | 1-DSA | 24 hours | > 3 µM | MTT Assay | [7] |
| Human Stomach Adenocarcinoma (AGS) | Anwulignan | 48 hours | 22.01 ± 1.87 µM | MTT Assay | [9] |
| Human Cervical Cancer (HeLa) | Anwulignan | 48 hours | 32.68 ± 2.21 µM | MTT Assay | [9] |
| Normal Human Epidermal Keratinocytes | X-ray Irradiation | 24 hours | N/A (pmol/mg measured) | LC-ESI-MS/MS | [10] |
Note: Data for direct 1-deoxysphingosine (1-deoxySO) IC50 values are sparse in the reviewed literature; 1-deoxysphinganine (doxSA/1-DSA) is its direct precursor and is commonly used to study the effects of this lipid class.
Experimental Protocols
This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Workflow Diagram
Figure 2: Workflow for MTT-based cytotoxicity assay.
Methodology
-
Cell Plating: Seed cells (e.g., C2C12 myoblasts, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a stock solution of 1-deoxysphingosine (e.g., in ethanol (B145695) or DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 1-deoxySO or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
This assay differentiates between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.
Workflow Diagram
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Methodology
-
Cell Culture and Treatment: Plate and treat cells with 1-deoxySO (e.g., at a concentration close to the determined IC50) and controls in 6-well plates for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fluo-4 AM. Disruption of ER function by 1-deoxySO can lead to the release of stored calcium into the cytoplasm.[11][12]
Workflow Diagram
Figure 4: Workflow for intracellular calcium mobilization assay.
Methodology
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Cell Loading: Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer (e.g., HBSS) to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation) equipped with an automated liquid handling system. Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Compound Addition and Reading: Record a stable baseline fluorescence for 15-30 seconds. Then, use the instrument's injector to add 20 µL of the 1-deoxySO solution (at 6X the final desired concentration). Immediately continue to record the fluorescence intensity kinetically for 2-5 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀). The results are expressed as a ratio (F/F₀) or as the maximal peak response.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 8. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased 1-Deoxysphingolipids and Skin Barrier Dysfunction in the Skin of X-ray or Ultraviolet B Irradiation and Atopic Dermatitis Lesion Could Be Prevented by Moisturizer with Physiological Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes: 1-Deoxysphingosine (m18:1(14Z)) as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine. This substitution results in the absence of the C1 hydroxyl group, rendering these lipids resistant to canonical degradation pathways and leading to their accumulation in various tissues. One of the most studied of these lipids is 1-deoxysphingosine (m18:1(14Z)). Growing evidence points to its role as a potent neurotoxin and a valuable biomarker for several debilitating diseases, including Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and diabetic neuropathy. These application notes provide a comprehensive overview of the utility of 1-deoxysphingosine as a disease biomarker, including quantitative data, detailed experimental protocols for its measurement, and insights into its pathological signaling pathways.
Disease Association and Clinical Significance
Elevated levels of 1-deoxysphingosine and related deoxySLs have been strongly correlated with the pathophysiology of several neurological and metabolic disorders.
-
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare inherited disorder is characterized by a progressive loss of sensory and motor functions. HSAN1 is often caused by mutations in the SPTLC1 or SPTLC2 genes, subunits of the SPT enzyme, which enhance the utilization of L-alanine, leading to a significant accumulation of neurotoxic 1-deoxysphingolipids.[1] Monitoring plasma levels of 1-deoxysphingosine can serve as a diagnostic and prognostic marker for HSAN1.
-
Diabetic Neuropathy: A common complication of type 2 diabetes mellitus (T2DM), diabetic neuropathy shares clinical similarities with HSAN1.[2] Studies have consistently shown that patients with diabetic neuropathy have significantly higher plasma concentrations of 1-deoxysphingolipids compared to healthy individuals and diabetic patients without neuropathy.[3][4] This suggests that 1-deoxysphingosine could be a key player in the pathogenesis of nerve damage in diabetes and a potential therapeutic target. L-serine supplementation has been explored as a therapeutic strategy to reduce the formation of these neurotoxic lipids.
-
Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome: Elevated plasma levels of 1-deoxysphingolipids are not only associated with diabetic complications but have also been identified as early predictive biomarkers for the development of T2DM.[5][6] Their levels are often increased in individuals with metabolic syndrome, highlighting their potential role in the broader spectrum of metabolic dysregulation.[7]
Quantitative Data
The following tables summarize the plasma concentrations of 1-deoxysphingolipids in various patient populations compared to healthy controls. These values highlight the significant elevation of these lipids in disease states.
Table 1: Plasma 1-Deoxysphingolipid Concentrations in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)
| Analyte | Patient Group | Concentration (µM) | Control Group | Concentration (µM) | Reference |
| Total DeoxySLs | HSAN1 | up to 1.2 | Healthy | 0.1 - 0.3 | [8] |
| 1-deoxysphinganine (m18:0) | HSAN1 (C133W carriers) | Significantly elevated | Healthy | Minor amounts detected | [1] |
| 1-deoxysphingosine (m18:1) | HSAN1 (C133W carriers) | Significantly elevated | Healthy | Minor amounts detected | [1] |
| 1-deoxysphinganine | HSAN1 (N177D mutation) | Significantly elevated | Unaffected family members | Not specified | [9] |
| 1-deoxysphingosine | HSAN1 (N177D mutation) | Significantly elevated | Unaffected family members | Not specified | [9] |
Table 2: Plasma 1-Deoxysphingolipid Concentrations in Diabetic Neuropathy and Type 2 Diabetes
| Analyte | Patient Group | Concentration (µmol/L) | Control Group | Concentration (µmol/L) | Reference |
| 1-deoxysphinganine | Diabetic Sensorimotor Polyneuropathy (DSPN) | 0.11 ± 0.06 | Healthy | 0.06 ± 0.03 | [3][4] |
| 1-deoxysphingosine | Diabetic Sensorimotor Polyneuropathy (DSPN) | 0.24 ± 0.16 | Healthy | 0.12 ± 0.05 | [3][4] |
| Total 1-deoxydihydroceramides | Obesity with T2D and DN | 8.939 pmol/100 µL | Lean Controls | 5.195 pmol/100 µL | [10] |
Experimental Protocols
Accurate and reproducible quantification of 1-deoxysphingosine in biological matrices is crucial for its validation and use as a biomarker. The following protocols outline a standard workflow for the analysis of 1-deoxysphingosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Plasma Sample Preparation for 1-Deoxysphingolipid Analysis
This protocol describes a simple and efficient one-phase extraction method for isolating sphingolipids from human plasma.
Materials:
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
Methanol (LC-MS grade)
-
Dichloromethane (B109758) (LC-MS grade)
-
Internal Standard (IS): C17-sphingosine or a stable isotope-labeled 1-deoxysphingosine (e.g., d7-1-deoxysphingosine) solution in methanol.
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to the plasma sample. The concentration of the IS should be optimized to be within the linear range of the assay.
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of a 1:1 (v/v) mixture of dichloromethane and methanol.[11]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube or a vial for LC-MS/MS analysis.
-
Storage: If not analyzed immediately, the extracted samples can be stored at -20°C.
Protocol 2: LC-MS/MS Quantification of 1-Deoxysphingosine (m18:1(14Z))
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 1-deoxysphingosine. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Deoxysphingosine (m18:1(14Z)): Precursor ion (m/z) 284.3 → Product ion (m/z) 266.3 (loss of water)
-
Internal Standard (e.g., C17-sphingosine): Precursor ion (m/z) 286.3 → Product ion (m/z) 268.3
-
-
Instrument Settings: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
Data Analysis:
-
Quantify the concentration of 1-deoxysphingosine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 1-deoxysphingosine standards.
Pathophysiological Signaling Pathways
The accumulation of 1-deoxysphingosine and its metabolites triggers cellular stress and dysfunction through multiple pathways, contributing to the pathology of associated diseases.
Mitochondrial Dysfunction
1-Deoxysphingolipids, particularly their N-acylated metabolites (deoxyceramides), have been shown to localize to mitochondria.[2][12][13][14][15] This accumulation leads to mitochondrial fragmentation, swelling, and impaired function.[12][13][14][15] The resulting mitochondrial dysfunction can lead to reduced ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways, which are critical events in neuronal damage.
Caption: 1-Deoxysphingolipid-induced mitochondrial dysfunction pathway.
Endoplasmic Reticulum (ER) Stress
The synthesis of 1-deoxysphingolipids occurs in the endoplasmic reticulum. Their accumulation can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ER stress.[16][17] Chronic ER stress is a known contributor to cellular dysfunction and apoptosis in a variety of diseases, including neurodegenerative disorders and diabetes. The activation of ER stress signaling pathways, such as the PERK, IRE1, and ATF6 pathways, has been observed in response to elevated 1-deoxysphingolipid levels.[16][18][19]
Caption: 1-Deoxysphingolipid-induced ER stress signaling.
NLRP3 Inflammasome Activation
Recent studies have shown that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[20][21][22] This activation leads to the release of pro-inflammatory cytokines, such as IL-1β, which can contribute to the chronic inflammation observed in metabolic and neurodegenerative diseases. The mechanism may involve the formation of intracellular lipid crystals and subsequent lysosomal damage.[8][21]
Caption: NLRP3 inflammasome activation by 1-deoxysphingolipids.
Conclusion
1-Deoxysphingosine (m18:1(14Z)) is emerging as a critical biomarker for the diagnosis, prognosis, and potentially the therapeutic monitoring of HSAN1 and diabetic neuropathy. Its strong association with disease pathology, coupled with the availability of robust analytical methods for its quantification, makes it a valuable tool for researchers, clinicians, and drug developers. Further investigation into the precise molecular mechanisms of its toxicity will likely unveil new therapeutic avenues for these debilitating conditions. The protocols and information provided herein serve as a foundational resource for the application of 1-deoxysphingosine measurement in a research or clinical setting.
References
- 1. Hereditary Sensory Neuropathy Type 1 Is Caused by the Accumulation of Two Neurotoxic Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drc.bmj.com [drc.bmj.com]
- 6. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 7. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 8. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. - DZNEPUB [pub.dzne.de]
- 14. researchgate.net [researchgate.net]
- 15. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipids activate the endoplasmic reticulum stress surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Advanced Analytical Techniques for the Separation of 1-Deoxysphingosine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway and their conversion into complex sphingolipids.[1] Elevated levels of 1-deoxySLs, including 1-deoxysphingosine (doxSO) isomers, have been implicated in a range of pathologies, most notably in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[2] The precise biological functions and pathological roles of individual 1-deoxysphingosine isomers are of significant interest, necessitating robust analytical methods for their separation and quantification.
The separation of 1-deoxysphingosine isomers presents a significant analytical challenge due to their structural similarity.[3][4] Isomers can differ in the position and geometry (cis/trans or E/Z) of the double bond within the long-chain base. This application note provides a detailed overview of advanced analytical techniques for the effective separation of 1-deoxysphingosine isomers, with a focus on liquid chromatography-mass spectrometry (LC-MS) and ion mobility spectrometry. Detailed protocols are provided to guide researchers in implementing these methods.
Signaling Pathways and Biological Relevance
1-Deoxysphingolipids are not merely metabolic dead-ends; they are bioactive molecules that can influence cellular processes. Recent studies suggest that 1-deoxysphingosines can act as signaling molecules, for instance, by binding to nuclear receptors like COUP-TF (Chicken Ovalbumin Upstream Promoter-Transcription Factor), also known as NR2F1/2. This interaction can modulate the differentiation of lymphatic and cardiac cells. Understanding the specific roles of different isomers is crucial, as their binding affinities and downstream effects may vary.
Caption: Signaling pathway of 1-deoxysphingosine isomers.
Analytical Techniques for Isomer Separation
The primary methods for separating 1-deoxysphingosine isomers involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often enhanced by ion mobility spectrometry.
Experimental Workflow
The general workflow for the analysis of 1-deoxysphingosine isomers from biological samples involves several key steps:
Caption: General experimental workflow for 1-deoxysphingosine isomer analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the separation of sphingolipids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol: RP-HPLC-MS/MS for 1-Deoxysphingosine Isomers
-
Instrumentation:
-
HPLC or UPLC system (e.g., Agilent 1100/1200 series, Waters ACQUITY UPLC)
-
Mass spectrometer (e.g., Triple quadrupole or high-resolution mass spectrometer)
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 column (100 x 3.0 mm, 3 µm) or equivalent C18 column.[5]
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) acetate.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile:2-propanol (4:3, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 20 µL.[5]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-3 min: Gradient to 95% B
-
3-7 min: Gradient to 100% B
-
7-9 min: Hold at 100% B
-
9-10 min: Return to 30% B
-
10-14 min: Re-equilibration at 30% B[5]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For 1-deoxysphingosine (m/z 284.3): Monitor transitions such as m/z 284.3 -> 266.3
-
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the specific instrument.
-
-
Sample Preparation:
-
Homogenize tissue or cell samples.
-
Perform a liquid-liquid extraction using a modified Folch method (chloroform:methanol) or a solid-phase extraction (SPE).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase composition.
-
Differential Mobility Spectrometry (DMS)
DMS is a form of ion mobility spectrometry that separates ions in the gas phase based on their differential mobility in a high-frequency asymmetric electric field.[3][4][6] This technique is particularly powerful for separating isomers that are difficult to resolve by chromatography alone.[7] When coupled with MS, DMS provides an additional dimension of separation, enhancing the specificity and confidence of isomer identification.[3][4]
Protocol: HPLC-DMS-MS/MS for 1-Deoxysphingosine Isomers
-
Instrumentation:
-
HPLC system as described above.
-
A mass spectrometer equipped with a DMS interface (e.g., Sciex SelexION).
-
-
LC-MS/MS Conditions:
-
Employ the RP-HPLC-MS/MS protocol as described previously.
-
-
DMS Parameters:
-
Separation Voltage (SV) or Dispersion Voltage (DV): Ramped or set to a specific voltage to achieve optimal separation of isomers. For 1-deoxySO isomers, a separation voltage of around +4200 V has been reported to be effective.[6]
-
Compensation Voltage (CV) or Compensation Field (CF): Scanned across a range (e.g., 0-30 V) to selectively transmit ions of different mobilities to the mass spectrometer.[6]
-
DMS Gas: Nitrogen, with the possible addition of a chemical modifier like propan-2-ol to enhance separation.[6]
-
-
Data Acquisition:
-
Acquire data by scanning the compensation voltage for a specific m/z corresponding to the 1-deoxysphingosine isomers. This will generate an ionogram showing the separation of isomers based on their differential mobility.
-
Chiral HPLC
For the separation of enantiomers (stereoisomers that are non-superimposable mirror images), chiral chromatography is essential.[8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Protocol: Chiral HPLC for 1-Deoxysphingosine Enantiomers
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector, or coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD) is often a good starting point for screening.[11][12]
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The exact composition needs to be optimized for the specific isomers and column.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled, as temperature can affect chiral recognition.
-
-
Method Development:
-
Screen different chiral columns and mobile phase compositions to find initial separation conditions.
-
Optimize the mobile phase modifier concentration, flow rate, and temperature to improve resolution.
-
For analytes with primary amine groups, derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) can enhance detection sensitivity.[13][14]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the separation of sphingolipid isomers using the described techniques. Note that specific values can vary depending on the exact experimental conditions and instrumentation.
Table 1: HPLC-MS/MS Quantification of Sphingolipids
| Analyte | LLOQ (ng/mL) |
|---|---|
| Sphingosine-1-phosphate (S1P) | < 10.2 |
| Sphingosine (B13886) (SPH) | < 4.6 |
| Sphinganine (SAPH) | < 1.9 |
| Sphinganine-1-phosphate (SA1P) | 0.57 |
Data adapted from a study on related sphingolipids, demonstrating typical sensitivities achievable with LC-MS/MS.[15]
Table 2: DMS Separation of 1-Deoxysphingosine Regioisomers
| Isomer (Double Bond Position) | Optimal Compensation Voltage (V) |
|---|---|
| trans-n-4 | ~17.3 |
| trans-n-14 | Varies with conditions |
Compensation voltages are highly instrument-dependent and require optimization. The values indicate the potential for baseline or near-baseline separation of regioisomers.[6]
Logical Relationships in Analytical Strategy
The choice of analytical technique depends on the specific research question, particularly the type of isomerism being investigated.
Caption: Logical approach to selecting analytical techniques for isomer separation.
Conclusion
The separation and quantification of 1-deoxysphingosine isomers are critical for elucidating their roles in health and disease. A multi-faceted analytical approach, combining high-resolution chromatographic techniques like RP-HPLC with advanced gas-phase separation methods such as DMS, provides the necessary specificity and sensitivity for this challenging task. For the differentiation of enantiomers, chiral HPLC remains the gold standard. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and implement robust methods for the analysis of these important bioactive lipids.
References
- 1. 1-Deoxysphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential-Mobility Spectrometry of 1-Deoxysphingosine Isomers: New Insights into the Gas Phase Structures of Ionized Lipids [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction of 1-Deoxysphingosine from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group, a key structural feature of canonical sphingolipids. This structural difference renders them unable to be metabolized into complex sphingolipids and resistant to canonical degradation pathways. Elevated levels of deoxySLs, including 1-deoxysphingosine, have been implicated in various pathological conditions, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Accurate quantification of 1-deoxysphingosine in tissues is crucial for understanding its physiological roles and its involvement in disease pathogenesis. This document provides detailed application notes and protocols for the effective extraction of 1-deoxysphingosine from various tissues, enabling reliable downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Lipid Extraction Methods
The selection of an appropriate lipid extraction method is critical for the accurate quantification of 1-deoxysphingosine. The most common methods are based on the principle of liquid-liquid extraction to separate lipids from other cellular components. Key considerations for selecting a method include extraction efficiency, reproducibility, sample matrix, and compatibility with downstream analytical platforms. The three most widely used methods for sphingolipid extraction are the Folch, Bligh-Dyer, and single-phase extraction methods.
-
Folch Method: This method utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to create a monophasic system that effectively solubilizes lipids from the tissue homogenate. The subsequent addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.[1]
-
Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a chloroform:methanol:water (1:2:0.8, v/v/v) ratio to form an initial monophasic system with the sample.[2] Further addition of chloroform and water leads to a biphasic separation. While generally faster, it may be less efficient for tissues with high lipid content compared to the Folch method.[3][4]
-
Single-Phase Extraction (Butanol/Methanol): This method employs a mixture of butanol and methanol to create a single-phase system for lipid extraction. It is often considered a simpler and safer alternative to chloroform-based methods and can be particularly effective for polar lipids.[5]
Data Presentation: Comparison of Extraction Method Efficiencies
The following table summarizes the reported extraction efficiencies of different methods for sphingoid bases, which are structurally similar to 1-deoxysphingosine. While direct comparative data for 1-deoxysphingosine across all methods and tissues is limited, these values provide a strong indication of the expected performance.
| Lipid Extraction Method | Analyte | Sample Matrix | Reported Recovery/Efficiency | Reference |
| Folch Method | Sphinganine | Plasma | ~45% (relative to monophasic) | [6][7] |
| Bligh-Dyer Method | Sphinganine | Plasma | ~74% (relative to monophasic) | [6][7] |
| Single-Phase (Methanol) | Sphinganine | Plasma | High (used as reference) | [6][8] |
| BUME Method | General Sphingolipids | Liver Tissue | Similar or better than Folch | [9] |
| MTBE Method | General Sphingolipids | Mouse Tissues | Lower recovery for sphingosines | [10] |
Note: The BUME (butanol/methanol) method is a type of single-phase extraction. The MTBE (methyl-tert-butyl ether) method is another alternative to chloroform-based extractions.
Experimental Protocols
Tissue Homogenization (General Protocol)
Materials:
-
Tissue sample (e.g., brain, liver, kidney), snap-frozen in liquid nitrogen and stored at -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem, bead beater, or sonicator)
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Weigh the frozen tissue (~50-100 mg) on a pre-chilled analytical balance.
-
Transfer the tissue to a pre-chilled glass homogenizer tube.
-
Add ice-cold PBS to the tube (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, mechanical disruption with a bead beater may be necessary.
-
Proceed immediately to the chosen lipid extraction protocol.
Protocol 1: Modified Folch Lipid Extraction
This protocol is a widely used and robust method for total lipid extraction.
Materials:
-
Tissue homogenate
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the tissue homogenate (e.g., 1 mL), add 20 volumes of chloroform:methanol (2:1, v/v) (e.g., 20 mL for 1 g of tissue).[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Agitate the mixture on an orbital shaker at room temperature for 15-20 minutes.
-
Centrifuge the mixture at 2000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (the monophasic extract) to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[1]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to achieve complete phase separation.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).
Protocol 2: Bligh-Dyer Lipid Extraction
This method is a faster alternative to the Folch method, particularly suitable for samples with lower lipid content.
Materials:
-
Tissue homogenate
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 volume of tissue homogenate (e.g., 1 mL), add 3.75 volumes of chloroform:methanol (1:2, v/v) (e.g., 3.75 mL).[2][11]
-
Vortex the mixture for 1 minute to form a single phase.
-
Add 1.25 volumes of chloroform (e.g., 1.25 mL).
-
Vortex for 30 seconds.
-
Add 1.25 volumes of deionized water (e.g., 1.25 mL).[11]
-
Vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Single-Phase Butanol/Methanol Extraction
This protocol offers a simpler, chloroform-free alternative.
Materials:
-
Tissue homogenate
-
1-Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the tissue homogenate, add a 1-butanol:methanol (1:1, v/v) solution. A sample-to-solvent ratio of 1:10 is a good starting point.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing to ensure complete extraction.
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins and other debris.[12]
-
Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathway of 1-Deoxysphingosine
Caption: Biosynthesis and signaling pathways of 1-deoxysphingosine.
Experimental Workflow for Lipid Extraction
Caption: General experimental workflow for lipid extraction from tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. vliz.be [vliz.be]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Application Note: High-Resolution Mass Spectrometry for 1-Deoxysphingolipid Profiling
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway and conversion into complex sphingolipids.[2][3] DeoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) or glycine (B1666218) as a substrate instead of serine.[1] Pathologically elevated levels of 1-deoxySLs have been implicated in several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral neuropathy.[4][5][6] Their cytotoxic properties can disrupt membrane integrity and interfere with cellular signaling pathways, leading to apoptosis and inflammation.[2]
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the accurate and sensitive quantification of 1-deoxysphingolipids in complex biological matrices.[7][8] This application note provides a detailed protocol for the profiling of 1-deoxysphingolipids using LC-HRMS, including sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.
1-Deoxysphingolipid Signaling and Metabolic Pathway
The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and alanine, catalyzed by serine palmitoyltransferase (SPT), leading to the formation of 1-deoxysphinganine.[4] This is in contrast to the canonical pathway where serine is condensed with palmitoyl-CoA. 1-deoxysphinganine can then be further metabolized to 1-deoxydihydroceramide (B12091950) and 1-deoxyceramide.[2] The accumulation of these lipids has been shown to induce mitochondrial and endoplasmic reticulum stress, leading to autophagy.[4]
Caption: Biosynthesis and cellular effects of 1-deoxysphingolipids.
Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is adapted for the extraction of sphingolipids from biological samples such as cultured cells or tissues.[6][9][10]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (CH3OH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
Ethyl acetate, HPLC grade
-
Isopropanol, HPLC grade
-
Water, LC-MS grade
-
Internal Standards (IS): C17-sphinganine or other appropriate odd-chain sphingolipid standards.
-
Borosilicate glass tubes with Teflon-lined caps[10]
Procedure:
-
Sample Collection and Quenching:
-
Lipid Extraction:
-
To the quenched cells or tissue homogenate, add internal standards.
-
Perform a two-phase liquid-liquid extraction. A commonly used method is a modified Bligh-Dyer extraction or extraction with a mixture of ethyl acetate:isopropanol:water (60:28:12 v/v/v).[6]
-
Alternatively, for cells, after quenching with methanol, add cold water and then chloroform.[9]
-
Vortex the mixture vigorously for 10 minutes at 4°C.[9]
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the phases.[9]
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
To improve recovery, re-extract the remaining aqueous phase with an additional volume of the organic solvent mixture.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid).[6][9]
-
Sonicate for 10 minutes and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.[9]
-
LC-HRMS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[8]
LC Method:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
HRMS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan with a high resolution (e.g., >70,000).
-
Mass Range: m/z 200-1000.
-
Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra for the most intense ions to confirm identification.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to obtain informative fragment ions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxysphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
Application Note: Sphingolipid Analysis Using Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a complex class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules.[1][2] They are implicated in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][3] Key bioactive sphingolipids include ceramide (Cer), sphingosine (B13886) (Sph), and sphingosine-1-phosphate (S1P), which often have opposing roles in cell fate decisions.[4][5] Given their importance in health and disease, accurate and comprehensive analysis of the "sphingolipidome" is crucial. Quadrupole Time-of-Flight (Q-ToF) mass spectrometry, coupled with liquid chromatography (LC), has emerged as a powerful platform for sphingolipid analysis. Its high resolution, mass accuracy, and sensitivity enable the precise identification and quantification of a wide array of sphingolipid species from complex biological matrices.[6][7]
This document provides detailed protocols and workflows for the analysis of sphingolipids using LC-Q-ToF, designed to guide researchers in implementing this robust analytical technique.
Sphingolipid Signaling Pathways
Sphingolipid metabolism is a tightly regulated network of enzymatic reactions. Two major pathways are the de novo synthesis pathway, which builds ceramides (B1148491) from basic precursors like serine and palmitoyl-CoA, and the sphingomyelinase (or salvage) pathway, which generates ceramide through the hydrolysis of sphingomyelin, a major component of cell membranes.[1][8] Ceramide sits (B43327) at the hub of this network and can be metabolized to form other signaling molecules. For instance, ceramidase converts ceramide to sphingosine, which can then be phosphorylated by sphingosine kinases to produce S1P.[4][5] Ceramide and S1P often exert opposing biological effects; ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival and proliferation.[5][8]
Caption: The Ceramide/S1P rheostat in sphingolipid signaling.
Experimental Workflow for Sphingolipid Analysis
A typical lipidomics workflow using LC-Q-ToF involves several key stages, from initial sample handling to final biological interpretation. Each step must be carefully controlled to ensure data quality and reproducibility. The process includes robust sample preparation to extract lipids and remove interferences, chromatographic separation to resolve isomeric species, high-resolution mass spectrometry for detection, and sophisticated software for data processing and compound identification.
Caption: General experimental workflow for LC-Q-ToF sphingolipidomics.
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Human Plasma
This protocol is adapted from established methods using a biphasic solvent system with methyl-tert-butyl ether (MTBE) for efficient lipid extraction.[9][10]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS) mix (e.g., C17-sphingosine, C17-S1P, d18:1/17:0 Ceramide, etc.) dissolved in methanol (B129727)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, centrifuge, and solvent evaporator (e.g., SpeedVac or nitrogen stream)
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard mixture to the plasma and vortex briefly.
-
Solvent Addition: Add 750 µL of methanol and vortex for 30 seconds.
-
Extraction: Add 1.5 mL of MTBE, vortex for 1 minute, and then incubate at room temperature for 10 minutes.
-
Phase Separation: Add 375 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 4,000 x g for 10 minutes.
-
Collection: Carefully collect the upper organic phase (~1.5 mL) and transfer it to a new tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/chloroform (9:1, v/v).[10] Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol 2: LC-Q-ToF Instrumental Analysis
This section provides typical parameters for a reversed-phase LC separation coupled to a Q-ToF mass spectrometer. Parameters may need optimization based on the specific instrument and column used.
Instrumentation:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm, or equivalent[11]
-
Mass Spectrometer: Agilent 6546 Q-TOF, Sciex ZenoTOF, or equivalent
-
Ion Source: Electrospray Ionization (ESI)
Data Presentation: Quantitative Parameters
Quantitative data from sphingolipid analysis is highly dependent on the experimental setup. The following tables provide representative instrumental parameters that serve as a starting point for method development.
Table 1: Representative LC Gradient for Sphingolipid Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 40 | 60 | 0.4 |
| 2.0 | 40 | 60 | 0.4 |
| 5.0 | 15 | 85 | 0.4 |
| 18.0 | 1 | 99 | 0.4 |
| 22.0 | 1 | 99 | 0.4 |
| 22.1 | 40 | 60 | 0.4 |
| 25.0 | 40 | 60 | 0.4 |
| Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[11] | |||
| Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[11] |
Table 2: Typical Q-ToF MS Parameters for Sphingolipid Analysis
| Parameter | Positive Ion Mode Setting | Negative Ion Mode Setting |
| Ionization Mode | ESI | ESI |
| Gas Temperature | 325 °C | 325 °C |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Nebulizer Pressure | 35 psig | 35 psig |
| Sheath Gas Temp | 350 °C | 350 °C |
| Sheath Gas Flow | 11 L/min | 11 L/min |
| Capillary Voltage (VCap) | 3500 V | 3500 V |
| Fragmentor Voltage | 150-250 V | 150-225 V |
| Mass Range (m/z) | 100 - 1700 | 100 - 1700 |
| Acquisition Rate | 2 spectra/s (MS1) | 2 spectra/s (MS1) |
| Note: These are typical starting values and should be optimized for the specific instrument and application.[9][10][11] |
Table 3: Common Sphingolipid Classes and Characteristic Ions for Identification
| Sphingolipid Class | Common Adduct | Example Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) |
| Sphingosine (d18:1) | [M+H]⁺ | 300.2897 | 282.2791 ([M+H-H₂O]⁺) |
| Sphinganine (d18:0) | [M+H]⁺ | 302.3054 | 284.2948 ([M+H-H₂O]⁺) |
| S1P (d18:1) | [M+H]⁺ | 380.2557 | 282.2791, 264.2685 |
| Ceramide (d18:1/16:0) | [M+H]⁺ | 538.5088 | 264.2685 (Sphingosine backbone) |
| Dihydroceramide (d18:0/16:0) | [M+H]⁺ | 540.5245 | 266.2842 (Sphinganine backbone) |
| Sphingomyelin (d18:1/16:0) | [M+H]⁺ | 703.5701 | 184.0733 (Phosphocholine) |
| Glucosylceramide (d18:1/16:0) | [M+H]⁺ | 700.5620 | 538.5088 ([M+H-Hex]⁺), 264.2685 |
| Note: m/z values are theoretical and will be observed within the mass accuracy tolerance of the Q-ToF instrument. |
Conclusion
The LC-Q-ToF platform provides a highly effective and robust solution for the comprehensive analysis of sphingolipids. The high mass accuracy and resolution of Q-ToF instruments allow for confident identification of lipid species, while the coupling with liquid chromatography enables the separation of isomers critical for understanding biological function. The protocols and data presented here offer a solid foundation for researchers and scientists to develop and implement sophisticated sphingolipidomics workflows, ultimately advancing our understanding of the roles these lipids play in disease and enabling the discovery of new therapeutic targets and biomarkers.
References
- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
Enhancing the Detection of 1-Deoxysphingosine: Application Notes and Protocols for Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (doxSLs), including 1-deoxysphingosine (doxSph), are atypical sphingolipids implicated in the pathophysiology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Accurate and sensitive quantification of doxSph in biological matrices is crucial for understanding its role in disease and for the development of potential therapeutics. However, the detection of 1-deoxysphingosine by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable tag or a group that enhances chromatographic properties.
This document provides detailed application notes and protocols for two effective derivatization techniques for enhancing the detection of 1-deoxysphingosine:
-
Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization: Targeting the primary amine group of 1-deoxysphingosine to introduce a highly fluorescent and readily ionizable moiety.
-
Dimethyl Disulfide (DMDS) Derivatization: Targeting the double bond of 1-deoxysphingosine to aid in structural confirmation and potentially improve chromatographic separation.
Signaling Pathway of 1-Deoxysphingolipid-Induced Neurotoxicity
Elevated levels of 1-deoxysphingolipids contribute to cellular dysfunction and toxicity, particularly in neuronal cells. The accumulation of these atypical sphingolipids triggers a cascade of detrimental events, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and excitotoxicity mediated by N-methyl-D-aspartate receptors (NMDARs).
Figure 1: Simplified signaling pathway of 1-deoxysphingolipid-induced neurotoxicity.
Experimental Workflow for 1-Deoxysphingosine Analysis
The overall workflow for the analysis of 1-deoxysphingosine from biological samples involves sample preparation, derivatization, LC-MS/MS analysis, and data processing.
Figure 2: General experimental workflow for 1-deoxysphingosine analysis.
Application Note 1: Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization for Enhanced Detection of 1-Deoxysphingosine
Principle:
Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with the primary amine group of 1-deoxysphingosine in the presence of a nucleophile (e.g., cyanide or 2-mercaptoethanol) to form a highly fluorescent and stable isoindole derivative. This derivative exhibits significantly improved ionization efficiency in positive ion mode electrospray ionization (ESI), leading to a substantial increase in sensitivity for LC-MS/MS analysis.
Advantages:
-
Significant Signal Enhancement: The introduction of the NDA moiety dramatically improves the ionization of 1-deoxysphingosine.
-
High Specificity: NDA specifically reacts with primary amines, reducing interference from other matrix components.
-
Stable Derivative: The resulting isoindole derivative is stable, allowing for batch processing and analysis.
-
Fluorescence Properties: The fluorescent nature of the derivative allows for potential use with fluorescence detectors for orthogonal detection.
Quantitative Data Summary:
| Parameter | Without Derivatization | With NDA Derivatization |
| Limit of Detection (LOD) | ~ 1-5 pmol | ~ 20-70 fmol[1] |
| Limit of Quantification (LOQ) | ~ 5-15 pmol | ~ 70-200 fmol |
| Signal-to-Noise (S/N) Ratio | Low | Significantly Increased |
| Ionization Mode | Positive ESI | Positive ESI |
Protocol 1: NDA Derivatization of 1-Deoxysphingosine in Biological Samples
Materials:
-
1-Deoxysphingosine standard
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Potassium cyanide (KCN) or 2-Mercaptoethanol (2-ME)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., C17-1-deoxysphingosine)
-
Biological sample (e.g., plasma, cell lysate)
Equipment:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
Procedure:
1. Sample Preparation and Lipid Extraction:
a. To 100 µL of plasma or cell lysate, add an appropriate amount of internal standard. b. Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol or butanol). c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in a small volume of methanol.
2. Derivatization Reaction:
a. Prepare a 50 mM borate (B1201080) buffer and adjust the pH to 9.2 with NaOH. b. Prepare a 10 mM NDA solution in methanol. c. Prepare a 10 mM KCN solution in water. d. To the reconstituted lipid extract, add 50 µL of borate buffer, 50 µL of NDA solution, and 50 µL of KCN solution. e. Vortex the mixture and incubate at 50°C for 20 minutes in the dark. f. After incubation, cool the reaction mixture to room temperature. g. Add 5 µL of formic acid to stop the reaction and stabilize the derivative. h. Centrifuge the sample to pellet any precipitate.
3. LC-MS/MS Analysis:
a. LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10, v/v)
- Gradient: A suitable gradient to separate the derivatized 1-deoxysphingosine from other components.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
b. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitor the appropriate precursor-to-product ion transitions for NDA-derivatized 1-deoxysphingosine and the internal standard.
- Optimize collision energy and other MS parameters for maximum sensitivity.
4. Data Analysis:
a. Quantify the amount of 1-deoxysphingosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized 1-deoxysphingosine standards.
Application Note 2: Dimethyl Disulfide (DMDS) Derivatization for Structural Confirmation of 1-Deoxysphingosine
Principle:
Dimethyl disulfide (DMDS) reacts with the carbon-carbon double bond in unsaturated lipids, such as 1-deoxysphingosine, in the presence of an iodine catalyst. The resulting dithioether derivative, when subjected to mass spectrometry, produces characteristic fragmentation patterns that allow for the precise determination of the double bond's location. While primarily used for structural elucidation, this derivatization can also improve chromatographic resolution in some cases.
Advantages:
-
Unambiguous Double Bond Localization: Provides definitive structural information.
-
Relatively Simple Reaction: The derivatization procedure is straightforward.
-
Improved Chromatography (Potentially): The derivative may exhibit better chromatographic behavior than the underivatized analyte.
Quantitative Data Summary:
Note: DMDS derivatization is primarily a qualitative tool for structural confirmation. While it may lead to some changes in signal intensity, significant signal enhancement for quantitative purposes is not its primary goal and is not well-documented for 1-deoxysphingosine. The main benefit is the generation of diagnostic fragment ions.
| Parameter | Expected Outcome |
| Primary Application | Structural Elucidation (Double Bond Location) |
| Signal Enhancement | Not the primary goal; may not be significant |
| Chromatographic Separation | May improve resolution from isomers |
| Ionization Mode | Positive ESI or APCI |
Protocol 2: DMDS Derivatization of 1-Deoxysphingosine
Materials:
-
1-Deoxysphingosine standard or extracted lipid sample
-
Dimethyl disulfide (DMDS)
-
Iodine
-
Hexane (B92381) (anhydrous)
-
Diethyl ether (anhydrous)
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Water (LC-MS grade)
Equipment:
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Glass reaction vials with screw caps
Procedure:
1. Sample Preparation:
a. The dried lipid extract containing 1-deoxysphingosine should be used.
2. Derivatization Reaction:
a. Dissolve the dried lipid extract in 100 µL of hexane. b. Add 100 µL of DMDS. c. Prepare a solution of iodine in diethyl ether (e.g., 60 mg/mL). Add 50 µL of the iodine solution to the reaction mixture. d. Cap the vial tightly and incubate at 40°C for 16 hours in the dark.
3. Reaction Quenching and Cleanup:
a. After incubation, cool the reaction mixture to room temperature. b. Add 1 mL of hexane to dilute the reaction mixture. c. Add 1 mL of 5% sodium thiosulfate solution to quench the excess iodine. Vortex thoroughly. d. Centrifuge to separate the phases. e. Collect the upper hexane layer containing the derivatized 1-deoxysphingosine. f. Wash the hexane layer with 1 mL of water. g. Transfer the hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
4. LC-MS/MS Analysis:
a. LC Conditions:
- Use a C18 reversed-phase column with a gradient similar to that described in Protocol 1. The retention time of the DMDS derivative will be different from the underivatized compound.
b. MS/MS Conditions:
- Ionization Mode: Positive ESI or Atmospheric Pressure Chemical Ionization (APCI).
- Acquire full scan mass spectra to identify the molecular ion of the DMDS adduct.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion. The fragmentation pattern will reveal diagnostic ions corresponding to cleavage at the site of the original double bond.
5. Data Analysis:
a. Interpret the MS/MS spectrum to determine the position of the double bond in the 1-deoxysphingosine molecule. The fragmentation will occur on either side of the carbons where the two -SCH3 groups have added.
Conclusion
The derivatization techniques outlined in these application notes provide powerful tools for researchers studying 1-deoxysphingosine. NDA derivatization offers a robust method for significantly enhancing the sensitivity of detection, enabling the quantification of low-abundance 1-deoxysphingosine in complex biological samples. DMDS derivatization serves as an invaluable tool for the structural elucidation of unsaturated sphingoid bases. The selection of the appropriate derivatization strategy will depend on the specific research question, whether it is sensitive quantification or structural confirmation. By employing these detailed protocols, researchers can improve the accuracy and reliability of their 1-deoxysphingosine analysis, contributing to a better understanding of its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: 1-Deoxysphingosine LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1-deoxysphingosine (1-doxoSph).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for 1-doxoSph analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, non-target components in the sample matrix.[1] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] For 1-doxoSph analysis, particularly in complex biological matrices like plasma or serum, matrix effects are a major challenge because they can severely compromise the accuracy, precision, and sensitivity of quantification.[1][3] The primary culprits are often phospholipids (B1166683), which are abundant in biological samples and can interfere with the electrospray ionization (ESI) process.[3][4][5][6]
Q2: My 1-doxoSph signal is low and inconsistent when analyzing plasma samples. How can I determine if matrix effects are the cause?
A2: Low and variable signal intensity are classic signs of ion suppression caused by matrix effects.[7][8] To confirm this, you should perform a quantitative assessment of matrix effects using a post-extraction spike experiment. This procedure, detailed in the Troubleshooting Guide below, helps differentiate signal loss due to matrix interference from issues related to sample extraction or instrument performance.[8][9]
Q3: What is the most effective way to compensate for matrix effects during the quantification of 1-doxoSph?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS, such as d7-1-doxoSph, is chemically identical to the analyte but has a different mass. It will co-elute with the 1-doxoSph and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.
Q4: Are there specific sample preparation techniques that are highly recommended for reducing matrix effects in sphingolipid analysis?
A4: Yes, a robust sample preparation protocol is one of the most effective strategies to minimize matrix effects.[1] While simple protein precipitation is fast, it is often insufficient as it does not adequately remove phospholipids.[5] More advanced techniques are recommended:
-
Liquid-Liquid Extraction (LLE): Methods using a single-phase butanol extraction have shown good recoveries for a broad range of sphingolipids, including sphingoid bases like 1-doxoSph.[10]
-
Solid-Phase Extraction (SPE): SPE can selectively isolate analytes from complex matrices, providing a much cleaner extract.[1][3]
-
Phospholipid Removal Technologies: Specialized SPE plates and cartridges (e.g., HybridSPE®, Ostro®) are designed to specifically capture and remove phospholipids, significantly reducing a primary source of matrix effects.[5][6][11]
Troubleshooting Guide
This guide provides detailed, step-by-step instructions to identify, quantify, and mitigate matrix effects in your 1-doxoSph LC-MS/MS experiments.
Issue 1: How to Quantitatively Assess Matrix Effects
Q: How can I definitively confirm and measure the extent of matrix effects in my 1-doxoSph assay?
A: A post-extraction spike experiment is the standard procedure to quantify the impact of the matrix on your analysis.[8][9] This involves comparing the analyte response in a clean solution versus its response when spiked into an extracted blank matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike 1-doxoSph and the internal standard (if used) into the final reconstitution solvent. This set represents the ideal response without any matrix influence.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control source) through your entire extraction procedure. Spike the 1-doxoSph and internal standard into the final, dried extract just before reconstitution. This set measures the influence of the extracted matrix components on the analyte's ionization.
-
Set C (Pre-Extraction Spike): Spike 1-doxoSph and the internal standard into the blank matrix before starting the extraction procedure. This set is used to determine the overall process efficiency, including extraction recovery.
-
-
Analyze Samples: Inject and analyze all three sets using your established LC-MS/MS method.
-
Calculate Parameters: Use the mean peak areas from each set to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) as described in Table 1.
Table 1: Calculation of Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
|---|---|---|
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | MF = 1: No matrix effect. MF < 1: Ion Suppression. MF > 1: Ion Enhancement. |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Indicates the efficiency of the sample extraction process. |
| Process Efficiency (PE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set A) | Represents the combined effect of matrix interference and extraction recovery. |
Issue 2: Mitigating Matrix Effects via Sample Preparation
Q: My assay shows significant ion suppression. What sample preparation methods can I use to get a cleaner extract for 1-doxoSph analysis?
A: Improving your sample cleanup is crucial. Moving beyond simple protein precipitation to more selective techniques can dramatically reduce matrix interferences.
1. Liquid-Liquid Extraction (LLE) - Single-Phase Butanol Method This method has demonstrated good recovery for various sphingolipids, including parent sphingoid bases.[10]
-
Protocol:
-
To 50 µL of plasma, add 20 µL of internal standard solution.
-
Add 1 mL of 1-butanol (B46404) and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.
-
Transfer the supernatant (butanol phase) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in your mobile phase for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) - Reversed-Phase Cleanup This is a generic protocol that can be optimized for 1-doxoSph.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Pre-treat your plasma sample (e.g., 100 µL) by precipitating proteins with 300 µL of acetonitrile (B52724) containing the internal standard. Centrifuge and collect the supernatant.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 1 mL of 10% methanol in water) to remove polar interferences.
-
Elute 1-doxoSph with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
3. Phospholipid Depletion - Pass-Through Method This method uses specialized plates (e.g., Ostro) to selectively remove phospholipids.[5]
-
Protocol:
-
Precipitate proteins by adding 3 parts of acetonitrile (containing internal standard) to 1 part of plasma sample (e.g., 300 µL ACN to 100 µL plasma).
-
Vortex and centrifuge.
-
Place the phospholipid removal plate on a collection plate.
-
Load the supernatant from the previous step directly onto the plate.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent into the collection plate. The phospholipids are retained by the sorbent.
-
The collected flow-through, which contains 1-doxoSph, can be evaporated and reconstituted or, in some cases, injected directly.
-
Table 2: Comparison of Advanced Sample Preparation Methods
| Method | Pros | Cons | Best For |
|---|---|---|---|
| LLE (Butanol) | Good recovery for sphingoid bases[10]; effective removal of salts and some phospholipids. | Can be labor-intensive; requires solvent evaporation. | Assays where both parent sphingoid bases and more complex sphingolipids are of interest. |
| SPE (C18) | Highly versatile; provides very clean extracts; can concentrate the analyte. | Requires method development and optimization; can be more time-consuming. | Assays requiring the highest sensitivity and removal of a broad range of interferences. |
| Phospholipid Depletion | Fast and simple; specifically targets major source of matrix effects[5][6]; high throughput (96-well format). | May not remove other non-phospholipid interferences; higher cost per sample. | High-throughput labs analyzing plasma/serum where phospholipids are the primary concern. |
Issue 3: Final Optimization Strategies
Q: I've improved my sample preparation, but some matrix effect persists. What are my next steps?
A: If a clean sample extract isn't enough, you should focus on chromatographic separation and analytical compensation techniques.
-
Optimize Chromatographic Separation: The goal is to chromatographically separate the 1-doxoSph peak from any remaining co-eluting matrix components.[12]
-
Adjust Gradient: Create a shallower gradient around the elution time of 1-doxoSph to improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for your analyte versus the interferences.
-
Use a Diverter Valve: Program the divert valve to send the highly polar, unretained matrix components from the beginning of the run to waste instead of the ion source, reducing source contamination.[13]
-
-
Implement Proper Analytical Controls:
-
Use a Stable Isotope-Labeled IS: As mentioned in the FAQs, this is the most robust way to correct for unavoidable matrix effects. The ratio of analyte to SIL-IS remains constant even if the absolute signal intensity of both is suppressed.
-
Use Matrix-Matched Calibrators: If a SIL-IS is absolutely not available, preparing your calibration curve standards in an extracted blank matrix can help compensate for consistent ion suppression across all samples and standards.[1]
-
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. waters.com [waters.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming peak broadening in atypical sphingolipid chromatography
Welcome to the technical support center for atypical sphingolipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common chromatographic challenges, with a specific focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are my atypical sphingolipid peaks broad and tailing in my chromatogram?
A1: Peak broadening and tailing for atypical sphingolipids, such as 1-deoxysphingolipids, are common issues that can compromise resolution and quantification. The primary causes are often related to strong interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.
Here are the most common culprits:
-
Secondary Interactions with Column Silanols: Atypical sphingolipids possess amine groups that can interact strongly with free silanol (B1196071) groups on the surface of silica-based columns. This interaction leads to peak tailing. The free phosphate (B84403) groups on phosphorylated sphingolipids can also bind to metal ions within the chromatographic system, causing significant peak tailing.[1]
-
Poor Mobile Phase Composition: An improperly optimized mobile phase can lead to poor peak shape. For instance, in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for polar lipids, an insufficient water layer on the stationary phase or an incorrect buffer concentration can cause issues.[2][3][4] Insufficient buffer concentration can lead to increased secondary interactions that result in peak tailing.[5]
-
Column Deterioration: Over time, columns can degrade. This may involve the loss of stationary phase or the creation of voids at the column inlet, leading to broader peaks.[6] Contamination can also accumulate on the column, affecting performance.[6]
-
System Dead Volume: Excessive volume in the tubing, fittings, or detector cell outside of the column can contribute to peak broadening.[7][8] This is because the separation only occurs within the column; any extra volume allows the sample band to spread.[7]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened, asymmetric peaks.[5] The injection solvent's composition is also critical; if it is much stronger than the mobile phase, it can cause significant peak distortion.[9][10]
Q2: I'm using a HILIC column for my 1-deoxysphinganine analysis, but my peaks are still broad. What can I do?
A2: HILIC is an excellent choice for separating polar atypical sphingolipids.[3] However, it requires specific optimization to achieve sharp peaks. Here’s a troubleshooting guide:
Troubleshooting HILIC Peak Broadening
| Potential Cause | Recommended Solution | Expected Outcome |
| Improper Column Equilibration | HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[5] Equilibrate with a minimum of 10-15 column volumes of the initial mobile phase before the first injection and between runs.[4] | Stable retention times and improved peak symmetry. |
| Incompatible Injection Solvent | The injection solvent should be as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting samples dissolved in high-aqueous solvents can disrupt the stationary phase water layer and cause severe peak distortion.[10] | Sharper, more symmetrical peaks. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the charge state of both the analyte and the stationary phase. For amine-containing sphingolipids, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can protonate the amine group and reduce interaction with silanols.[3] | Reduced peak tailing and improved peak shape. |
| Insufficient Buffer Concentration | A low buffer concentration may not be effective at masking silanol interactions. Increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) can improve peak shape.[5] | Symmetrical, sharper peaks due to reduced secondary interactions. |
Q3: What is the best way to prepare my biological samples to minimize peak broadening issues?
A3: Proper sample preparation is crucial for good chromatography. The goal is to efficiently extract the lipids of interest while removing interfering substances like salts and abundant phospholipids (B1166683) that can cause matrix effects and contribute to peak broadening.[11]
A robust approach involves a liquid-liquid extraction followed by solid-phase extraction (SPE).
Recommended Sample Preparation Workflow
Caption: A typical sample preparation workflow for atypical sphingolipids.
Using an aminopropyl SPE cartridge allows for the separation of sphingolipids into different classes, providing a cleaner sample for analysis.[12]
Troubleshooting Guide: A Logical Approach
When encountering peak broadening, a systematic approach can help identify the root cause efficiently. Use the following workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting peak broadening issues.
Experimental Protocols
Protocol 1: Extraction of Atypical Sphingolipids from Plasma
This protocol details a single-phase butanol extraction method, which has shown good recovery for a wide range of sphingolipids.[13]
-
Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of an appropriate internal standard mix (e.g., C17-sphinganine).
-
Extraction: Add 500 µL of 1-butanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant (the butanol layer) to a new 1.5 mL tube, avoiding the protein pellet.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with 10 mM ammonium formate (B1220265) and 0.2% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: HILIC-MS/MS Method for Atypical Sphingolipid Analysis
This method is optimized for the separation of polar sphingolipids on a sub-2 µm particle size HILIC column.[3]
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.2% Formic Acid
-
Mobile Phase B: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.2% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 2.0 | 40 | 60 |
| 2.5 | 50 | 50 |
| 3.0 | 5 | 95 |
| 4.5 | 5 | 95 |
Signaling Pathways Involving Atypical Sphingolipids
Atypical sphingolipids, such as 1-deoxysphingolipids, are not merely metabolic dead-ends; they have been implicated in various cellular processes and pathologies.[14] Their synthesis occurs when the enzyme serine palmitoyltransferase (SPT) uses alanine (B10760859) instead of its usual substrate, serine.[14][15] This bypasses the canonical pathway for creating complex sphingolipids.
References
- 1. researchmap.jp [researchmap.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 15. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1-Deoxysphingosine Extraction from Whole Blood
Welcome to the technical support center for the optimization of 1-deoxysphingosine (1-doxSL) extraction from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of 1-doxSL.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of whole blood versus plasma or serum critical for 1-doxSL analysis?
Whole blood is a complex matrix containing red blood cells, white blood cells, platelets, and plasma. A significant portion of sphingolipids, including 1-doxSL, is associated with blood cells. Using plasma or serum, which are devoid of red blood cells, can lead to an underestimation of the total circulating 1-doxSL concentration. Therefore, for a comprehensive analysis of total 1-doxSL levels, whole blood is the preferred matrix.
Q2: What are the primary methods for extracting 1-doxSL from whole blood?
The two most common methods for extracting 1-doxSL from whole blood are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) .
-
Protein Precipitation: This is a simpler and faster method that involves adding a water-miscible organic solvent (e.g., methanol (B129727), acetonitrile) to the whole blood sample. This denatures and precipitates proteins, while the lipids, including 1-doxSL, remain in the supernatant.
-
Liquid-Liquid Extraction: This method involves partitioning the lipids from the aqueous phase into an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and methanol). This technique can provide a cleaner extract but is more labor-intensive.
Q3: Which internal standard should I use for 1-doxSL quantification?
The use of a proper internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled version of 1-deoxysphingosine (e.g., 1-deoxysphinganine-d3) is the ideal internal standard. If unavailable, a structurally similar sphingolipid with a different chain length that is not endogenously present in the sample can be considered.
Q4: How should whole blood samples be stored to ensure 1-doxSL stability?
To minimize the degradation of 1-doxSL, whole blood samples should be processed as quickly as possible. If immediate extraction is not feasible, samples should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[2] For short-term storage (up to 24 hours), keeping the samples at 4°C is preferable to room temperature to slow down enzymatic activity.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low 1-doxSL Recovery | Incomplete cell lysis: Whole blood requires effective lysis of red and white blood cells to release cellular 1-doxSL. | - Ensure thorough vortexing or sonication after adding the extraction solvent. - Consider a hypotonic lysis step with water before protein precipitation.[3] |
| Inefficient extraction solvent: The chosen solvent or solvent mixture may not be optimal for extracting 1-doxSL. | - For PPT, methanol is often effective.[4] - For LLE, a mixture of chloroform and methanol (e.g., 2:1, v/v) is commonly used.[4] - A single-phase butanol extraction has also shown good recovery for a wide range of sphingolipids.[5] | |
| Analyte degradation: 1-doxSL may degrade during sample handling and extraction. | - Keep samples on ice during processing. - Minimize the time between sample collection and extraction. - Ensure the pH of the extraction solvent is appropriate; avoid strongly acidic or basic conditions unless part of a specific hydrolysis step. | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization: Whole blood can settle, leading to inconsistent aliquoting. | - Gently invert the whole blood tube several times before taking an aliquot. Do not vortex vigorously as this can cause hemolysis and affect results. |
| Matrix effects: Co-extracted substances from the whole blood matrix can suppress or enhance the ionization of 1-doxSL in the mass spectrometer.[5] | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Dilute the final extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to resolve 1-doxSL from interfering compounds. - Consider a cleaner extraction method like Solid-Phase Extraction (SPE) if matrix effects are severe. | |
| Incomplete protein precipitation: Residual proteins can interfere with the analysis. | - Ensure the correct ratio of precipitation solvent to whole blood is used (typically at least 3:1, v/v). - Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins. | |
| Peak Tailing or Splitting in LC-MS/MS | Column contamination: Buildup of matrix components on the analytical column. | - Use a guard column to protect the analytical column. - Implement a robust column washing protocol between injections. |
| Inappropriate injection solvent: The solvent in which the final extract is dissolved may be too strong, causing poor peak shape. | - The injection solvent should be as close as possible in composition to the initial mobile phase. | |
| Interference from Isobaric Compounds | Presence of other deoxysphingolipids: Other sphingolipids or lipids may have the same nominal mass as 1-doxSL. | - Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. - Optimize chromatographic conditions to achieve baseline separation of isobaric compounds. Tandem MS (MS/MS) with specific transitions for 1-doxSL can also enhance specificity. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance characteristics of different extraction methods for sphingolipids from blood matrices. While specific data for 1-doxSL in whole blood is limited, this provides a general comparison.
| Method | Matrix | Analyte Class | Recovery (%) | Reproducibility (CV%) | Reference |
| Protein Precipitation (Methanol) | Plasma | Multiple Sphingolipids | >80% for most analytes | <15% | [6] |
| Liquid-Liquid Extraction (Folch) | Plasma | Multiple Sphingolipids | Variable, can be lower for polar sphingolipids | <20% | [4] |
| Single-Phase Extraction (Butanol) | Whole Blood | Multiple Sphingolipids | Good recovery for a broad range of sphingolipids | Not Specified | [5] |
| Protein Precipitation (Acetonitrile) | Whole Blood | 59 Drugs | Method dependent | <15% for most analytes |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
This method is rapid and suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw frozen whole blood samples on ice.
-
Gently invert the sample tube 5-10 times to ensure homogeneity.
-
-
Aliquoting:
-
Transfer 100 µL of whole blood to a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the internal standard solution (e.g., 1-deoxysphinganine-d3 in methanol) to the whole blood sample. Vortex briefly.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube, avoiding the pelleted proteins.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This method can provide a cleaner extract, reducing matrix effects.
-
Sample Preparation and Aliquoting:
-
Follow steps 1 and 2 from the PPT protocol.
-
-
Internal Standard Addition:
-
Follow step 3 from the PPT protocol.
-
-
Extraction:
-
Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the layers.
-
-
Lower Phase Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Follow step 7 from the PPT protocol.
-
Visualizations
1-Deoxysphingosine Biosynthesis and Metabolism Pathway
Caption: Biosynthesis pathway of 1-deoxysphingosine.
Experimental Workflow for 1-doxSL Extraction and Analysis
Caption: General workflow for 1-doxSL extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Low-Abundance Sphingolipids
Welcome to the technical support center for the analysis of low-abundance sphingolipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of low-abundance sphingolipids so challenging?
A1: The analysis of low-abundance sphingolipids is inherently complex due to several factors:
-
Vast Structural Diversity: The sphingolipidome is incredibly large and complex, with a vast number of molecular species, including many isomers and isobars that are difficult to distinguish.[1][2]
-
Wide Dynamic Range: Sphingolipid species are present in biological samples at vastly different concentrations, spanning several orders of magnitude. Low-abundance species are often near the limit of detection of analytical instruments.[3][4][5]
-
Physicochemical Properties: Sphingolipids range from highly hydrophobic (e.g., ceramides) to water-soluble (e.g., some gangliosides), making it impossible for a single extraction protocol to be effective for all subspecies.[1]
-
Analytical Interferences: During mass spectrometry analysis, other more abundant lipids can interfere with the signal of low-abundance sphingolipids through ion suppression.[5][6]
-
In-source Fragmentation: More complex sphingolipids can fragment into simpler ones during the ionization process in the mass spectrometer, leading to analytical artifacts and inaccurate quantification.[3][4][7]
Q2: I am not detecting my low-abundance sphingolipid of interest. What are the possible reasons?
A2: Several factors could contribute to the lack of detection:
-
Inefficient Extraction: The chosen extraction method may not be suitable for your specific sphingolipid. For example, highly polar sphingolipids may be lost in the aqueous phase of a liquid-liquid extraction.
-
Low Concentration in the Sample: The concentration of the target analyte in your sample might be below the detection limit of your instrument.[8] Consider starting with a larger amount of sample material if possible.[9]
-
Ion Suppression: Co-eluting, high-abundance lipids can suppress the ionization of your target analyte.[5]
-
Suboptimal LC-MS/MS Conditions: The liquid chromatography method may not be adequately separating your analyte from interfering species, or the mass spectrometry parameters may not be optimized for your specific molecule.
Q3: My quantitative results for low-abundance sphingolipids show high variability. How can I improve this?
A3: High variability in quantitative results is a common issue. Here are some ways to improve precision:
-
Use of Appropriate Internal Standards: The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards for each analyte.[10] If specific standards are unavailable, use a non-naturally occurring sphingolipid with similar properties.[11]
-
Optimize Sample Preparation: Ensure consistent and reproducible sample handling and extraction procedures. Minimize freeze-thaw cycles, as this can affect the stability of some sphingolipids.[12]
-
Chromatographic Separation: Implement a robust liquid chromatography method to separate isomers and isobars, which can interfere with accurate quantification.[5]
-
Matrix Effect Evaluation: Assess and minimize the matrix effect, which is the alteration of ionization efficiency by co-eluting compounds.[12]
Troubleshooting Guides
Issue 1: Poor Recovery of Low-Abundance Sphingolipids During Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low or no signal for the target analyte. | The extraction solvent is not optimal for the polarity of your sphingolipid. | For a broad range of sphingolipids, a multi-step extraction or a protocol that has been validated for your specific class of interest is recommended. A common starting point is a modified Bligh-Dyer extraction. For very polar sphingolipids, consider solid-phase extraction. |
| Inconsistent recovery across samples. | Incomplete phase separation during liquid-liquid extraction. | Ensure complete phase separation by centrifuging at a sufficient speed and temperature. Carefully collect the desired phase without disturbing the interface. |
| Protein precipitation is incomplete, leading to interference. | Inefficient protein precipitation. | Using a cold solvent like methanol (B129727) for protein precipitation can be effective. Ensure thorough vortexing and adequate incubation time on ice.[10] |
Issue 2: Inaccurate Quantification due to Mass Spectrometry Interferences
| Symptom | Possible Cause | Suggested Solution |
| Overestimation of a low-abundance species. | In-source fragmentation of a more abundant precursor sphingolipid. For example, sphingomyelin (B164518) can fragment to ceramide-1-phosphate.[3] | Optimize the ionization source conditions (e.g., cone voltage) to minimize in-source fragmentation. Use chromatographic separation to ensure the precursor and fragment elute at different times. |
| Isotopic interference from a more abundant species. | The [M+2] isotope of a highly abundant sphingolipid (e.g., sphingosine) can have the same m/z as a low-abundance species (e.g., sphinganine).[5] | Implement a high-resolution liquid chromatography method that can baseline separate the interfering species.[5] |
| Signal suppression of the target analyte. | Co-elution of high-abundance lipids, such as phospholipids. | Use a sample preparation method that removes interfering lipid classes, such as alkaline hydrolysis to remove glycerophospholipids.[8][12] Optimize the chromatographic gradient to separate the analyte from the suppressing compounds. |
Quantitative Data Summary
Table 1: Concentration Ranges of Sphingoid Bases in Human Plasma
| Sphingoid Base | Concentration Range (µM) | Reference |
| Sphingosine | 0.006 - 1.56 | [8] |
| Sphinganine | Not specified, but typically lower than sphingosine | [5] |
| Sphingosine-1-phosphate | Significantly higher in blood platelets | [5] |
Note: Concentrations can vary significantly depending on the biological matrix and the physiological state.
Table 2: Reported Coefficients of Variation (CV) for Sphingolipid Analysis
| Analyte | Coefficient of Variation (CV) | Notes | Reference |
| Free Sphingoid Bases | 15 - 25% | Greater variability observed at lower quantities. | [9] |
| Ceramide-1-Phosphate | As high as 50% | Hypothesized to be due to low quantity and biological variability. | [9] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is a general method for extracting a broad range of sphingolipids from plasma samples.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Labeled internal standard mix in methanol
-
Deionized water
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard mixture to each plasma sample and vortex briefly.
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer to an autosampler vial for analysis.[10]
Protocol 2: Sphingolipid Extraction from Cultured Cells
This protocol describes a method for extracting sphingolipids from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Labeled internal standard mix in methanol
-
Cell scraper
-
Chloroform (LC-MS grade)
-
Deionized water
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase (containing the lipids) and transfer to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[10]
Visualizations
Caption: General experimental workflow for sphingolipid analysis.
Caption: Ceramide generation and downstream signaling pathways.
Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opinion article on lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of Sphingolipids Detection by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Chromatographic Resolution of Sphingolipid Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in separating sphingolipid isomers.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the chromatographic separation of sphingolipid isomers in a question-and-answer format.
Q1: My ceramide peaks are tailing. What are the common causes and how can I fix it?
A1: Peak tailing for ceramide species is a frequent issue that can compromise resolution and quantification. The primary causes typically involve secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: Basic amine groups on sphingolipids can interact with acidic residual silanol groups on silica-based columns (like C18 or C8), causing peak tailing.
-
Solution 1: Lower Mobile Phase pH: Add an acidic modifier to the mobile phase, such as 0.1-0.2% formic acid.[1][2] This protonates the silanol groups, minimizing unwanted ionic interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where residual silanols have been chemically deactivated.
-
Solution 3: Increase Buffer Concentration: Using a buffer like ammonium (B1175870) formate (B1220265) (5-10 mM) can help mask silanol interactions and maintain a stable pH, leading to improved peak shape.[3][4]
-
-
Cause 2: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Implement a Column Wash: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.[5]
-
Solution 2: Use a Guard Column: A guard column installed before the analytical column will trap contaminants, protecting the primary column.
-
Solution 3: Replace the Column: If the column is old or has been used extensively, its performance may be permanently degraded, necessitating replacement.
-
-
Cause 3: Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and tailing.
-
Solution: Minimize Tubing Length: Use shorter, narrower internal diameter (I.D.) tubing between the injector, column, and detector to reduce dead volume.[5] Ensure all fittings are properly seated without creating voids.
-
A logical workflow for troubleshooting peak tailing is outlined below.
Q2: I am struggling to separate critical sphingolipid isomers (e.g., C16 vs. C18 ceramides (B1148491), or glucosyl- vs. galactosylceramide). What chromatographic strategies can improve resolution?
A2: Separating isomers requires optimizing selectivity (α), the ability of the chromatography system to distinguish between analytes. This is primarily influenced by the stationary phase and mobile phase composition.
-
Strategy 1: Switch Chromatography Mode (RPLC vs. HILIC):
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids based on hydrophobicity.[6][7] It is highly effective for separating isomers that differ in fatty acid chain length (e.g., C16:0 vs. C18:0 ceramide) or degree of saturation (e.g., C18:1 vs. C18:0 ceramide). Longer, more saturated chains are retained longer.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on polarity.[2] It is the preferred method for separating structural isomers where the hydrophobic tails are identical, but the polar head groups differ, such as glucosylceramide (GlcCer) and galactosylceramide (GalCer).[3][9]
-
-
Strategy 2: Optimize the Stationary Phase:
-
For RPLC: To increase retention and potentially improve resolution between long-chain ceramides, a C18 column is generally preferred over a C8 column due to its greater hydrophobicity.[6][7] However, for moderately polar compounds or faster analysis, a C8 column might provide sufficient separation.[10]
-
For HILIC: Various HILIC stationary phases exist (e.g., bare silica, amide, diol), each offering different selectivity.[11][12] Amide and penta-HILIC phases are often effective for separating glycosphingolipid isomers.[13]
-
-
Strategy 3: Adjust the Mobile Phase and Gradient:
-
Mobile Phase Composition: In RPLC, the choice of organic solvent (acetonitrile vs. methanol) can alter selectivity. Adding modifiers like formic acid or ammonium formate is crucial for good peak shape.[1][2] In HILIC, the concentration of water in the highly organic mobile phase is the primary driver of elution.
-
Gradient Optimization: A shallower gradient (slower increase in the strong solvent) increases the analysis time but provides more opportunity for closely eluting isomers to separate, thereby improving resolution.[14]
-
Q3: Should I use a C8 or C18 column for separating ceramide species that differ by fatty acid chain length?
A3: For separating ceramide species based on the length of their fatty acid chains (e.g., C16:0, C18:0, C24:0), a C18 column is generally the better choice .
-
Higher Retention and Resolution: The longer alkyl chains of a C18 stationary phase provide greater hydrophobicity compared to a C8 phase.[7] This results in stronger interactions with the nonpolar fatty acid tails of the ceramides, leading to longer retention times and increased resolution between species with different chain lengths.[6][10]
-
Application: C18 columns are considered the standard for separating a wide range of non-polar to moderately polar lipids, including complex mixtures of ceramides with varying acyl chain lengths.[7][15]
-
When to Consider C8: A C8 column has lower hydrophobicity and will result in shorter retention times.[16][17] It can be a suitable choice if your primary goal is faster analysis and your sample contains ceramides with shorter fatty acid chains or if the resolution on a C18 column is excessive for your needs.
| Parameter | C8 Column (Octyl) | C18 Column (Octadecyl) | Recommendation for Ceramide Isomers |
| Stationary Phase | Silica bonded with 8-carbon chains | Silica bonded with 18-carbon chains | - |
| Hydrophobicity | Lower | Higher[7] | C18 provides stronger hydrophobic interactions. |
| Retention | Shorter retention for nonpolar analytes | Longer retention for nonpolar analytes[6] | C18 offers better retention for separation. |
| Resolution | Generally lower for hydrophobic species | Generally higher for hydrophobic species[6] | C18 is preferred for resolving by chain length. |
| Typical Use | Moderately polar analytes, faster separations | Nonpolar to moderately polar analytes, complex mixtures | C18 is more versatile for diverse ceramide profiles. |
Q4: My sphingosine-1-phosphate (S1P) peak is broad or splitting. What could be the issue?
A4: S1P is notoriously difficult to analyze due to its zwitterionic nature (a phosphate (B84403) headgroup and an amine group), which can lead to poor peak shape.
-
Cause 1: Chelation with Metal Ions: The phosphate group can interact with metal ions in the HPLC system (e.g., stainless steel frits, tubing), causing peak distortion.
-
Solution: Use a biocompatible PEEK or MP35N system if possible. Alternatively, adding a chelating agent like EDTA to the mobile phase can mitigate these interactions.
-
-
Cause 2: Unwanted Ionic Interactions: Similar to other sphingolipids, S1P can interact with column silanols.
-
Solution: An acidic mobile phase (e.g., with formic acid) is essential to suppress silanol activity and ensure consistent protonation of the analyte.[2]
-
-
Cause 3: Co-elution with Isobars: Lysophosphatidic acid (LPA) is a common isobar that can co-elute with S1P, especially in complex biological samples.[18]
-
Solution: Optimize the chromatography to separate S1P and LPA. HILIC is often effective for this separation.[18] Ensure your mass spectrometer has sufficient resolution to distinguish between them if they are not chromatographically resolved.
-
Detailed Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma (Bligh & Dyer Method)
This protocol provides a standard method for extracting a broad range of sphingolipids from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) mix (e.g., C17-ceramide, d7-S1P) in methanol
-
Chloroform (B151607) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.
-
Initial Mixture: To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add Internal Standards: Add 50 µL of the internal standard mixture to the plasma and vortex briefly.
-
Solvent Addition (Single Phase): Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube. Vortex vigorously for 2 minutes to create a single-phase solution and precipitate proteins.
-
Phase Separation: Add 500 µL of deionized water and 500 µL of chloroform to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, being cautious not to disturb the protein interface, and transfer it to a new clean glass tube.
-
Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid overheating the sample.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:acetonitrile). Vortex and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Analysis of Ceramide Isomers (RPLC)
This protocol outlines a general reversed-phase method for separating ceramide species differing by acyl chain length.
Instrumentation & Columns:
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: High-quality, end-capped C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[15][19]
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phases:
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.2% formic acid.[1][16]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 10 mM ammonium formate and 0.2% formic acid.[16][19]
LC Gradient & Conditions:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.3 | 50 |
| 1.0 | 0.3 | 50 |
| 4.0 | 0.3 | 100 |
| 16.0 | 0.3 | 100 |
| 16.1 | 0.3 | 50 |
| 21.0 | 0.3 | 50 |
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is typically the [M+H]+ adduct. The characteristic product ion for ceramides is m/z 264.4, corresponding to the sphingosine (B13886) backbone.[16]
-
Example: C16:0 Ceramide (d18:1/16:0) - Precursor [M+H]+: 538.5 -> Product: 264.4
-
Example: C18:0 Ceramide (d18:1/18:0) - Precursor [M+H]+: 566.5 -> Product: 264.4
-
-
Source Conditions: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Visualization of Workflows and Pathways
General Experimental Workflow
The diagram below illustrates the typical workflow for sphingolipid analysis, from sample collection to data interpretation.
Sphingolipid Metabolism Pathway
Ceramide sits (B43327) at the central hub of sphingolipid metabolism, directing the synthesis and degradation of various bioactive sphingolipids.
References
- 1. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. halocolumns.com [halocolumns.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 11. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uhplcs.com [uhplcs.com]
- 18. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
quality control measures for 1-deoxysphingolipid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 1-deoxysphingolipids (deoxySLs).
Troubleshooting Guide
This guide addresses common issues encountered during 1-deoxysphingolipid analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or solvent composition is not optimal. 3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase. 4. Secondary Interactions: Analyte interacting with active sites on the column. | 1. Reduce injection volume or dilute the sample. 2. Adjust the mobile phase pH or organic solvent ratio. Ensure the injection solvent is of similar or weaker strength than the mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in solvent ratios or additive concentrations. 2. Column Temperature Fluctuations: Inadequate temperature control. 3. Column Equilibration: Insufficient time for the column to stabilize between injections. 4. Column Aging: Gradual degradation of the stationary phase over time. | 1. Prepare fresh mobile phase accurately. Use a graduated cylinder for precise measurements. 2. Ensure the column oven is set to the correct temperature and has stabilized. 3. Increase the column equilibration time between sample injections. 4. Monitor column performance with QC samples. Replace the column if retention times consistently shift and cannot be corrected. |
| Low Signal Intensity or Sensitivity | 1. Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix interfering with the ionization of the target analyte. 2. Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flow, or voltage. 3. Sample Degradation: Analyte degradation during sample preparation or storage. 4. Poor Fragmentation: Inefficient collision-induced dissociation in the mass spectrometer. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample. Use a stable isotope-labeled internal standard that co-elutes with the analyte. 2. Optimize ion source parameters through systematic tuning. 3. Ensure proper sample handling and storage conditions (e.g., -80°C). Prepare samples fresh when possible. 4. Optimize collision energy for each analyte. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte or matrix components remaining in the autosampler or column. 3. Leaks in the LC System: Air entering the system. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol in the autosampler method. Inject blank samples between experimental samples to monitor for carryover. 3. Check all fittings and connections for leaks. |
| Inconsistent Internal Standard (IS) Area | 1. Inaccurate Pipetting: Variation in the amount of IS added to each sample. 2. Matrix Effects on IS: The internal standard may also be subject to ion suppression or enhancement. 3. IS Degradation: Instability of the internal standard in the sample matrix or during storage. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte. 3. Verify the stability of the internal standard under the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for accurate 1-deoxysphingolipid quantification?
An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability introduced during sample preparation and analysis.[1] Ideally, a stable isotope-labeled (SIL) internal standard of the analyte of interest is used because it has nearly identical chemical and physical properties to the analyte and will be affected similarly by factors such as extraction efficiency, matrix effects, and instrument response fluctuations.[1]
Q2: What are matrix effects and how can I minimize them?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix, leading to ion suppression or enhancement.[2] This can result in inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample preparation: Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[3][4][5]
-
Chromatographic separation: Optimize the LC method to separate the analyte from interfering matrix components.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering compounds.
-
Use a stable isotope-labeled internal standard: A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction.
Q3: What are some best practices for sample collection and handling to ensure the integrity of 1-deoxysphingolipids?
Proper sample handling is critical to prevent degradation and ensure accurate results. Best practices include:
-
Rapid Processing: Process blood samples to plasma or serum as soon as possible to minimize enzymatic activity.
-
Correct Anticoagulant: For plasma collection, use tubes containing EDTA.
-
Avoid Hemolysis: Hemolysis can release interfering substances from red blood cells.
-
Storage: Store plasma and serum samples at -80°C for long-term stability.[6]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing, which can degrade lipids.[6]
Q4: How do I choose the appropriate liquid chromatography (LC) conditions for 1-deoxysphingolipid analysis?
Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are commonly used for sphingolipid analysis.[7][8]
-
Reversed-Phase LC: Typically uses a C18 column and is effective for separating lipids based on their hydrophobicity.
-
HILIC: Utilizes a polar stationary phase and is well-suited for separating polar lipids. The choice of mobile phase modifiers, such as formic acid or ammonium (B1175870) formate, is important for achieving good peak shape and ionization efficiency.[7][8]
Q5: What are typical acceptance criteria for quality control (QC) samples in a 1-deoxysphingolipid analysis workflow?
QC samples are used to monitor the performance and reproducibility of the analytical method. Typical acceptance criteria include:
-
Precision: The relative standard deviation (%RSD) or coefficient of variation (%CV) of the measured concentrations of QC samples should generally be ≤15-20%.
-
Accuracy: The mean calculated concentration of the QC samples should be within ±15-20% of the nominal concentration.
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples, typically within 50-150% of the mean response of the calibrators and QC samples.[1]
Quantitative Data Summary
The following table summarizes typical quality control acceptance criteria for targeted 1-deoxysphingolipid analysis by LC-MS/MS.
| Quality Control Parameter | Acceptance Criteria | Rationale |
| Calibration Curve Linearity (r²) | ≥ 0.99 | Ensures a linear relationship between concentration and response. |
| Precision (%RSD or %CV) of Replicates | ≤ 15-20% | Demonstrates the reproducibility of the measurement. |
| Accuracy (% Bias) of QC Samples | Within ± 15-20% of nominal value | Ensures the measured value is close to the true value. |
| Internal Standard Area Consistency | Within 50-150% of the mean of calibrators and QCs | Monitors for significant matrix effects or errors in sample preparation.[1] |
| Carryover in Blank Samples | < 20% of the Lower Limit of Quantification (LLOQ) | Ensures that there is no significant contribution from a preceding high-concentration sample. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for 1-Deoxysphingolipid Analysis
This protocol describes a liquid-liquid extraction procedure for isolating 1-deoxysphingolipids from plasma.
Materials:
-
Plasma samples
-
Internal standard solution (e.g., d7-1-deoxysphinganine in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma and vortex briefly.
-
Add 225 µL of cold methanol, vortex for 10 seconds.[1]
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and then shake for 5-10 minutes at 4°C.[1]
-
Induce phase separation by adding 188 µL of water and vortexing for 20 seconds.[1]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 1-Deoxysphingolipids
This protocol provides a general LC-MS/MS method for the quantification of 1-deoxysphingolipids.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.
-
MRM Transitions: Determine the specific precursor and product ion transitions for each 1-deoxysphingolipid and internal standard. For example:
-
1-deoxysphinganine (d18:0): m/z 286.3 -> 268.3
-
1-deoxysphingosine (d18:1): m/z 284.3 -> 266.3
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
dealing with contamination in LC-MS analysis of lipids
Welcome to the technical support center for LC-MS analysis of lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants observed in LC-MS lipid analysis?
A1: In LC-MS-based lipidomics, contaminants can be broadly categorized and often appear as unexpected peaks in your chromatogram. The most prevalent types include:
-
Plasticizers: These are compounds added to plastics to increase their flexibility. Phthalates (e.g., dibutyl phthalate (B1215562) - DBP, diethylhexyl phthalate - DEHP) and adipates are the most common.[1][2] They can leach from a wide variety of laboratory consumables.
-
Polymers and Slip Agents: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) are ubiquitous contaminants often found in detergents, cosmetics, and some solvents.[3][4] Erucamide, a slip agent used in the molding of plastics, is also a frequent contaminant from plastic labware.[5]
-
Keratins: These are structural proteins from human skin, hair, and nails, as well as from dust.[6][7] They are a very common issue in mass spectrometry, especially when analyzing low-abundance samples.[8]
-
Solvent and Mobile Phase Impurities: Even high-purity, LC-MS grade solvents can contain low-level impurities like alkylated amines that interfere with neutral lipid analysis.[9][10][11] Mobile phase additives, such as formic acid, can also be a source of contamination.[12] Additionally, aqueous mobile phases are susceptible to microbial growth, which can introduce a variety of interfering compounds.[4][13][14]
-
Siloxanes: These silicon-containing compounds are common in laboratory air, originating from vacuum pump oils, silicone-based lubricants, and personal care products.[4][14]
Q2: Where do these contaminants typically originate from in the lab?
A2: Contamination can be introduced at nearly every stage of the analytical workflow. Key sources include:
-
Laboratory Consumables: This is a major source of plasticizers. Items like microcentrifuge tubes, pipette tips, solvent filters, vial caps, and plastic syringes can leach contaminants into your samples and solvents.[2][5][15][16] Using Parafilm® to cover containers can also introduce DEHP.[2][16]
-
Solvents and Reagents: Solvents, even those rated for LC-MS, can be a source of contamination.[9][10] Impurities can be present from the manufacturer or introduced in the lab by using squeeze bottles or from contaminated laboratory air.[12][13] Deionized water systems can also leach phthalates if they utilize plastic storage tanks.[1]
-
The Laboratory Environment: The lab itself is a significant source. Dust and airborne particulates can carry keratins and phthalates.[8][14][17] Personal care products like hand creams and even some deodorants can introduce contaminants like PEG and siloxanes.[4][14]
-
The LC-MS System: Components within the instrument can be sources of contamination. This includes plastic tubing (e.g., Tygon, PVC), pump seals, solvent inlet filters, and inline vacuum degassers.[4][18][19] Over time, compounds from previous analyses can build up on the column or in the injector, leading to carryover, which manifests as "ghost peaks" in subsequent runs.[20][21][22]
Q3: How can I prevent contamination before it happens?
A3: Proactive prevention is the most effective strategy. Implementing strict laboratory practices is crucial:
-
Use High-Quality Consumables: Whenever possible, use glass or high-quality polypropylene labware from trusted brands.[15][23] Avoid plastics like PVC and polystyrene. Be aware that even polypropylene tubes from different manufacturers can introduce vastly different numbers of contaminants.[15]
-
Handle Solvents and Reagents Carefully: Use LC-MS grade solvents and reagents from freshly opened bottles.[13] Never top off solvent bottles; use a fresh bottle instead.[13] Prepare aqueous mobile phases fresh daily to prevent microbial growth, and consider adding a small percentage (5-10%) of organic solvent to inhibit growth if storing for short periods.[4][13]
-
Maintain a Clean Workspace: Regularly clean benchtops and work areas to minimize dust.[6][7] Work in a laminar flow hood when preparing sensitive samples to reduce keratin (B1170402) contamination.[17]
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear nitrile gloves (latex gloves can be a source of contaminants) and a clean lab coat.[7][12][17] Keep long hair tied back.[7]
-
Proper Glassware Cleaning: Do not use detergents to wash glassware intended for LC-MS analysis, as they are a major source of PEG contamination.[7][12] Rinse glassware thoroughly with high-purity water followed by an organic solvent like methanol (B129727) or acetonitrile.[4][23]
Troubleshooting Guides
Problem 1: I see unexpected, non-lipid peaks ("ghost peaks") in my chromatograms.
This is a classic sign of contamination. The key is to systematically identify the source.[20][24]
Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow for troubleshooting the source of ghost peaks.
Problem 2: My lipid signals are suppressed, or my baseline is unusually high.
Signal suppression or a high baseline can be caused by co-eluting contaminants that compete with the analytes of interest for ionization.[12]
-
Check Your Sample Preparation: Polypropylene microcentrifuge tubes can leach a significant number of contaminants that cause severe ion suppression for low-abundance lipids.[15] Compare a sample prepared in a polypropylene tube versus one prepared in a clean glass tube.
-
Evaluate Your Solvents: Alkylated amine contaminants in methanol and isopropanol (B130326) have been shown to form adducts with neutral lipids, complicating spectra and suppressing the desired lipid signals.[9][10] Try a different batch or vendor of LC-MS grade solvents.
-
Use a Divert Valve: Program the divert valve to send the flow to waste at the beginning and end of the run when highly polar, non-retained contaminants or late-eluting, strongly-retained compounds elute from the column. This prevents them from entering the mass spectrometer.[13]
Quantitative Data on Contamination
The choice of labware can have a significant quantitative impact on the level of contamination. Below is a summary of leaching data from common laboratory plastics.
| Labware/Material | Contaminant Class | Specific Contaminant | Maximum Leaching (µg/cm²) | Source(s) |
| Pipette Tips | Phthalates | Diethylhexyl phthalate (DEHP) | 0.36 | [2][16][25] |
| Diisononyl phthalate (DINP) | 0.86 | [2][16][25] | ||
| Plastic Filter Holders | Phthalates | Dibutyl phthalate (DBP) from PTFE | 2.49 | [2][16][25] |
| Dimethyl phthalate (DMP) from Cellulose Acetate | 5.85 | [2][16][25] | ||
| Parafilm® | Phthalates | Diethylhexyl phthalate (DEHP) | 0.50 | [2][16][25] |
A study comparing different microcentrifuge tubes (MCTs) for serum lipid extractions found that while glassware introduced 24 contaminant features, one brand of polypropylene MCTs contributed 485 contaminant features, and an alternative brand introduced a staggering 2,949 contaminant features.[15] This highlights the critical importance of validating all labware.
Experimental Protocols
Protocol 1: Cleaning Glassware for Lipidomics Analysis
This protocol is designed to minimize organic and inorganic contaminants from glassware (e.g., vials, tubes, solvent bottles).
-
Initial Rinse: Manually rinse glassware three times with hot, high-purity water. Do not use detergents. [4][12]
-
Acid Wash (Optional, for aggressive cleaning): If the glassware's history is unknown, sonicate it in a 10% formic or nitric acid solution for 15-30 minutes.[4]
-
Water Rinse: Rinse thoroughly (at least 10 times) with high-purity (e.g., Milli-Q, 18.2 MΩ·cm) water.[23]
-
Organic Solvent Rinse: Rinse three times with LC-MS grade methanol or acetonitrile.
-
Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C) or allow it to air-dry in a clean environment (e.g., a covered rack or laminar flow hood).
-
Storage: Cover the openings of clean, dry glassware with clean aluminum foil and store in an enclosed cabinet to prevent dust accumulation.[23]
Protocol 2: System Flushing and Contamination Removal
If you suspect contamination within the LC system, a thorough flush is required.
-
Remove Column: Disconnect the column and replace it with a union.
-
Prepare Flushing Solvents: Use a series of fresh, high-purity solvents. A common sequence is:
-
Solvent A: High-purity water
-
Solvent B: Acetonitrile or Methanol
-
Solvent C: Isopropanol
-
-
Flush Pump and Lines:
-
Purge each pump line individually with isopropanol for at least 15 minutes.
-
Flush the entire system (through the union) with 100% isopropanol for at least 60 minutes at a moderate flow rate.
-
Follow with a 60-minute flush of 100% methanol or acetonitrile.
-
Finally, flush with your initial mobile phase conditions until the system is re-equilibrated.
-
-
Clean the Injector: Flush the sample injection system, including the needle and loop, with a strong solvent like isopropanol.[22]
-
Re-install Column and Equilibrate: Re-install the column (or a new one if the column itself is the suspected source of contamination) and equilibrate thoroughly with the mobile phase before analysis.
Visualizing Contamination Sources in the LC-MS Workflow
Caption: Common sources of contamination introduced at various stages of the LC-MS lipidomics workflow.
References
- 1. biotage.com [biotage.com]
- 2. tandfonline.com [tandfonline.com]
- 3. uab.edu [uab.edu]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. support.waters.com [support.waters.com]
- 6. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 9. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - American Chemical Society - Figshare [acs.figshare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 14. help.waters.com [help.waters.com]
- 15. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.thea.ie [research.thea.ie]
- 17. med.unc.edu [med.unc.edu]
- 18. cigs.unimo.it [cigs.unimo.it]
- 19. Ghost peaks in LC/MS - Chromatography Forum [chromforum.org]
- 20. academicstrive.com [academicstrive.com]
- 21. researchgate.net [researchgate.net]
- 22. zefsci.com [zefsci.com]
- 23. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 24. LC Ghost Peaks [restek.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 1-Deoxysphingosine (m18:1(14Z)) Quantification
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the quantitative analysis of 1-Deoxysphingosine (m18:1(14Z)) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes troubleshooting advice, frequently asked questions, and comprehensive experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is 1-Deoxysphingosine (m18:1(14Z)) and why is its quantification important?
A1: 1-Deoxysphingosine (m18:1(14Z)) is an atypical sphingolipid.[1] Unlike canonical sphingolipids, it is formed when the enzyme serine palmitoyltransferase (SPT) uses alanine (B10760859) as a substrate instead of serine.[2][3][4][5][6] This molecule lacks the C1-hydroxyl group, which prevents its degradation through typical catabolic pathways, leading to its accumulation.[4] Elevated levels of 1-deoxysphingolipids have been implicated in various conditions, including hereditary sensory neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers, making their accurate quantification crucial for disease biomarker research and drug development.[3][6][7][8]
Q2: What is the most common analytical method for quantifying 1-Deoxysphingosine?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 1-Deoxysphingosine and other sphingolipids.[9][10][11] This technique offers high sensitivity and selectivity, which is necessary for measuring low-concentration analytes in complex biological matrices like plasma, serum, or tissue extracts.[9][12]
Q3: What are the critical parameters for a bioanalytical method validation according to regulatory agencies?
A3: According to guidelines from bodies like the U.S. Food and Drug Administration (FDA), a full bioanalytical method validation should characterize specificity, linearity, range, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[13][14][15][16][17]
Q4: Where can I obtain a standard for 1-Deoxysphingosine (m18:1(14Z))?
A4: Certified reference standards for 1-Deoxysphingosine (m18:1(14Z)) and related internal standards can be purchased from commercial suppliers specializing in lipids, such as Cayman Chemical and Avanti Polar Lipids.[1][18][19] It's crucial to check the purity and certificate of analysis upon receipt.
Q5: How should I store the 1-Deoxysphingosine standard and my biological samples?
A5: The 1-Deoxysphingosine standard is typically stored at -20°C for long-term stability, with suppliers indicating stability for at least one to two years at this temperature.[1][18][19] Biological samples (e.g., plasma, serum) should be stored at -80°C to minimize degradation of lipids and other analytes prior to analysis.
II. Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 1-Deoxysphingosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interacting with active sites on the column (e.g., residual silanols).2. Injection Solvent: Solvent is much stronger than the initial mobile phase.3. Column Degradation: Column void or contamination from sample matrix. | 1. Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) or acid (e.g., formic acid) to the mobile phase to improve peak shape.[9]2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Flush the column with a strong solvent wash sequence. If the problem persists, replace the column and install a guard column or in-line filter.[20] |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS Parameters: Incorrect precursor/product ion pair, collision energy, or source parameters.2. Ion Suppression (Matrix Effect): Co-eluting compounds from the biological matrix are suppressing the ionization of the analyte.3. Inefficient Extraction: Poor recovery of the analyte during sample preparation. | 1. Infuse the analyte standard directly into the mass spectrometer to optimize all MS parameters (tuning).2. Adjust chromatography to separate the analyte from the suppression zone. Improve sample cleanup (e.g., use solid-phase extraction instead of simple protein precipitation).[21]3. Test different extraction solvents or methods (e.g., liquid-liquid extraction vs. solid-phase extraction) to improve recovery.[9] |
| High Background / Noisy Baseline | 1. Contaminated Mobile Phase or LC System: Solvents, tubing, or solvent bottles may be contaminated.2. Carryover: Analyte from a previous high-concentration sample is retained in the injector or column.3. Matrix Interference: Endogenous compounds in the matrix have the same mass transition as the analyte. | 1. Prepare fresh mobile phases with high-purity solvents (LC-MS grade). Flush the entire LC system thoroughly.2. Implement a robust needle wash protocol using a strong organic solvent. Inject blank samples after high-concentration standards or samples to check for carryover.[22]3. Improve chromatographic separation to resolve the interference from the analyte peak. If unresolved, a more specific mass transition may be required. |
| Poor Reproducibility (High %CV) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps.2. LC System Instability: Fluctuating pump pressure or inconsistent autosampler injection volumes.3. Analyte Instability: Degradation of the analyte on the benchtop or in the autosampler. | 1. Use calibrated pipettes and consistent techniques. An internal standard is critical to correct for variability. Automate sample preparation steps if possible.2. Check the LC system for leaks and ensure proper pump purging and equilibration. Perform an injection precision test.3. Perform bench-top and autosampler stability experiments to determine how long samples can be left at room temperature or in the autosampler before analysis.[21] |
III. Experimental Protocols & Validation Parameters
The following sections detail the methodologies for validating an LC-MS/MS method for 1-Deoxysphingosine quantification, with example acceptance criteria based on FDA guidelines.[14][16]
Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a common and straightforward method for extracting sphingolipids from plasma or serum.
-
Aliquot: Transfer 50 µL of the biological sample (e.g., plasma), calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add Internal Standard (IS): Add 10 µL of the working IS solution (e.g., a stable isotope-labeled 1-Deoxysphingosine) to all tubes except for the blank matrix.
-
Precipitate: Add 200 µL of cold precipitation solvent (e.g., methanol (B129727) or acetonitrile).[22]
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase to enhance sensitivity.
-
Inject: Inject a portion (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
These are example conditions and should be optimized for your specific instrument and column.
| Parameter | Typical Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp up to high %B to elute the analyte, then re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of the standard. For m18:1, the precursor ion will be [M+H]⁺. The product ion often results from the loss of water. |
Method Validation Experiments
The following tables summarize the key validation experiments, their purpose, and typical acceptance criteria.
Table 1: Specificity and Linearity
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze at least 6 different blank matrix lots. Check for interfering peaks at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards spanning the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% for LLOQ). |
Table 2: Accuracy and Precision
| Parameter | Procedure | Acceptance Criteria |
| Intra-day Accuracy & Precision | Analyze 5 replicates of QC samples (Low, Mid, High) and LLOQ in a single day. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). |
| Inter-day Accuracy & Precision | Analyze 5 replicates of QC samples (Low, Mid, High) and LLOQ across at least 3 different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: %CV ≤15% (≤20% at LLOQ). |
Table 3: Recovery and Matrix Effect
| Parameter | Procedure | Acceptance Criteria |
| Recovery | Compare the peak area of the analyte from an extracted sample (spiked before extraction) to an unextracted sample (spiked after extraction) at 3 concentrations (Low, Mid, High). | Recovery should be consistent and reproducible. The IS should correct for variability. |
| Matrix Effect | Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at 3 concentrations. Analyze in at least 6 different matrix lots. | The IS-normalized matrix factor should have a %CV ≤15%. |
Table 4: Stability
| Parameter | Procedure | Acceptance Criteria |
| Freeze-Thaw Stability | Analyze Low and High QCs after undergoing at least 3 freeze-thaw cycles (-80°C to room temp). | Mean concentration should be within ±15% of the nominal value. |
| Bench-Top Stability | Analyze Low and High QCs after being left at room temperature for a defined period (e.g., 4, 8, 24 hours). | Mean concentration should be within ±15% of the nominal value. |
| Long-Term Stability | Store Low and High QCs at the intended storage temperature (e.g., -80°C) and analyze them at set time points (e.g., 1, 3, 6 months). | Mean concentration should be within ±15% of the nominal value. |
IV. Visualizations
Deoxysphingolipid Synthesis Pathway
The following diagram illustrates the enzymatic synthesis of canonical sphingolipids versus atypical 1-deoxysphingolipids.
Caption: Synthesis of canonical vs. atypical 1-deoxysphingolipids.
General Method Validation Workflow
This workflow outlines the logical progression of experiments for validating a bioanalytical method.
Caption: A typical workflow for bioanalytical method validation.
Troubleshooting Logic Tree for Low Signal Intensity
This diagram provides a step-by-step guide for diagnosing the cause of low analyte signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. fda.gov [fda.gov]
- 17. hhs.gov [hhs.gov]
- 18. avantiresearch.com [avantiresearch.com]
- 19. avantiresearch.com [avantiresearch.com]
- 20. agilent.com [agilent.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce variability in sphingolipid sample preparation
Welcome to the Technical Support Center for Sphingolipid Analysis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sphingolipid sample preparation and analysis.
Troubleshooting Guide: Reducing Variability
This section addresses specific issues encountered during sphingolipid sample preparation and analysis in a question-and-answer format.
Question: My sphingolipid recovery is low and inconsistent. What are the likely causes and how can I fix it?
Answer: Low and variable recovery is a common issue stemming from the diverse physicochemical properties of sphingolipids, ranging from hydrophobic ceramides (B1148491) to water-soluble gangliosides.[1] The choice of extraction method is critical.
Potential Causes & Solutions:
-
Inappropriate Extraction Method: A single extraction protocol may not be optimal for all sphingolipid classes.[1] For a broad profile, a two-step or modified extraction may be necessary.
-
For complex sphingolipids (Ceramides, Sphingomyelins): A single-phase extraction using a methanol (B129727)/chloroform (B151607) mixture (2:1, v/v) followed by alkaline methanolysis to suppress phospholipid signals is effective.[2]
-
For Gangliosides: These more polar lipids may partition into the aqueous phase during traditional biphasic extractions like Folch or Bligh & Dyer.[1][3] Consider collecting both the organic and aqueous phases or using a specific protocol for ganglioside enrichment.
-
For Sphingoid Bases (S1P): These can be challenging to extract. Acidifying the extraction solvent can improve the recovery of species like S1P.[4]
-
-
Inefficient Phase Separation: In biphasic methods (e.g., Bligh & Dyer), incomplete phase separation leads to cross-contamination and loss of analyte.
-
Solution: Ensure adequate centrifugation time and force to achieve a sharp interface between the aqueous and organic layers.[3]
-
-
Sample Overload or Insufficient Solvent Volume: Using too much starting material for the solvent volume can lead to inefficient extraction.
-
Solution: Maintain a consistent sample-to-solvent ratio. For tissue, a common ratio is 20 mL of solvent per gram of tissue for the Folch method.[3]
-
-
Binding to Labware: Lipids can adhere to plastic surfaces.
-
Solution: Use glass vials or low-adhesion polypropylene (B1209903) tubes throughout the procedure.[5]
-
Question: I am observing high variability between technical replicates in my LC-MS/MS results. What are the primary sources of this variation?
Answer: High variability between technical replicates points to issues in sample handling, preparation, or the analytical run itself. The most crucial step to mitigate this is the consistent use of appropriate internal standards.
Potential Causes & Solutions:
-
Lack of or Improper Use of Internal Standards (IS): This is the most significant factor. IS are essential to correct for sample loss during extraction and for variations in instrument response (ionization efficiency).[6][7]
-
Solution: Spike all samples with a cocktail of stable isotope-labeled (e.g., ¹³C or ²H) internal standards before starting the extraction.[6][8] Ideally, use one IS for each sphingolipid class (e.g., C17-Ceramide, d7-Sphingosine-1-Phosphate).[8][9] These standards have nearly identical physical properties to the endogenous analytes, ensuring they behave similarly throughout the entire workflow.[8]
-
-
Enzymatic or Chemical Degradation: Lipids are prone to degradation from endogenous enzymes (lipases) or oxidation, which can occur rapidly after sample collection.[10][11]
-
Solution 1 - Quench Enzymatic Activity: Process samples immediately on ice. For tissues, heat treatment (e.g., brief immersion in hot solvent) can effectively inhibit lipases.[10][11] Adding enzyme inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) to the homogenization buffer can also prevent degradation.[11]
-
Solution 2 - Prevent Oxidation: Minimize exposure to air and light. Store extracts under an inert gas (nitrogen or argon) at -20°C or lower.[11] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent is also recommended.[2]
-
-
Inconsistent Sample Homogenization: Incomplete homogenization of tissues or cells leads to incomplete extraction and high variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target analytes, leading to inconsistent quantification.[9]
-
Solution: Improve chromatographic separation to resolve sphingolipids from interfering matrix components.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating lipids by head group polarity.[13] Stable isotope-labeled IS co-elute with the analyte and effectively correct for matrix effects.[13]
-
Question: How can I minimize the degradation of my sphingolipid samples during storage?
Answer: Sample stability is critical for reproducible results. Degradation can occur from both enzymatic activity and chemical processes like oxidation.[10]
Best Practices for Storage:
-
Short-Term Storage (Raw Samples): If not processed immediately, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Short-Term Storage (Lipid Extracts): Storage of lipid extracts at room temperature or 4°C should be avoided as enzymatic activity may persist.[10]
-
Long-Term Storage (Lipid Extracts): For long-term stability, lipid extracts should be stored in an organic solvent (e.g., chloroform/methanol) containing an antioxidant at -20°C or, ideally, -80°C in an airtight glass container to prevent oxidation and solvent evaporation.[11]
| Storage Condition | Analyte Stability | Recommendation |
| Plasma Samples | Stable at 4°C and 25°C for 6 hours.[4] | For short-term handling, keep samples on ice. For longer periods, store at -80°C. |
| Plasma Samples | Stable at -20°C for at least 9 days.[4] | -20°C is suitable for medium-term storage, but -80°C is preferred for long-term archiving. |
| Extracted Samples in Autosampler | Stable for at least 18 hours at 4°C.[4] | Acceptable for the duration of a typical LC-MS/MS run. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for sphingolipids?
There is no single "best" method, as the optimal choice depends on the specific sphingolipid classes of interest.[1]
-
Bligh & Dyer / Folch: These classic biphasic methods are robust for most ceramides and sphingomyelins.[3][14] However, highly polar species like gangliosides may be lost to the aqueous upper phase.[3]
-
Methanol/Chloroform Single-Phase Extraction: A single-phase extraction (e.g., methanol/chloroform 2:1, v/v) can improve the recovery of a wider range of sphingolipids, including the more polar ones.[2] Studies have shown this approach can be superior to biphasic methods for certain species.[15]
Q2: Why are internal standards so critical for sphingolipid analysis?
Sphingolipid analysis involves multiple steps (extraction, evaporation, reconstitution, injection) where sample loss can occur. Furthermore, LC-MS/MS measurements are susceptible to variations in ionization efficiency.[6] Stable isotope-labeled internal standards are chemically almost identical to the analytes and experience the same sample loss and ionization effects.[8] By adding a known amount of IS at the very beginning, you can use its signal to normalize the signal of the endogenous analyte, thereby correcting for variability and enabling accurate quantification.[7][9]
Q3: What type of liquid chromatography should I use for sphingolipid analysis?
The choice depends on the separation goal.
-
Reversed-Phase (RP) LC: This is the most common method. It separates lipids based on the length and saturation of their acyl chains. It is effective for separating species like sphingosine (B13886) from sphinganine.[9][16]
-
Normal-Phase (NP) LC / Hydrophilic Interaction Liquid Chromatography (HILIC): These methods separate lipids based on the polarity of their head groups.[9][13] HILIC is particularly useful for separating isobaric species that have the same mass but different head groups, such as glucosylceramide (GlcCer) and galactosylceramide (GalCer), which cannot be distinguished by mass spectrometry alone.[9][13][16]
Q4: How much variability is considered "acceptable" in sphingolipid analysis?
With a well-validated method using proper internal standards, the coefficient of variation (CV) for both intraday and interday precision should ideally be below 15%. Many published methods report CVs below 10% for most sphingolipid species.[13]
| Method Performance Metric | Typical Acceptable Value | Reference |
| Intra-day Precision (CV%) | < 10-15% | [13][17] |
| Inter-day Precision (CV%) | < 10-15% | [13][17] |
| Extraction Recovery | > 80-90% | [4][17] |
| Accuracy | 85-115% | [17] |
Experimental Protocols & Visualizations
Experimental Workflow for Minimizing Variability
The following workflow outlines the critical steps and considerations for robust and reproducible sphingolipid sample preparation.
Caption: Recommended workflow for sphingolipid sample preparation to minimize variability.
Protocol: Modified Bligh & Dyer Extraction for Cultured Cells
This protocol is adapted for extracting a broad range of sphingolipids from adherent cultured cells.
-
Cell Washing:
-
Aspirate the culture medium from a 6-well plate of confluent cells.
-
Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) per well. Aspirate the PBS completely after the final wash.
-
-
Internal Standard Spiking and Lysis:
-
Prepare a stock solution of your sphingolipid internal standard mixture in methanol.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture directly to each well.[6] This step simultaneously lyses the cells and introduces the standards.
-
Use a cell scraper to detach the cells from the well surface. Transfer the entire cell suspension/methanol lysate to a labeled 2 mL glass vial.
-
-
Lipid Extraction:
-
Add 250 µL of chloroform to the vial.[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 200 µL of water to induce phase separation.
-
Vortex again for 1 minute.
-
-
Phase Separation:
-
Centrifuge the vial at 16,000 x g for 10 minutes at 4°C.[6] You will observe two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Carefully transfer the lower organic phase to a new clean glass vial using a glass Pasteur pipette. Be careful not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[6]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Ceramide Biosynthesis and Signaling Pathway
Ceramide is a central hub in sphingolipid metabolism, generated through multiple pathways and acting as a key signaling molecule in cellular stress responses.[6][18]
Caption: Major pathways of ceramide metabolism and its role in cell fate signaling.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. caymanchem.com [caymanchem.com]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 15. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Deoxysphingosine Isomers: (14Z) vs. (4E)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomers of 1-deoxysphingosine (m18:1): the naturally occurring (14Z) isomer and the synthetic (4E) isomer. While both are atypical sphingolipids formed when serine palmitoyltransferase utilizes alanine (B10760859) instead of serine, emerging research reveals significant differences in their biological relevance, metabolism, and molecular interactions.
Introduction to 1-Deoxysphingosine Isomers
1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids. This structural difference renders them unable to be degraded through the canonical pathway, leading to their accumulation and association with cellular toxicity, particularly in neurons and pancreatic β-cells.[1][2] Such accumulation is implicated in the pathology of hereditary sensory autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2]
Initially, it was presumed that the double bond in 1-deoxysphingosine was in the (4E) position, analogous to canonical sphingosine (B13886).[3][4] However, recent studies have unequivocally identified the native and most abundant isomer as 1-deoxysphingosine (m18:1(14Z)).[3][4] This discovery has significant implications for understanding the specific biological roles and mechanisms of action of 1-deoxySLs.
Quantitative Comparison of Biological Activity
Direct comparative studies providing quantitative data (e.g., IC50 for cytotoxicity or EC50 for receptor activation) for both the (14Z) and (4E) isomers in the same experimental settings are limited in the current scientific literature. However, substantial data is available for the native (14Z) isomer, particularly regarding its interaction with nuclear hormone receptors.
Table 1: Receptor Binding Affinity of 1-Deoxysphingosine (m18:1(14Z))
| Ligand | Receptor | Assay | Binding Affinity (Kd) |
| 1-Deoxysphingosine (m18:1(14Z)) | NR2F1/2 LBD | Fluorescence Polarization Assay (FPA) | 68 nM |
| 1-Deoxysphingosine (m18:1(14Z)) | NR2F2 LBD | Surface Plasmon Resonance (SPR) | 19 nM |
LBD: Ligand Binding Domain
The data clearly indicates that 1-deoxysphingosine (m18:1(14Z)) is a high-affinity ligand for the orphan nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TFs).[5] Studies have shown that it acts as a potent agonist, modulating the transcriptional activity of these receptors which are critical for the development of the nervous system, heart, and lymphatic vessels.[5] In comparison, the canonical sphingosine (D-erythroSO) binds to NR2F2 with a similar affinity but is a less efficient agonist.[5]
While quantitative data for the (4E) isomer's binding to NR2F1/2 is not available from the same studies, the established role of the (14Z) isomer as the native ligand suggests it is the primary driver of 1-deoxysphingolipid-mediated NR2F1/2 signaling.
Differential Metabolism: A Key Distinction
A crucial difference between the two isomers lies in their metabolic fate. While both are metabolized by cytochrome P450 enzymes of the CYP4F subfamily, the downstream products and the efficiency of these pathways appear to differ.[6]
One study demonstrated that treatment of cells with the synthetic Δ4,5-trans-1-deoxySO (analogous to the (4E) isomer) strongly stimulated the formation of 1-deoxySAdiene, a downstream metabolite.[6] This effect was significantly less pronounced with the native Δ14,15-cis-deoxySO ((14Z) isomer).[6] This suggests that the position and geometry of the double bond influence the substrate specificity of the enzymes involved in their metabolism, potentially leading to different biological consequences.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling Pathway of 1-Deoxysphingosine (m18:1(14Z)).
Caption: Experimental Workflow for Cytotoxicity Assay.
Experimental Protocols
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells (e.g., neuronal cell line, pancreatic β-cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 1-deoxysphingosine (m18:1(14Z)) and (4E) isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the isomer concentration and fitting the data to a sigmoidal dose-response curve.
NR2F1/2 Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with a reporter plasmid containing a response element for NR2F1/2 upstream of a luciferase gene, a plasmid expressing NR2F1 or NR2F2, and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 1-deoxysphingosine (m18:1(14Z)) or (4E) isomers.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold change against the logarithm of the isomer concentration.
Conclusion
The available evidence strongly suggests that 1-deoxysphingosine (m18:1(14Z)) is the biologically relevant isomer, acting as a potent endogenous ligand for the nuclear hormone receptors NR2F1/2. In contrast, the (4E) isomer, initially synthesized based on the structure of canonical sphingolipids, appears to have a different metabolic profile. While the general cytotoxicity of 1-deoxysphingolipids is well-established, further direct comparative studies are needed to fully elucidate the specific quantitative differences in the biological activities of the (14Z) and (4E) isomers. For researchers in sphingolipid biology and drug development, focusing on the (14Z) isomer is crucial for understanding the physiological and pathological roles of 1-deoxysphingolipids.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-deoxysphingosine derivatives with conformationally restricted pyrrolidinediol head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Deoxysphingosine and Canonical Sphingosine: Unraveling Their Differential Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular and molecular effects of the atypical sphingolipid, 1-deoxysphingosine (1-doxSph), and its canonical counterpart, sphingosine (B13886) (Sph). By presenting key differences in their metabolism, signaling pathways, and physiological consequences, supported by experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in sphingolipid biology and drug development.
At a Glance: Key Distinctions
| Feature | Canonical Sphingosine (Sph) | 1-Deoxysphingosine (1-doxSph) |
| Structure | Contains a hydroxyl group at the C1 position. | Lacks a hydroxyl group at the C1 position.[1][2][3] |
| Metabolism | Can be phosphorylated by sphingosine kinases (SphK1/2) to form sphingosine-1-phosphate (S1P) or acylated to form ceramides. It is a key component of the "sphingolipid rheostat".[4][5] | Cannot be phosphorylated to S1P by SphKs and is not readily degraded by canonical sphingolipid pathways, leading to its accumulation.[1][2][6] It can be metabolized by a cytochrome P450-dependent pathway.[7] |
| Primary Signaling Role | Acts as a pro-apoptotic second messenger and is a precursor to the pro-survival and pro-proliferative molecule, S1P.[8][9][10] | Acts as a cytotoxic lipid that induces cellular stress and dysfunction.[1][7][11] It can also modulate the activity of nuclear hormone receptors NR2F1/2 (COUP-TFs).[12][13] |
| Cellular Effects | Induces apoptosis, mobilizes intracellular calcium, and participates in the regulation of cell growth and survival.[9][10] | Induces endoplasmic reticulum (ER) stress, mitochondrial dysfunction, disrupts the cytoskeleton, and can lead to apoptosis or necrosis.[2][11][14][15] |
| Disease Association | Dysregulation of the Sph/S1P balance is implicated in various diseases, including cancer and inflammatory conditions. | Elevated levels are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][7][11][16] |
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of 1-doxSph and Sph are limited in the literature. The following tables summarize available quantitative data for each lipid.
Table 1: Cytotoxicity and Cellular Concentrations
| Parameter | Lipid | Value | Cell Type/Context | Reference |
| Cellular Concentration | 1-deoxysphingosines | 0.68 pmoles/10⁶ cells (~680 nM) | Differentiating cardiomyocyte cultures | [17] |
| Serum Levels (Healthy) | Sphingosine-1-Phosphate (S1P) | Not explicitly found for Sph, but S1P levels are reported | Human Serum | [10] |
| Serum Levels (Lung Cancer) | Sphingosine-1-Phosphate (S1P) | 222.13 ± 48.63 ng/mL (radiotherapy) | Human Serum | [10] |
| Serum Levels (Lung Cancer) | Sphingosine-1-Phosphate (S1P) | 315.16 ± 51.06 ng/mL (no radiotherapy) | Human Serum | [10] |
Note: IC50 values for cytotoxicity of 1-doxSph and Sph in a directly comparable manner were not found in the reviewed literature.
Table 2: Enzyme Kinetics and Binding Affinities
| Parameter | Lipid/Enzyme | Value | Assay Method | Reference |
| Km for SphK | Fluorescently labeled Sph | 38 ± 18 µM | Capillary electrophoresis with laser-induced fluorescence | [9] |
| Vmax for SphK | Fluorescently labeled Sph | 0.4 ± 0.2 µM/min | Capillary electrophoresis with laser-induced fluorescence | [9] |
| Km for SphK1 | D-erythro-sphingosine | 2.75 µM | In vitro kinase assay | [8] |
| Vmax for SphK1 | D-erythro-sphingosine | 7.15 pmoles/min | In vitro kinase assay | [8] |
| Binding Affinity (Kd) to NR2F1/2-LBD | 1-deoxySO-14Z | 68 nM | Fluorescence Polarization Assay (FPA) | [17] |
| Binding Affinity (Kd) to NR2F1/2-LBD | 1-deoxySO-14Z | 19 nM | Surface Plasmon Resonance (SPR) | [17] |
| Binding Affinity (Kd) to NR2F1/2-LBD | D-erythroSO | >300 nM | Fluorescence Polarization Assay (FPA) | [17] |
| Binding Affinity (Kd) to NR2F1/2-LBD | D-erythroSO | 59 nM | Surface Plasmon Resonance (SPR) | [17] |
Note: Kinetic data (Km, Vmax) for 1-doxSph as a substrate for sphingosine kinases were not found in the reviewed literature, suggesting it is not a substrate for these enzymes.
Signaling Pathways and Mechanisms of Action
The differential effects of 1-doxSph and Sph stem from their distinct metabolic fates and downstream signaling pathways.
Canonical Sphingosine Signaling
Canonical sphingosine is a central hub in sphingolipid metabolism, primarily acting as a precursor to the potent signaling molecule, sphingosine-1-phosphate (S1P). This conversion is catalyzed by sphingosine kinases (SphK1 and SphK2).[12][18] The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate decisions.[4][5] High levels of sphingosine and its precursor, ceramide, are generally pro-apoptotic, while high levels of S1P promote cell survival, proliferation, and migration.[8][9][19] Sphingosine itself can also exert biological effects, including the mobilization of intracellular calcium from lysosomal stores.[10]
Figure 1. Canonical Sphingosine Signaling Pathway.
1-Deoxysphingosine Signaling and Toxicity
Due to the absence of the C1-hydroxyl group, 1-doxSph cannot be phosphorylated by sphingosine kinases to a corresponding "-1-phosphate" form and is resistant to canonical degradation pathways.[1][2][6] This leads to its accumulation within cells, triggering a number of cytotoxic effects. The proposed mechanisms of 1-doxSph toxicity include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and disruption of the actin cytoskeleton.[2][11][14][15] Furthermore, 1-doxSph has been shown to act as a signaling molecule by binding to and modulating the activity of the nuclear hormone receptors NR2F1 and NR2F2 (COUP-TFs), which are involved in the regulation of various developmental processes.[12][13]
Figure 2. 1-Deoxysphingosine Signaling and Toxicity Pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study and compare the effects of canonical sphingosine and 1-deoxysphingosine.
Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids in biological samples.
Sample Preparation:
-
Biological samples (e.g., cell lysates, plasma, tissue homogenates) are spiked with an appropriate internal standard (e.g., C17-sphingosine or d7-sphinganine).[20]
-
Lipids are extracted using a solvent system, such as a protein precipitation method with methanol (B129727) or a chloroform-based extraction under acidified conditions.[10][20]
-
The lipid-containing organic phase is collected, dried, and reconstituted in an appropriate solvent for LC-MS/MS analysis.[20]
LC-MS/MS Analysis:
-
Separation of sphingolipids is typically achieved using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[10][19]
-
Detection is performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[20]
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area, using a standard curve generated with known concentrations of the pure compounds.[10][20]
Cytotoxicity and Apoptosis Assays
MTT/MTS Assay for Cytotoxicity:
-
Cells are seeded in 96-well plates and treated with varying concentrations of 1-doxSph or Sph for a specified duration.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:
-
Cells are treated with 1-doxSph or Sph to induce apoptosis.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[18]
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[9][18]
Measurement of Intracellular Calcium
Fluorescent Calcium Indicators:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
After a de-esterification period, the cells are washed to remove excess dye.
-
Baseline fluorescence is recorded before the addition of 1-doxSph or Sph.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the calcium concentration.
-
A more advanced technique involves the use of "caged" sphingosine, which can be photo-activated to release sphingosine inside the cell, allowing for precise temporal control of the stimulus.[14]
Sphingosine Kinase Activity Assay
Radiometric Assay:
-
Cell lysates or purified SphK enzyme are incubated with sphingosine (or a potential substrate like 1-doxSph) and [γ-³²P]ATP in a reaction buffer.[20]
-
The reaction is stopped, and the lipids are extracted.
-
The radiolabeled product, [³²P]S1P, is separated from the unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).[20]
-
The amount of radioactivity in the S1P spot is quantified by autoradiography or scintillation counting to determine the enzyme activity.[20]
Fluorescence-Based Assay:
-
These assays often use a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine).[11]
-
The phosphorylation of the fluorescent substrate by SphK can lead to a change in the fluorescence properties of the molecule, which can be monitored in real-time.[11]
-
Alternatively, the assay can measure the depletion of ATP using a coupled enzyme system that generates a fluorescent or luminescent signal.[10]
Experimental Workflow Diagram
Figure 3. General experimental workflow for comparing the effects of 1-doxSph and Sph.
Conclusion
1-deoxysphingosine and canonical sphingosine, while structurally similar, exhibit profoundly different metabolic fates and biological activities. Sphingosine is a key intermediate in the tightly regulated sphingolipid metabolic network, acting as a precursor to the pro-survival molecule S1P and participating in pro-apoptotic signaling. In contrast, 1-deoxysphingosine is a metabolic dead-end that accumulates in cells, leading to cytotoxicity through various mechanisms including ER stress and mitochondrial dysfunction. Understanding these differential effects is crucial for elucidating the pathophysiology of diseases associated with elevated 1-deoxysphingolipid levels and for the development of targeted therapeutic strategies. Further research focusing on direct comparative studies with quantitative endpoints will be invaluable in fully dissecting the distinct roles of these two important sphingolipids.
References
- 1. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 2. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acute In Vitro Effects on Embryonic Rat Dorsal Root Ganglion (DRG) Cultures by in silico Predicted Neurotoxic Chemicals: Evaluations on Cytotoxicity, Neurite Length, and Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 16. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 17. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Validating 1-Deoxysphingosine (m18:1(14Z)) as a Biomarker for Neuropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is a critical unmet need in the diagnosis and management of peripheral neuropathies. An ideal biomarker would not only aid in early and accurate diagnosis but also serve as a tool to monitor disease progression and response to therapeutic interventions. This guide provides a comparative analysis of 1-deoxysphingosine (m18:1(14Z)), an atypical and neurotoxic sphingolipid, against established and emerging protein-based biomarkers, with a focus on neurofilament light chain (NfL).
Introduction to 1-Deoxysphingosine and its Role in Neuropathy
1-Deoxysphingolipids (deoxySLs), including 1-deoxysphingosine (m18:1(14Z)), are unconventional sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[1] This enzymatic promiscuity is exacerbated by mutations in SPT, leading to the rare inherited disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1] Notably, elevated levels of deoxySLs have also been implicated in more common forms of neuropathy, including diabetic neuropathy (DN) and chemotherapy-induced peripheral neuropathy (CIPN).[2][3] The neurotoxic effects of deoxySLs are attributed to their unique structure, which lacks the C1-hydroxyl group necessary for canonical degradation, leading to their accumulation and subsequent cellular dysfunction.[4]
Comparative Analysis of Biomarker Performance
This section provides a quantitative comparison of 1-deoxysphingosine (and related deoxysphingolipids) with neurofilament light chain (NfL) and S100B as biomarkers for neuropathy. The data is summarized from various studies and presented for easy comparison.
Quantitative Data Summary
| Biomarker | Neuropathy Type | Patient Group (n) | Mean/Median Concentration (Patient) | Control Group (n) | Mean/Median Concentration (Control) | Fold Change | p-value | Reference |
| 1-Deoxydihydroceramides (Total) | Diabetic Neuropathy (Obese/T2D/DN) | 19 | 8.939 pmol/100 µL | 19 (Lean Controls) | 5.195 pmol/100 µL | 1.72 | 0.005 | [5] |
| Neurofilament Light Chain (NfL) | Diabetic Sensorimotor Polyneuropathy (DSPN) | 68 | Median not specified, but significantly higher | 355 (without DSPN) | Median not specified | - | <0.0001 | [6] |
| Neurofilament Light Chain (NfL) | Youth-onset Type 2 Diabetes with Neuropathy | - | Significantly higher | - (without neuropathy) | - | - | <0.05 | [7] |
| S100B | Type 2 Diabetes | 72 | Statistically significant decrease | 50 | - | - | <0.001 | [3] |
Correlation with Neuropathy Severity
| Biomarker | Neuropathy Type | Correlation with Severity Metric | Correlation Coefficient (r) | p-value | Reference |
| 1-Deoxysphingolipids (Total) | Diabetic Neuropathy (in diabetic rats) | Inverse correlation with Nerve Conduction Velocity (NCV) | - | 5.2E-12 | [2] |
| 1-Deoxydihydroceramides | Diabetic Neuropathy | Inverse correlation with Intraepidermal Nerve Fiber Density (IENFD) | -0.40 | 0.003 | [5] |
| Neurofilament Light Chain (NfL) | Diabetic Sensorimotor Polyneuropathy (DSPN) | Association with slower motor and sensory nerve conduction velocities | - | <0.0001 (motor), ≤0.03 (sensory) | [6] |
| Neurofilament Light Chain (NfL) | Paclitaxel-Induced Peripheral Neuropathy (Grade 3) | Higher levels in more severe neuropathy | - | <0.001 | [8][9] |
Diagnostic Accuracy
| Biomarker | Neuropathy Type | Area Under the Curve (AUC) | Sensitivity | Specificity | Cut-off Value | Reference |
| Neurofilament Light Chain (NfL) | Diabetic Sensorimotor Polyneuropathy (DSPN) | 0.66 | - | - | - | [6] |
| Neurofilament Light Chain (NfL) | Paclitaxel-Induced Peripheral Neuropathy (Grade 3, after 6 cycles) | - | 90% | 89% | 250 pg/mL | [8][9] |
| Neurofilament Light Chain (NfL) | Neurodegenerative vs. Primary Psychiatric Disorders | 0.86 (Plasma) | 85% | 81% | - | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and the process of biomarker validation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for 1-deoxysphingosine-induced neurotoxicity and a typical experimental workflow for biomarker validation.
1-Deoxysphingosine Neurotoxicity Signaling Pathway
Caption: Proposed signaling pathway of 1-deoxysphingosine-induced neurotoxicity.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for biomarker discovery and validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biomarker data across different studies.
Measurement of 1-Deoxysphingosine (m18:1(14Z)) by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard cocktail containing a known amount of a stable isotope-labeled analogue of 1-deoxysphingosine (e.g., d7-1-deoxysphingosine).
-
Perform a liquid-liquid extraction using a solvent system such as butanol or a mixture of chloroform (B151607) and methanol (B129727) to separate the lipids from other plasma components.[11][12]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a C18 reversed-phase column for chromatographic separation.
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile/methanol with formic acid).[12]
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 1-deoxysphingosine (m18:1(14Z)) and its internal standard in multiple reaction monitoring (MRM) mode.
3. Quantification:
-
Generate a calibration curve using a series of known concentrations of a 1-deoxysphingosine standard.
-
Quantify the amount of 1-deoxysphingosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Measurement of Neurofilament Light Chain (NfL) by Single Molecule Array (Simoa)
1. Sample Preparation:
-
Collect blood samples in serum separator tubes and allow to clot.
-
Centrifuge the samples to separate the serum.
-
Store serum samples at -80°C until analysis.
-
On the day of analysis, thaw samples on ice and centrifuge again to remove any precipitates.
2. Simoa Assay Procedure (using a commercial kit, e.g., Quanterix NF-light®):
-
Prepare the Simoa instrument (e.g., HD-X Analyzer) according to the manufacturer's instructions, including daily maintenance routines.[13]
-
Prepare calibrators and controls provided in the kit by reconstituting and diluting them as specified.
-
Dilute serum samples according to the kit protocol (typically a 1:4 dilution).[14]
-
Load the prepared calibrators, controls, and samples into a 96-well plate.
-
Load the plate and all necessary reagents (e.g., detector antibodies, streptavidin-β-galactosidase, resorufin (B1680543) β-D-galactopyranoside) onto the Simoa instrument.
-
Run the automated assay protocol as defined by the manufacturer.
3. Data Analysis:
-
The Simoa instrument software automatically calculates the NfL concentrations in the samples based on the standard curve generated from the calibrators.
-
The results are typically reported in pg/mL.
Discussion and Future Directions
The available evidence strongly suggests that both 1-deoxysphingolipids and neurofilament light chain are promising biomarkers for various types of peripheral neuropathy.
1-Deoxysphingosine (m18:1(14Z)) and its related metabolites are mechanistically linked to the pathophysiology of certain neuropathies, particularly those involving altered serine metabolism. Their elevation in diabetic neuropathy and chemotherapy-induced neuropathy points to a broader role beyond rare genetic disorders. The strong inverse correlation with nerve conduction velocity and intraepidermal nerve fiber density in preclinical and clinical studies, respectively, highlights its potential as a marker of disease severity.[2][5] However, a lack of standardized assays and limited data on its diagnostic accuracy (sensitivity and specificity) in large, diverse patient cohorts are current limitations.
Neurofilament light chain (NfL) , a marker of axonal damage, has been more extensively studied across a wider range of neurological disorders. Its levels are consistently elevated in various neuropathies and correlate well with disease severity.[6][8][9] The availability of highly sensitive immunoassays like Simoa has facilitated its measurement in peripheral blood, making it a clinically accessible biomarker.[15] While its diagnostic accuracy for specific neuropathies is still under investigation, its utility as a dynamic marker of neuroaxonal injury is well-established.
Comparison and Synergy: 1-Deoxysphingosine offers a window into a specific metabolic pathway of neurotoxicity, while NfL provides a more general readout of axonal damage. These two biomarkers are not mutually exclusive and could potentially be used in a complementary manner. For instance, elevated 1-deoxysphingosine could indicate a specific metabolic derangement amenable to targeted therapies (e.g., L-serine supplementation), while NfL could serve as a more universal marker to monitor the extent of axonal damage and the response to neuroprotective interventions.
Future research should focus on:
-
Direct head-to-head comparative studies of 1-deoxysphingosine and NfL in well-characterized, longitudinal cohorts of patients with different types of neuropathy.
-
Determination of the diagnostic and prognostic accuracy (sensitivity, specificity, positive and negative predictive values) of 1-deoxysphingosine for various neuropathies.
-
Standardization of LC-MS/MS methods for the quantification of 1-deoxysphingosine to ensure inter-laboratory comparability of results.
-
Investigation of the combined utility of 1-deoxysphingosine and NfL, potentially as a biomarker panel, for improved diagnosis and patient stratification.
References
- 1. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum neurofilament light chain: a novel biomarker for early diabetic sensorimotor polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Neurofilament Light Chain Concentrations are Elevated in Youth-onset Type 2 Diabetes and Associate with Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood neurofilament light chain as a biomarker for monitoring and predicting paclitaxel-induced peripheral neuropathy in patients with gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Blood neurofilament light chain as a biomarker for monitoring and predicting paclitaxel-induced peripheral neuropathy in patients with gynecological cancers [frontiersin.org]
- 10. Plasma and CSF neurofilament light chain distinguish neurodegenerative from primary psychiatric conditions in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. markvcid.partners.org [markvcid.partners.org]
- 14. researchgate.net [researchgate.net]
- 15. NF-light® Assay | Quanterix [quanterix.com]
A Tale of Two Sphingolipids: 1-Deoxysphingosine vs. Sphingosine-1-Phosphate Signaling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, sphingolipids have emerged as critical regulators of a vast array of cellular processes. Among them, sphingosine-1-phosphate (S1P) has long been recognized as a key bioactive lipid mediator with pleiotropic physiological roles. However, a lesser-known, atypical sphingolipid, 1-deoxysphingosine (1-doxSL), is gaining attention for its distinct signaling paradigm and strong association with pathological conditions. This guide provides an objective comparison of 1-doxSL and S1P signaling, supported by experimental data and detailed methodologies to aid researchers in navigating the complexities of these two influential signaling molecules.
At a Glance: Key Distinctions
| Feature | 1-Deoxysphingosine (1-doxSL) Signaling | Sphingosine-1-Phosphate (S1P) Signaling |
| Primary Mode of Action | Intracellular signaling, primarily through nuclear receptors (e.g., NR2F1/2) | Extracellular signaling via cell surface G protein-coupled receptors (S1PR1-5) |
| Associated Role | Primarily pathological; linked to neurotoxicity and metabolic diseases | Primarily physiological; crucial for development, immune trafficking, and vascular integrity |
| Biosynthesis | Serine palmitoyltransferase (SPT) utilizes alanine (B10760859) | Sphingosine (B13886) kinases (SphK1/2) phosphorylate sphingosine |
| Degradation | Cytochrome P450-dependent pathway | S1P lyase and S1P phosphatases |
| Key Cellular Effects | Cytotoxicity, ER stress, mitochondrial dysfunction, altered gene transcription | Cell survival, proliferation, migration, differentiation, immune cell trafficking |
| Receptor Binding | Binds to nuclear receptors (e.g., NR2F1/2) with nanomolar affinity | Binds to S1PRs with high affinity, leading to G protein activation |
The Divergent Paths of Biosynthesis and Degradation
The fundamental difference between 1-doxSL and S1P signaling originates from their distinct metabolic pathways.
Sphingosine-1-Phosphate (S1P) is synthesized from sphingosine through the action of two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[1][2] Its levels are tightly regulated by its degradation back to sphingosine by S1P phosphatases or irreversible cleavage by S1P lyase.[1][2] This tightly controlled balance is crucial for maintaining the S1P gradients necessary for its signaling functions.
1-Deoxysphingosine (1-doxSL) , in contrast, is considered an atypical sphingolipid. It is formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine instead of its canonical substrate, serine.[3][4] This seemingly subtle shift has profound consequences. The absence of the C1 hydroxyl group in 1-doxSL renders it resistant to the canonical degradation pathway involving S1P lyase.[3] For a long time, 1-doxSL was considered a metabolic dead-end. However, recent research has identified a cytochrome P450-dependent pathway that can metabolize 1-doxSL, offering potential therapeutic avenues.[3]
Signaling Mechanisms: An Outside-In vs. Inside-Out Paradigm
The most striking contrast between S1P and 1-doxSL lies in their signaling mechanisms.
Sphingosine-1-Phosphate: The Extracellular Messenger
S1P primarily functions as an extracellular signaling molecule, binding to a family of five high-affinity G protein-coupled receptors (GPCRs), termed S1P receptors 1 through 5 (S1PR1-5).[2][5] These receptors are expressed on the surface of various cell types and couple to different heterotrimeric G proteins (Gαi, Gαq/11, Gα12/13) to initiate a wide range of downstream signaling cascades.[2][6] These pathways, in turn, regulate crucial cellular functions such as cell migration, proliferation, survival, and differentiation.[7][8] The S1P/S1PR axis is a well-established regulator of immune cell trafficking, angiogenesis, and vascular development.[5][9]
1-Deoxysphingosine: The Intracellular Modulator
In stark contrast to S1P, 1-doxSL is not known to have dedicated cell surface receptors. Instead, it exerts its effects primarily through intracellular mechanisms. A key discovery in 1-doxSL signaling is its ability to bind to and modulate the activity of the nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TFs).[10] This interaction allows 1-doxSL to directly influence gene transcription programs involved in critical developmental processes.[10]
Furthermore, 1-doxSL has been shown to induce cellular stress, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[4] Its accumulation is cytotoxic, particularly to neurons and pancreatic β-cells, which is consistent with its role in the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and its association with type 2 diabetes.[3][4]
Quantitative Comparison of Signaling Parameters
Direct quantitative comparison is challenging due to their different modes of action. However, available data highlights their distinct potency and sites of action.
| Parameter | 1-Deoxysphingosine (1-doxSL) | Sphingosine-1-Phosphate (S1P) | Reference |
| Receptor Binding Affinity (Kd) | ~19-68 nM (to NR2F1/2 LBD) | EC50 <0.2 nM (for S1P1) | [10][11] |
| Effective Concentration | Low micromolar range for cytotoxicity (e.g., 1 µM in MEFs) | Nanomolar range for receptor activation (e.g., 100 nM for mast cells) | [4][12] |
| Cellular Concentration | ~50 nM (in TIME cells), can reach ~680 nM during differentiation | Varies, with high levels in blood plasma (~1 µM) and lower interstitial fluid levels | [10][13] |
Experimental Protocols
Quantification of 1-doxSL and S1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.
Objective: To quantify the levels of 1-doxSL and S1P in biological samples (e.g., plasma, cell lysates).
Methodology:
-
Sample Preparation:
-
Spike samples with an appropriate internal standard (e.g., C17-S1P for S1P, or isotope-labeled 1-doxSL).
-
Perform lipid extraction using a solvent system such as chloroform/methanol (B129727) under acidified conditions.[14]
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[14]
-
-
LC Separation:
-
MS/MS Detection:
-
Operate the mass spectrometer in the positive ion mode with electrospray ionization (ESI).[15]
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.[15] For S1P, a common transition is m/z 380.4 → 264.4.[15]
-
Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve generated with known concentrations of the pure compounds.[14]
-
Cell Migration Assay (Transwell Assay) for S1P Signaling
Objective: To assess the effect of S1P on cell migration.
Methodology:
-
Cell Preparation:
-
Culture cells of interest to sub-confluency.
-
Harvest cells and resuspend them in a serum-free medium at a specific concentration (e.g., 2 x 10^5 cells/ml).[16]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 6-8 hours).[16]
-
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., DAPI).
-
Count the number of migrated cells using a fluorescence microscope.
-
The migration index can be calculated as the fold change in migration compared to a control without S1P.[16]
-
Cytotoxicity Assay for 1-doxSL Signaling
Objective: To determine the cytotoxic effects of 1-doxSL on a specific cell type.
Methodology (LDH Release Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 1-doxSL for a specified period (e.g., 24 hours).
-
Include a vehicle control (e.g., ethanol) and a positive control for maximum LDH release (e.g., a lysis buffer containing Triton X-100).[17]
-
-
LDH Measurement:
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader. The amount of formazan (B1609692) produced is proportional to the amount of LDH released.[17]
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
-
Conclusion
The signaling pathways of 1-deoxysphingosine and sphingosine-1-phosphate represent two distinct and fascinating facets of sphingolipid biology. S1P is a well-established extracellular mediator with crucial physiological functions, acting through a family of cell surface receptors. In contrast, 1-doxSL is an atypical sphingolipid that signals intracellularly, primarily through nuclear receptors, and is predominantly associated with cellular toxicity and disease. Understanding the fundamental differences in their biosynthesis, degradation, and modes of action is paramount for researchers and drug development professionals. The experimental protocols outlined in this guide provide a starting point for the quantitative investigation of these two important signaling molecules, which will undoubtedly continue to be a fertile ground for discovery in cellular signaling and therapeutic development.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine-1-phosphate (S1P) in ovarian physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.cn [media.cellsignal.cn]
Navigating the Maze of Isomers: A Guide to the Mass Spectrometric Differentiation of 1-Deoxysphingosine
For researchers, scientists, and drug development professionals, the precise structural elucidation of bioactive lipids is paramount. 1-Deoxysphingolipids (1-deoxySLs) represent a class of atypical sphingolipids implicated in neurological and metabolic diseases. Unlike canonical sphingolipids, they lack the C1-hydroxyl group, rendering them resistant to canonical degradation and prone to accumulation. A key challenge in their study lies in the differentiation of isomers, particularly the position of the carbon-carbon double bond in 1-deoxysphingosine (1-deoxySO). This guide provides a comparative overview of mass spectrometric techniques for distinguishing 1-deoxySO isomers, supported by experimental data and detailed protocols.
The canonical biosynthesis of sphingolipids involves the enzyme serine-palmitoyltransferase (SPT). However, when SPT utilizes L-alanine instead of L-serine, it leads to the formation of 1-deoxysphinganine, the precursor to 1-deoxysphingosine.[1][2] This alternative pathway gives rise to structural isomers of 1-deoxySO that are indistinguishable by conventional mass spectrometry alone due to their identical mass-to-charge ratios (m/z).[3][4] Advanced techniques are therefore essential for their unambiguous identification and quantification.
Comparative Analysis of Mass Spectrometric Methods
Several advanced mass spectrometry-based methods have been successfully employed to differentiate 1-deoxysphingosine isomers. The primary approaches involve ion mobility spectrometry, chemical derivatization, and fragmentation techniques that are sensitive to the double bond position.
| Method | Principle | Advantages | Limitations |
| Differential-Mobility Spectrometry (DMS) with Ozone-Induced Dissociation (OzID) | DMS separates ions in the gas phase based on their differential mobility in high and low electric fields. This is influenced by the ion's shape and the location of the double bond, which affects intramolecular interactions. OzID then selectively cleaves the C=C bond, producing diagnostic fragment ions that reveal the double bond's position.[3][5] | High specificity for double bond localization. Can be coupled with liquid chromatography for complex sample analysis. Provides an additional dimension of separation, improving isomer resolution.[3] | Requires specialized instrumentation with DMS and ozonolysis capabilities. The efficiency of ozonolysis can be influenced by the double bond's proximity to the charge site.[3] |
| Dimethyl Disulfide (DMDS) Derivatization with Tandem MS (MS/MS) | Chemical derivatization with DMDS adds a dimethyl disulfide group across the double bond. Subsequent collision-induced dissociation (CID) results in characteristic fragmentation patterns that are indicative of the original double bond position.[5][6] | Relatively straightforward derivatization chemistry. Can be implemented on standard tandem mass spectrometers. | Derivatization adds complexity to sample preparation and may not be quantitative. Potential for side reactions. |
| Cryogenic Gas-Phase Infrared Spectroscopy | This technique measures the infrared spectrum of cold, mass-selected ions. The vibrational frequencies are sensitive to the molecule's three-dimensional structure, including the geometry around the double bond, allowing for isomer differentiation.[7] | Provides detailed structural information. Highly specific for distinguishing between different isomers. | Requires highly specialized and less commonly available instrumentation. |
Quantitative Data Summary
The efficiency of isomer differentiation using DMS-OzID is dependent on the position of the double bond. The following table summarizes the relative OzID product ion abundance for different trans 1-deoxySO isomers after 1 second of exposure to ozone.
| 1-deoxySO Isomer (Double Bond Position) | Relative OzID Product Ion Abundance (%) |
| n-4, trans | 32 - 47 |
| n-5, trans | 32 - 47 |
| n-6, trans | 32 - 47 |
| n-10, trans | ~10 |
| n-13, trans | 0.75 |
| n-14, trans | 0.35 |
Data sourced from a study on synthetic analogues of 1-deoxysphingosine.[3]
This data highlights that the OzID reaction is significantly more efficient when the double bond is located further from the charged amine group (n-4, n-5, n-6 positions) compared to when it is closer (n-13, n-14 positions).[3] This differential reactivity is a key factor in the successful application of this technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of 1-deoxysphingolipids and a typical experimental workflow for their isomeric differentiation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the chemical structure of native 1-deoxysphingosine. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Comparative Toxicity of 1-Deoxysphingolipid Species: A Guide for Researchers
For Immediate Release
An in-depth analysis of the comparative toxicity of various 1-deoxysphingolipid (doxSL) species reveals significant differences in their cytotoxic potential and underlying mechanisms of action. This guide synthesizes current experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of the toxicological profiles of these atypical sphingolipids.
1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group, a structural feature that prevents their canonical degradation and leads to their accumulation in cells.[1][2] This accumulation is associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis.[2][3] The toxicity of doxSLs is not uniform and varies depending on the specific molecular species, including the length of the acyl chain.
Quantitative Comparison of 1-Deoxysphingolipid Cytotoxicity
The following table summarizes the cytotoxic effects of different 1-deoxysphingolipid species as reported in the literature. It is important to note that direct comparative studies with standardized metrics like IC50 values across all species are limited. The data presented reflects a synthesis of findings from various studies.
| 1-Deoxysphingolipid Species | Cell Type(s) | Observed Cytotoxic Effects | Concentration | Reference(s) |
| 1-Deoxysphinganine (doxSA) | Mouse Embryonic Fibroblasts (MEFs) | LD50 determined at 7 µM. Induces profound cellular effects at 1 µM. | 1-7 µM | [4] |
| Cultured Neurons | Causes rapid disruption of the neuronal cytoskeleton. | Not Specified | [5] | |
| Various cell types | Cytotoxic effects observed. | Not Specified | [6] | |
| C26-1-Deoxydihydroceramide (C26-doxDHCer) | Saccharomyces cerevisiae | Highly toxic, mainly responsible for toxicity at low total doxDHCer levels. | Not Specified | [7] |
| C16- and C18-1-Deoxydihydroceramide (C16/C18-doxDHCer) | Saccharomyces cerevisiae | Less toxic compared to C26-doxDHCer. | Not Specified | [7] |
| 1-Deoxyceramides (doxCer) with C22-24 acyl chains | Blood plasma (in vivo) | Levels associate with the incidence and severity of paclitaxel-induced neuropathy. | Not Specified | [7] |
| 1-Deoxyceramides (general) | Cancer cells (HCT116) | Increased levels from alanine (B10760859) supplementation did not significantly affect adherent cell growth. | 0.5 - 1 mM alanine | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of 1-deoxysphingolipid toxicity. Below are summarized protocols based on published studies.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effects of different doxSL species on cell survival.
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) are commonly used due to their relative tolerance, allowing for the study of mechanisms leading to cell death.[4] Neuronal cell cultures are used to investigate neurotoxicity.[5]
-
Treatment: Cells are typically treated with varying concentrations of the doxSL of interest (e.g., 1 µM doxSA). A vehicle control (e.g., ethanol) is run in parallel.[11] For pulse-chase experiments, cells can be treated for a short duration (e.g., 2 hours) and then monitored over a time course in fresh medium.[6]
-
Assays:
-
LD50 Determination: A lethal dose (LD50) assay is performed to quantify the concentration of a doxSL that is lethal to 50% of the cells. For MEFs, the LD50 for doxSA was found to be 7 µM.[4]
-
Apoptosis/Necrosis Staining: To distinguish between different modes of cell death, cells can be stained with markers for apoptosis (e.g., Annexin V) and necrosis (e.g., Propidium Iodide) and analyzed by flow cytometry or fluorescence microscopy. Studies have shown that doxSLs can induce both apoptosis and necrosis.[7]
-
2. Analysis of Cellular and Molecular Effects
-
Objective: To investigate the subcellular and molecular mechanisms underlying doxSL toxicity.
-
Methodologies:
-
Lipidomics: Mass spectrometry-based lipidomics is used to quantify the intracellular levels of different doxSL species and their metabolites following treatment.[7]
-
Immunofluorescence and Electron Microscopy: These techniques are used to visualize the impact of doxSLs on subcellular structures. For example, studies have shown that doxSLs can disrupt the F-actin cytoskeleton, alter mitochondrial and endoplasmic reticulum (ER) morphology, and lead to the formation of intracellular lipid aggregates.[7][11]
-
Western Blotting: This method is employed to analyze changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by doxSLs, such as caspases, p53, and components of the NMDAR signaling pathway.[3][5]
-
Signaling Pathways in 1-Deoxysphingolipid Toxicity
The cytotoxic effects of 1-deoxysphingolipids are mediated by a complex interplay of various signaling pathways and cellular processes. The accumulation of these atypical lipids can trigger cellular stress responses, disrupt organelle function, and ultimately lead to cell death.
Caption: Key signaling pathways implicated in 1-deoxysphingolipid-induced cytotoxicity.
Elevated levels of doxSLs have been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways involving caspase-12.[3] They also cause mitochondrial dysfunction, which can trigger apoptosis through caspase-3 activation.[3] In neurons, 1-deoxysphinganine (doxSA) has been found to disrupt the cytoskeleton and modulate N-methyl-d-aspartate receptor (NMDAR) signaling, contributing to neurotoxicity.[5] Furthermore, recent studies have linked doxSL accumulation to the induction of autophagy, where damaged mitochondria and ER are targeted for degradation, and the activation of the NLRP3 inflammasome, suggesting a role in inflammation.[4][11] Depending on the cellular context and the specific doxSL species, these pathways can lead to either programmed cell death (apoptosis) or necrosis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. biorxiv.org [biorxiv.org]
- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Validating the Role of 1-Deoxysphingosine (m18:1(14Z)) in Animal Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role and effects of 1-Deoxysphingosine (m18:1(14Z)), an atypical neurotoxic sphingolipid, in various animal models of disease. The information presented is supported by experimental data to aid in the evaluation and design of preclinical studies.
Introduction to 1-Deoxysphingosine (m18:1(14Z))
1-Deoxysphingosine (m18:1(14Z)), also known as 1-deoxySO, is an unconventional sphingolipid synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[1][2] A key structural feature is a double bond at the (14Z) position, distinguishing it from the (4E) double bond found in canonical sphingosines.[3][4] Crucially, it lacks the C1-hydroxyl group necessary for the standard degradation pathway of sphingolipids, leading to its accumulation in cells.[3][5] Elevated levels of 1-deoxysphingolipids are implicated in the pathophysiology of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and diabetic neuropathy.[5][6][7][8] Their accumulation is associated with neurotoxicity, mitochondrial dysfunction, and endoplasmic reticulum stress.[3][9]
Comparative Efficacy in Animal Models of Neuropathy
A primary therapeutic strategy to counteract the toxic effects of 1-deoxysphingolipids involves the oral supplementation of L-serine. L-serine competes with L-alanine for the SPT enzyme, thereby reducing the production of neurotoxic 1-deoxysphingolipids.[6]
Table 1: Effects of L-serine Supplementation on Diabetic Neuropathy in STZ-induced Diabetic Rats
| Parameter | Diabetic Control | Diabetic + L-serine (Preventive) | Diabetic + L-serine (Therapeutic) | Significance (Control vs. L-serine) |
| Plasma 1-deoxySL | Significantly increased | Lowered | Lowered | P < 0.0001 |
| Mechanical Sensitivity | Decreased | Significantly improved | Significantly improved | P < 0.01 (Preventive), P < 0.001 (Therapeutic) |
| Nerve Conduction Velocity (NCV) | Decreased | Significantly improved | No significant improvement | P < 0.05 (Preventive) |
Data summarized from a study on streptozotocin (B1681764) (STZ)-induced diabetic rats.[6] "Preventive" refers to L-serine administration starting at the induction of diabetes, while "Therapeutic" indicates treatment initiated after the establishment of neuropathy.
This data indicates that L-serine supplementation is effective in lowering the pathological hallmark of elevated 1-deoxysphingolipids and improving key functional outcomes in a rat model of diabetic neuropathy.[6] The preventive administration of L-serine showed a broader range of improvement, including nerve conduction velocity.[6]
Signaling Pathway and Mechanism of Action
Recent findings have identified 1-deoxysphingosines as signaling molecules that modulate the activity of the nuclear hormone receptors NR2F1/2 (also known as COUP-TFs).[10] These transcription factors are crucial for the development of the nervous system, heart, and vasculature. The binding of 1-deoxysphingosine to the ligand-binding domain of NR2F1/2 can modulate their transcriptional activity, suggesting a mechanism by which these lipids exert their physiological and pathophysiological effects.[10]
Caption: Biosynthesis and signaling of 1-Deoxysphingosine.
Experimental Protocols
Animal Model of Diabetic Neuropathy
-
Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer. Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels. Animals with glucose levels above a predetermined threshold (e.g., >15 mmol/L) are considered diabetic and included in the study.
-
Treatment Groups:
-
Control: Non-diabetic rats receiving a standard diet.
-
Diabetic Control: Diabetic rats receiving a standard diet.
-
Preventive L-serine: Diabetic rats receiving a diet supplemented with L-serine starting from the time of STZ injection.
-
Therapeutic L-serine: Diabetic rats receiving a diet supplemented with L-serine starting several weeks after STZ injection, once signs of neuropathy are established.
-
-
Outcome Measures:
-
Mechanical Sensitivity: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Nerve Conduction Velocity (NCV): Measured in the sciatic or caudal nerves using stimulating and recording electrodes to assess nerve function.
-
Biochemical Analysis: Plasma levels of 1-deoxysphingolipids are quantified using liquid chromatography-mass spectrometry (LC-MS).[6]
-
In Vitro Model of HSAN1
-
Cell Culture: Human embryonic kidney (HEK293) cells or dorsal root ganglion (DRG) neurons are cultured under standard conditions.
-
Transfection: Cells are transfected with plasmids expressing either wild-type SPTLC1 or a mutant form of SPTLC1 associated with HSAN1.
-
Treatment: A subset of cells can be treated with exogenous 1-deoxysphinganine or 1-deoxysphingosine to directly assess their effects. Another subset can be co-treated with L-serine to evaluate its ability to rescue the phenotype.
-
Outcome Measures:
-
Lipidomics: Cellular lipids are extracted and analyzed by LC-MS to quantify the levels of 1-deoxysphingolipids and canonical sphingolipids.[7]
-
Neurite Outgrowth: In DRG neurons, neurite length and branching are quantified using microscopy and image analysis software to assess neurotoxicity.[7][11]
-
Cell Viability: Assays such as MTT or LDH release are used to measure the cytotoxic effects of 1-deoxysphingolipid accumulation.
-
Caption: Workflow for a diabetic neuropathy animal model study.
Conclusion
The validation of 1-Deoxysphingosine (m18:1(14Z)) as a key pathogenic molecule in animal models of diabetic neuropathy and HSAN1 is well-supported by current research. Its mechanism of action, involving the modulation of NR2F1/2 transcription factors, presents a novel avenue for therapeutic intervention. Animal models demonstrate that strategies aimed at reducing the synthesis of 1-deoxysphingolipids, such as L-serine supplementation, can ameliorate the disease phenotype. This guide provides a framework for researchers to design and interpret studies aimed at further elucidating the role of this atypical sphingolipid and developing novel therapeutics.
References
- 1. 1-Deoxysphingosine (m18:1(14Z)) - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hereditary Sensory Neuropathy Type 1 Is Caused by the Accumulation of Two Neurotoxic Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
A Comparative Analysis of the Metabolic Fates of 1-Deoxysphingosine and Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways and ultimate fates of two structurally similar but functionally distinct sphingoid bases: the canonical sphinganine (B43673) and the atypical 1-deoxysphingosine. Understanding the divergent metabolic routes of these molecules is critical for research into sphingolipid-related pathologies and the development of targeted therapeutics.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. The metabolism of sphingoid bases is a tightly controlled process, and disruptions can lead to various diseases. Sphinganine is a key intermediate in the de novo synthesis of all canonical sphingolipids. In contrast, 1-deoxysphingosine, which lacks the C1 hydroxyl group, is an atypical sphingolipid associated with cellular toxicity. This guide elucidates the fundamental differences in their metabolic processing, supported by experimental data.
Metabolic Pathways: A Tale of Two Sphingoids
The presence or absence of a single hydroxyl group at the C1 position dictates profoundly different metabolic outcomes for sphinganine and 1-deoxysphingosine.
Sphinganine: As a canonical sphingoid base, sphinganine is efficiently integrated into the main sphingolipid metabolic pathway[1]. It is primarily N-acylated by ceramide synthases (CerS) to form dihydroceramide[2][3]. Dihydroceramide is then desaturated to ceramide, a central hub in sphingolipid metabolism. Ceramide can be further metabolized to complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids, or it can be hydrolyzed to release sphingosine (B13886). Sphingosine can be phosphorylated to sphingosine-1-phosphate (S1P), a key signaling molecule, which is ultimately degraded by S1P lyase, allowing for the exit of its constituent parts from the sphingolipid pool[4][5].
1-Deoxysphingosine: The absence of the C1-hydroxyl group in 1-deoxysphingosine renders it a "dead-end" metabolite in the canonical sphingolipid pathway[4][6]. It cannot be phosphorylated by sphingosine kinases and is therefore not a substrate for S1P lyase, the primary enzyme for sphingoid base degradation[6][7]. Consequently, 1-deoxysphingosine and its downstream metabolites are cleared from the cell at a much slower rate[6]. Recent research has unveiled a novel, albeit slower, metabolic pathway for 1-deoxysphingolipids that is dependent on cytochrome P450 enzymes, particularly the CYP4F subfamily[6][8]. This pathway involves the hydroxylation of the 1-deoxysphingoid backbone, leading to the formation of various hydroxylated downstream metabolites[6]. A key distinction in its metabolism is the introduction of a double bond at the Δ14,15 position, in contrast to the Δ4,5 double bond found in canonical sphingosine[3].
Quantitative Metabolic Fate Analysis
A pulse-chase experiment using isotopically labeled sphinganine (d7-SA) and 1-deoxysphinganine (d3-deoxySA) in mouse embryonic fibroblasts (MEFs) quantitatively demonstrates the stark contrast in their metabolic turnover.
| Time Point | d7-Labeled Canonical Sphingolipids (% of initial) | d3-Labeled 1-Deoxysphingolipids (% of initial) |
| 2 hours (Pulse) | 100% | 100% |
| 24 hours (Chase) | Significantly Decreased | Minor Decrease |
| 48 hours (Chase) | Nearly Undetectable | ~75% Remaining |
| Data summarized from a study by Alecu et al.[6] |
This data clearly illustrates the rapid metabolism and clearance of canonical sphingolipids derived from sphinganine, whereas 1-deoxysphingolipids exhibit a much more prolonged cellular residence time[6].
Experimental Methodologies
The following sections detail the protocols for key experiments used to elucidate the metabolic fates of sphinganine and 1-deoxysphingosine.
Cell Culture
Mouse embryonic fibroblasts (MEFs) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Pulse-Chase Labeling Experiment
-
Pulse: MEFs are incubated for 2 hours with 1 µM of either d7-sphinganine or d3-1-deoxysphinganine in the growth medium.
-
Chase: After the pulse period, the labeling medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh, unlabeled growth medium is then added.
-
Time Points: Cells are harvested at various time points during the chase period (e.g., 0, 24, and 48 hours).
-
Sample Preparation: Both the cell pellets and the culture medium are collected for lipid extraction and analysis.
Lipid Extraction
-
Cells are washed with ice-cold PBS.
-
Ice-cold methanol (B129727) containing an internal standard mixture is added to the cells.
-
The cells are scraped and transferred to a microcentrifuge tube.
-
Chloroform is added, and the mixture is vortexed vigorously.
-
Deionized water is added, and the sample is centrifuged to separate the phases.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of water, methanol, and tetrahydrofuran (B95107) with formic acid and ammonium (B1175870) formate (B1220265) additives to achieve separation of the different sphingolipid species[9].
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Quantification: Sphingolipids are quantified using multiple reaction monitoring (MRM) by detecting specific precursor and product ion pairs for each analyte and its corresponding stable isotope-labeled internal standard. The concentration of each sphingolipid is determined by comparing the peak area of the endogenous lipid to that of the known amount of the internal standard.
Visualizing the Metabolic Divergence
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of sphinganine and 1-deoxysphingosine, as well as a typical experimental workflow for their analysis.
Caption: Canonical metabolic pathway of sphinganine.
Caption: Atypical metabolic pathway of 1-deoxysphingosine.
Caption: Experimental workflow for sphingolipid analysis.
Conclusion
The metabolic fates of sphinganine and 1-deoxysphingosine are fundamentally different, a divergence dictated by the presence or absence of the C1-hydroxyl group. Sphinganine is efficiently channeled into the canonical sphingolipid pathway, leading to the formation of complex sphingolipids and eventual degradation. In stark contrast, 1-deoxysphingosine evades this canonical pathway, resulting in its accumulation and slower metabolism through a distinct CYP450-mediated hydroxylation pathway. This metabolic inertia is a key factor in the cellular toxicity associated with 1-deoxysphingolipids. A thorough understanding of these disparate metabolic routes is essential for advancing our knowledge of sphingolipid biology and for the development of novel therapeutic strategies targeting sphingolipid-related diseases.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uni-luebeck.de [research.uni-luebeck.de]
- 9. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of 1-Deoxysphingolipids and Canonical Sphingolipids: Structure, Function, and Pathophysiological Implications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between canonical sphingolipids and their atypical counterparts, 1-deoxysphingolipids, is critical for advancing research in metabolic diseases and neurodegenerative disorders. This guide provides a comprehensive comparison of their structure, function, and analytical differentiation, supported by experimental data and detailed methodologies.
Structural Distinctions: The Critical Absence of a Hydroxyl Group
The fundamental structural difference between canonical sphingolipids and 1-deoxysphingolipids lies in the sphingoid base backbone. Canonical sphingolipids, such as sphingosine (B13886) and sphinganine, possess a hydroxyl group at the C1 position. In stark contrast, 1-deoxysphingolipids lack this C1-hydroxyl group.[1][2][3][4][5][6] This seemingly minor alteration has profound consequences for their metabolic fate and biological function.
The biosynthesis of these lipids also differs. Canonical sphingolipids are synthesized through the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[1][7] However, under certain conditions, such as mutations in SPT or altered substrate availability, the enzyme can utilize alanine (B10760859) or glycine (B1666218) instead of serine, leading to the formation of 1-deoxysphingolipids.[1][7][8]
| Feature | Canonical Sphingolipids | 1-Deoxysphingolipids |
| C1 Position | Hydroxyl group (-OH) present | Hydrogen atom (-H) present |
| Precursor Amino Acid | L-Serine | L-Alanine or L-Glycine |
| Metabolic Fate | Can be phosphorylated and further metabolized to complex sphingolipids (e.g., sphingomyelin, gangliosides) | Cannot be phosphorylated at C1; metabolic dead-end products that accumulate in cells.[1][2][4][5][6][7] |
| Degradation | Degraded via the canonical catabolic pathway involving sphingosine-1-phosphate lyase. | Resistant to canonical degradation pathways.[1][2][4][5][6] A slow, alternative degradation pathway involving cytochrome P450 enzymes has been identified.[9][10] |
Functional Divergence: From Essential Signaling Molecules to Cytotoxic Metabolites
The structural differences translate into dramatically different functional roles. Canonical sphingolipids are integral components of cell membranes and act as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.
Conversely, the accumulation of 1-deoxysphingolipids is cytotoxic and has been implicated in the pathophysiology of several diseases, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][11] Their toxicity stems from their altered biophysical properties, which can disrupt membrane integrity and interfere with key cellular signaling pathways.
Comparative Cytotoxicity Data
| Cell Type | 1-Deoxysphingolipid | Concentration | Effect | Canonical Sphingolipid Control | Reference |
| Insulin-producing INS-1 cells | 1-deoxysphinganine | Dose-dependent | Induced cytotoxicity (senescence, necrosis, apoptosis), compromised glucose-stimulated insulin (B600854) secretion. | Not specified | [2] |
| Primary Neurons | 1-deoxysphinganine | Not specified | Caused rapid neuronal cytoskeleton disruption and cell death. | Sphinganine (less toxic) | [1] |
| Skeletal Myoblasts | 1-deoxysphingolipids (1-DSL) | Concentration- and time-dependent | Reduced cell viability, induced apoptosis and necrosis, reduced insulin-stimulated glucose uptake. | Palmitate (less cytotoxic) | [6][11] |
| Cancer Cells (HCT116, A549) | Endogenous induction via SPTLC1C133W | N/A | Compromised spheroid culture and soft agar (B569324) colony formation, reduced plasma membrane endocytosis. | Wild-type SPTLC1 | [5][8][9] |
Impact on Cellular Signaling Pathways
The cytotoxic effects of 1-deoxysphingolipids are mediated through their interference with crucial cellular signaling pathways.
In neuronal cells, 1-deoxysphinganine-induced neurotoxicity has been shown to involve the N-methyl-D-aspartate receptor (NMDAR) signaling pathway.[1] This interaction leads to cytoskeleton disruption and ultimately neuronal cell death.
In insulin-producing cells, 1-deoxysphinganine treatment activates the Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses and apoptosis.[2]
Experimental Protocols
Accurate quantification and differentiation of 1-deoxysphingolipids from canonical sphingolipids are crucial for research in this field. The primary analytical technique employed is liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow for Sphingolipid and 1-Deoxysphingolipid Analysis
Detailed Methodologies
1. Lipid Extraction from Cells or Tissues:
-
Objective: To isolate lipids from biological samples.
-
Protocol:
-
Homogenize cell pellets or tissue samples in a methanol/chloroform (B151607)/water solvent mixture (e.g., 2:1:0.8, v/v/v).
-
Add internal standards (e.g., deuterated sphingolipid analogs) for quantification.
-
After vigorous vortexing and incubation, induce phase separation by adding chloroform and water.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and resuspend in an appropriate solvent for LC-MS analysis.[5][12][13]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Objective: To separate and detect different sphingolipid species.
-
Protocol:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and ammonium (B1175870) formate, and methanol/acetonitrile with the same additives. This separates lipids based on their polarity.[13][14]
-
-
Mass Spectrometric Detection:
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of each sphingolipid.
-
Protocol:
-
Identify and integrate the chromatographic peaks corresponding to each sphingolipid and its internal standard.
-
Calculate the ratio of the peak area of the endogenous lipid to its corresponding internal standard.
-
Determine the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the lipid standards.
-
Conclusion
The absence of a single hydroxyl group fundamentally distinguishes 1-deoxysphingolipids from their canonical counterparts, transforming them from essential cellular components into cytotoxic metabolites. Their accumulation is implicated in significant pathologies, including neurodegenerative diseases and metabolic disorders. The experimental protocols outlined here provide a framework for the accurate analysis of these lipids, which is essential for ongoing research aimed at understanding their pathophysiological roles and developing potential therapeutic interventions.
References
- 1. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical methods for quantifying sphingolipids: ceramide, sphingosine, sphingosine kinase-1 activity, and sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Clinical Monitoring of 1-Deoxysphingosine
For Researchers, Scientists, and Drug Development Professionals
The atypical sphingolipid, 1-deoxysphingosine, and its metabolites are gaining prominence as critical biomarkers in the diagnosis and monitoring of hereditary sensory and autonomic neuropathy type I (HSAN1). Elevated levels of these neurotoxic lipids are also associated with type 2 diabetes. Accurate and reliable quantification of 1-deoxysphingosine in clinical samples is paramount for advancing research and developing effective therapeutic strategies. This guide provides a comparative overview of the primary analytical methods employed for the clinical monitoring of 1-deoxysphingosine, with a focus on their performance characteristics and experimental protocols.
Method Performance Comparison
The validation of analytical methods is crucial for ensuring the reliability of clinical data. While various analytical techniques can be employed for lipid analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of 1-deoxysphingosine due to its high sensitivity, specificity, and accuracy. While immunoassays represent a potential high-throughput alternative, validated commercial kits for 1-deoxysphingosine are not yet widely available.
The following table summarizes the typical performance characteristics of an LC-MS/MS-based method for sphingolipid analysis. The data presented is based on validated methods for the closely related sphingolipid, sphingosine-1-phosphate (S1P), and is representative of the performance expected for a validated 1-deoxysphingosine assay.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| **Linearity (R²) ** | >0.99 | Typically >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.05 µM[1] | Data not available for 1-deoxysphingosine |
| Intra-day Precision (%RSD) | <15%[2] | Typically <15% |
| Inter-day Precision (%RSD) | <15%[2] | Typically <15% |
| Accuracy (% Recovery) | 85-115%[1] | Typically 80-120% |
| Specificity | High (mass-based separation) | Potential for cross-reactivity |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are representative methodologies for the analysis of 1-deoxysphingosine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of 1-deoxysphingosine in human plasma or serum.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a cold protein precipitation solution (e.g., methanol (B129727) containing an internal standard such as C17-1-deoxysphingosine).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the lipid extract onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for 1-deoxysphingosine and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Enzyme-Linked Immunosorbent Assay (ELISA)
While not yet commercially widespread for 1-deoxysphingosine, the development of specific monoclonal antibodies opens the door for future immunoassay development. A general protocol for a competitive ELISA would be as follows:
Protocol Outline:
-
Coating: A microtiter plate is pre-coated with a 1-deoxysphingosine-protein conjugate.
-
Competitive Binding: Samples and standards are added to the wells along with a specific anti-1-deoxysphingosine antibody. 1-deoxysphingosine in the sample competes with the coated conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 1-deoxysphingosine in the sample.
Visualizing Analytical Workflows and Signaling Pathways
Understanding the experimental workflow and the biological context of the analyte is crucial for researchers.
Caption: A typical workflow for the quantification of 1-deoxysphingosine using LC-MS/MS.
Caption: Simplified signaling pathway showing the synthesis of neurotoxic 1-deoxysphingosine.
References
Safety Operating Guide
Navigating the Disposal of 1-Deoxysphingosine (m18:1(14Z)): A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 1-deoxysphingosine (m18:1(14Z)) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe management of this atypical and cytotoxic sphingolipid.
1-Deoxysphingosine (m18:1(14Z)) is an atypical sphingolipid that plays a role in various cellular processes and is implicated in several diseases.[1][2][3] Unlike typical sphingolipids, it lacks the C1-hydroxyl group necessary for canonical degradation, leading to its accumulation and potential cellular toxicity.[2][4] This inherent cytotoxicity necessitates careful consideration of its handling and disposal to ensure the safety of laboratory personnel and the environment.
While specific disposal protocols for 1-deoxysphingosine (m18:1(14Z)) are not explicitly detailed in publicly available literature, established principles for the management of hazardous and cytotoxic laboratory waste provide a clear framework. The following procedures are based on general best practices for chemical and biological waste disposal.[5][6][7]
Key Characteristics for Handling and Disposal
To inform safe handling and disposal procedures, it is crucial to understand the properties of 1-deoxysphingosine (m18:1(14Z)).
| Property | Description | Implication for Disposal |
| Chemical Nature | Atypical sphingolipid, amino alcohol.[2] | Treat as a chemical waste. |
| Cytotoxicity | Toxic to various cell types, including neurons and pancreatic β-cells.[1][8] | Handle with appropriate personal protective equipment (PPE). Waste must be clearly labeled as cytotoxic. |
| Metabolism | Not degraded by canonical sphingolipid pathways; metabolized by cytochrome P450 enzymes.[1][2][3] | Natural degradation in the environment is unlikely to be rapid or complete. Landfill disposal is not recommended. |
| Physical Form | Typically supplied as a solution in an organic solvent (e.g., ethanol).[3] | The solvent is also a hazardous waste and must be disposed of accordingly. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 1-deoxysphingosine (m18:1(14Z)) from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling 1-deoxysphingosine (m18:1(14Z)), ensure that appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation
Proper segregation of waste at the source is paramount to ensure safe and compliant disposal.
-
Primary Container Waste: The original vial or container holding the 1-deoxysphingosine (m18:1(14Z)) solution should be treated as hazardous waste. Do not empty the container.
-
Contaminated Labware: Any materials that have come into direct contact with the compound, such as pipette tips, serological pipettes, and microfuge tubes, must be considered contaminated.
-
Liquid Waste: Any liquid waste containing 1-deoxysphingosine (m18:1(14Z)), such as cell culture media from treated cells, should be collected separately.
Waste Collection and Labeling
-
Solid Waste:
-
Place all contaminated solid waste (e.g., pipette tips, gloves, plasticware) into a designated, puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemical Waste for Incineration."[6][9]
-
If the items are sharp (e.g., needles, glass Pasteur pipettes), they must be placed in a designated sharps container.[7][9][10]
-
-
Liquid Waste:
-
Collect all liquid waste containing 1-deoxysphingosine (m18:1(14Z)) in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name of the compound and the solvent (if applicable), and the hazard symbol for toxicity.
-
Do not mix incompatible wastes.[5]
-
-
Original Containers:
-
Unwanted reagents in their original containers should be segregated for disposal with their labels intact and fully legible.[5]
-
Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Final Disposal
-
All waste contaminated with 1-deoxysphingosine (m18:1(14Z)) should be disposed of through your institution's hazardous waste management program.
-
The preferred method of disposal for cytotoxic compounds is high-temperature incineration by a licensed waste disposal service.[7] This ensures the complete destruction of the hazardous material.
-
Never dispose of 1-deoxysphingosine (m18:1(14Z)) or its contaminated materials in the regular trash or down the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-deoxysphingosine (m18:1(14Z)).
Caption: Disposal workflow for 1-Deoxysphingosine (m18:1(14Z)).
By adhering to these general yet critical safety and disposal procedures, laboratories can effectively manage the risks associated with 1-deoxysphingosine (m18:1(14Z)) and ensure a safe working environment for all personnel. Always consult your institution's specific waste management policies and guidelines.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 10. flinnsci.com [flinnsci.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Deoxysphingosine (m18:1(14Z))
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the atypical sphingolipid, 1-Deoxysphingosine (m18:1(14Z)), including detailed operational and disposal plans.
1-Deoxysphingosine (m18:1(14Z)) is an atypical sphingolipid that plays a role in sphingolipid metabolism.[1] Due to its bioactive nature, proper handling and disposal are critical to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on available safety data sheets and general best practices for handling bioactive lipids.
Essential Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 1-Deoxysphingosine (m18:1(14Z)).
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[2] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3] | Protects eyes from accidental splashes of the chemical solution.[2][4] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile).[5][6] Consider double-gloving for added protection. | Prevents skin contact with the compound.[5] |
| Body Protection | A long-sleeved laboratory coat.[2] Consider a chemically resistant apron or gown if handling larger quantities. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood.[5] If aerosols may be generated and a fume hood is not available, a respirator may be necessary. | Minimizes inhalation of any potential aerosols or vapors.[5] |
| Footwear | Closed-toe shoes.[7] | Protects feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of 1-Deoxysphingosine (m18:1(14Z)) from preparation to use.
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Work should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[5]
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of 1-Deoxysphingosine (m18:1(14Z)) and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Waste Collection:
-
Disposal Procedure:
-
Discharge into the environment must be avoided.[5]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Workflow for Safe Handling of 1-Deoxysphingosine (m18:1(14Z))
Caption: Workflow for the safe handling of 1-Deoxysphingosine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. targetmol.com [targetmol.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
